3-(Chloromethyl)-1,1'-biphenyl
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(chloromethyl)-3-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRYFMJQINAEOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573175 | |
| Record name | 3-(Chloromethyl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38580-82-4 | |
| Record name | 3-(Chloromethyl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(Chloromethyl)-1,1'-biphenyl physicochemical properties
An In-depth Technical Guide to 3-(Chloromethyl)-1,1'-biphenyl: Properties, Synthesis, and Applications
Foreword
For the discerning researcher and drug development professional, the utility of a chemical intermediate is defined by its structural features and predictable reactivity. Biphenyl scaffolds are a cornerstone of modern medicinal chemistry and materials science, offering a privileged structural motif with favorable pharmacokinetic and electronic properties.[1][2] The functionalization of this core structure is paramount to its application. This guide provides an in-depth examination of this compound, a versatile yet specific building block. Our focus extends beyond a simple recitation of data; we aim to provide a causal understanding of its properties and reactivity, empowering scientists to leverage this molecule with confidence and strategic insight.
Section 1: Core Molecular Profile and Physicochemical Properties
This compound (CAS No. 38580-82-4) is an aromatic organic compound featuring a biphenyl core functionalized with a chloromethyl group at the meta-position of one phenyl ring. This specific substitution pattern dictates its steric and electronic profile, distinguishing it from its ortho- and para-isomers and making it a unique tool for synthetic chemists. The chloromethyl group, in particular, serves as a highly reactive handle for introducing the 3-biphenylmethyl moiety into more complex molecular architectures.
Compound Identifiers and General Properties
A consolidated summary of the key identifiers and physical properties for this compound is presented below. It is critical to note that while some data, such as molecular weight and formula, are absolute, other physical properties like melting and boiling points are not widely reported in the literature for this specific isomer. Therefore, properties of closely related compounds are provided for context and estimation.
| Property | Value | Source(s) |
| CAS Number | 38580-82-4 | [3][4][5] |
| Molecular Formula | C₁₃H₁₁Cl | [5] |
| Molecular Weight | 202.68 g/mol | [5] |
| Appearance | White solid | [3] |
| Solubility | Insoluble in water; Soluble in common organic solvents such as ethanol, ether, benzene, and chloroform. | Inferred from Biphenyl[6] |
| Storage | Store at 2-8°C, sealed in a dry environment. | [7] |
Section 2: Spectroscopic & Analytical Characterization
The unambiguous identification of this compound relies on a combination of modern spectroscopic techniques. The predictable electronic environment of the molecule gives rise to a characteristic spectral fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule, providing clear information on the proton and carbon environments.
-
¹H NMR: The proton NMR spectrum is the first line of analysis. Experimental data for a sample in CDCl₃ shows a characteristic singlet for the chloromethyl protons and a series of multiplets in the aromatic region corresponding to the nine protons on the biphenyl core.[3]
-
~4.6 ppm (s, 2H): This singlet corresponds to the two protons of the chloromethyl (-CH₂Cl) group. Its downfield shift is due to the deshielding effect of the adjacent chlorine atom.
-
~7.3-7.7 ppm (m, 9H): This complex multiplet region contains the signals for all nine protons on the two phenyl rings. The protons on the substituted ring (H2, H4, H5, H6) and the unsubstituted ring (H2', H3', H4', H5', H6') will have distinct, albeit overlapping, signals.
-
-
-
~45-47 ppm: Expected chemical shift for the -CH₂Cl carbon.
-
~125-142 ppm: The complex region for the 12 aromatic carbons. The carbons directly bonded to the other ring (C1, C1') and the carbon bearing the chloromethyl group (C3) would appear in the more downfield portion of this range.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups. The spectrum of this compound would be dominated by absorptions characteristic of the aromatic rings and the C-Cl bond.
-
3100-3000 cm⁻¹: C-H stretching vibrations from the aromatic rings.
-
1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic rings, characteristic of the biphenyl scaffold.[8]
-
~1260 cm⁻¹: A potential C-H wag vibration for the -CH₂Cl group.
-
800-600 cm⁻¹: A strong absorption corresponding to the C-Cl stretching vibration. The exact position can confirm the presence of the chloromethyl group.[9]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Molecular Ion (M⁺): A prominent peak would be expected at m/z 202. The presence of a smaller peak at m/z 204 (the M+2 peak), with an intensity approximately one-third of the M⁺ peak, is a definitive indicator of a single chlorine atom in the molecule due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
-
Key Fragment: The most significant fragment would likely be the loss of a chlorine radical (·Cl) to form the resonance-stabilized biphenylmethyl carbocation [M-Cl]⁺ at m/z 167. This fragment is often the base peak in the spectrum of benzylic chlorides.
General Protocol for Spectroscopic Analysis
Trustworthy data generation requires meticulous sample preparation and instrument setup.
-
Sample Preparation for NMR:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.
-
Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence.
-
-
Sample Preparation for IR (ATR):
-
Place a small, solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
Collect the spectrum.
-
-
Sample Preparation for GC-MS:
-
Prepare a dilute solution (~1 mg/mL) of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Inject an aliquot (e.g., 1 µL) into the Gas Chromatograph-Mass Spectrometer for analysis.
-
Section 3: Synthesis and Purification Workflow
The synthesis of this compound is most commonly achieved via the chloromethylation of biphenyl. This electrophilic aromatic substitution reaction introduces the -CH₂Cl group onto the aromatic ring. While biphenyl tends to substitute at the ortho- and para-positions, reaction conditions can be tuned to favor the formation of different isomers, which then require separation.
Caption: General workflow for the synthesis and purification of this compound.
General Experimental Protocol for Chloromethylation
This protocol describes a representative method. Researchers must adapt it based on available equipment and specific literature precedents for isomer distribution. All work must be performed in a certified chemical fume hood.
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber (to neutralize HCl gas), and a dropping funnel.
-
Reagent Charging: To the flask, add 1,1'-biphenyl and the Lewis acid catalyst (e.g., anhydrous zinc chloride).[10] Add a suitable solvent, such as glacial acetic acid or a halogenated solvent.
-
Reaction: Begin stirring the mixture. Add a source of formaldehyde, such as paraformaldehyde.[10] Through the dropping funnel, slowly add concentrated hydrochloric acid.
-
Heating: Gently heat the reaction mixture (e.g., 50-60°C) and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.[11]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the mixture into a beaker containing ice-water to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., dichloromethane).
-
Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize excess acid), and finally with brine.
-
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, a mixture of isomers, is purified using flash column chromatography on silica gel, eluting with a non-polar solvent system (e.g., a hexane/ethyl acetate gradient) to isolate the 3-isomer.
Section 4: Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound is almost entirely derived from the reactivity of its benzylic chloride moiety. This group is an excellent electrophile, readily participating in nucleophilic substitution reactions.
The Duality of Nucleophilic Substitution: Sₙ1 vs. Sₙ2
The benzylic position is unique in its ability to undergo substitution via both Sₙ1 and Sₙ2 mechanisms. The choice of pathway is dictated by the reaction conditions.[12]
-
Sₙ2 Pathway: With strong, unhindered nucleophiles (e.g., CN⁻, N₃⁻, RS⁻) in polar aprotic solvents (e.g., acetone, DMF), the reaction proceeds via a direct backside attack, displacing the chloride ion in a single concerted step. This is the most common and synthetically reliable pathway.
-
Sₙ1 Pathway: In the presence of weak nucleophiles and polar protic solvents (e.g., ethanol, water), the C-Cl bond can ionize first to form a resonance-stabilized benzylic carbocation. The positive charge is delocalized across the adjacent phenyl ring, making this intermediate exceptionally stable. The nucleophile then attacks the carbocation.
Caption: Competing Sₙ1 and Sₙ2 reaction pathways for this compound.
Applications in Drug Discovery and Development
Functionalized biphenyls are critical scaffolds in medicinal chemistry.[13][14] this compound serves as a key intermediate to install the 3-biphenylmethyl group, which can act as a lipophilic side chain or a linker to other pharmacophores.
-
Synthesis of Ethers and Esters: Reaction with alcohols or carboxylates (often under basic conditions to deprotonate the nucleophile) provides access to a wide range of ether and ester derivatives.
-
Synthesis of Amines: Alkylation of primary or secondary amines is a straightforward method to produce more complex amine-containing targets.
-
Carbon-Carbon Bond Formation: Reaction with cyanide ion yields the corresponding nitrile, which can be hydrolyzed to a carboxylic acid or reduced to an amine, extending the carbon chain. It can also be used to form Grignard reagents for further alkylation reactions.[15]
Section 5: Safety, Handling, and Storage
As a member of the benzylic chloride class of compounds, this compound must be handled with appropriate caution. These compounds are potent alkylating agents and are typically irritants and lachrymators (tear-producing agents).[15]
Hazard Identification & Personal Protective Equipment (PPE)
-
Primary Hazards: Causes skin and serious eye irritation. May cause respiratory irritation. Lachrymatory.
-
Engineering Controls: All handling of solid material and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[16]
-
Personal Protective Equipment:
-
Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.
-
Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are required. Ensure gloves are changed immediately if contaminated.
-
Respiratory Protection: Not typically required when used within a fume hood. For spill cleanup or in case of ventilation failure, a respirator with an organic vapor cartridge is necessary.
-
Handling and Disposal Procedures
-
Handling: Avoid all personal contact, including inhalation and skin/eye contact. Avoid generating dust. Keep containers tightly sealed when not in use.
-
Spill Cleanup: In case of a small spill, decontaminate the area with an absorbent material, collect it in a sealed container, and treat it as hazardous waste.
-
Disposal: All waste containing this compound, including rinsate from glassware, must be disposed of as halogenated organic waste according to institutional and local regulations.[16]
Storage
To ensure stability and purity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably refrigerated at 2-8°C.[7]
References
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Hemminki, K., Falck, K., & Vainio, H. (1983). Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. Archives of Toxicology, 53(3), 193–201. [Link]
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Exploring the Reactivity: Benzyl Chloride in Organic Synthesis. (2025, December 3). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026, from [Link]
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Benzyl chloride. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]
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Benzyl Chloride Reactivity in SN1 and SN2. (n.d.). Scribd. Retrieved January 7, 2026, from [Link]
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Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.). Retrieved January 7, 2026, from [Link]
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Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013). Arabian Journal of Chemistry. [Link]
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Zhang, L., Cheng, S., Hu, H., & Xu, D. (n.d.). A Facile Synthesis of 3-(Chloromethyl)-2-methyl-1,1′-biphenyl. Asian Journal of Chemistry. [Link]
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Ali, H. A., Ismail, M. A., Fouda, A. E.-A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19089–19131. [Link]
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Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026, from [Link]
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Biological deeds of Biphenyl derivatives - A short Review. (2018). International Journal of Scientific & Engineering Research, 6(5). [Link]
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Chloromethyl: compounds, synthesis and safety. (n.d.). Chempanda. Retrieved January 7, 2026, from [Link]
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Cas Number 38580-82-4|this compound|C13H11Cl. (n.d.). Molbase. Retrieved January 7, 2026, from [Link]
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Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved January 7, 2026, from [Link]
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4,4'-BIS(CHLOROMETHYL)-1,1'-BIPHENYL. (n.d.). Zhejiang Hongda Chemicals Co.Ltd. Retrieved January 7, 2026, from [Link]
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1,1'-Biphenyl, 3-chloro-4-methoxy-. (n.d.). NIST WebBook. Retrieved January 7, 2026, from [Link]
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Biphenyl. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
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1,1'-Biphenyl, 4-(chloromethyl)-. (n.d.). NIST WebBook, IR Spectrum. Retrieved January 7, 2026, from [Link]
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4,4'-Bis(chloromethyl)-1,1'-biphenyl. (n.d.). SpectraBase. Retrieved January 7, 2026, from [Link]
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3-Chlorobiphenyl. (n.d.). NIST WebBook. Retrieved January 7, 2026, from [Link]
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1,1'-Biphenyl, 3-methyl-. (n.d.). NIST WebBook. Retrieved January 7, 2026, from [Link]
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4,4′-Bis(chloromethyl)-1,1′-Biphenyl. (n.d.). Schultz Canada Chemicals Ltd. Retrieved January 7, 2026, from [Link]
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Substance Information - 4,4'-bis(chloromethyl)-1,1'-biphenyl. (n.d.). ECHA. Retrieved January 7, 2026, from [Link]
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[1,1'-Biphenyl]-3-ylmethanol. (n.d.). Chemsrc. Retrieved January 7, 2026, from [Link]
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3-(Chloromethyl)-1,1'-biphenyl CAS number and molecular formula
Technical Guide: 3-(Chloromethyl)-1,1'-biphenyl
An In-depth Analysis for Advanced Research
Prepared by a Senior Application Scientist
Abstract: This technical guide provides a detailed overview of this compound (CAS No. 38580-82-4), a specific biphenyl derivative. The document consolidates fundamental identification, structural information, and key physicochemical and reactivity principles relevant to its application in chemical synthesis. This guide is intended for researchers, chemists, and professionals in drug discovery and materials science who require a foundational understanding of this molecule as a synthetic building block.
Core Compound Identification and Structure
This compound is an aromatic organic compound featuring a biphenyl core structure. This framework, consisting of two connected phenyl rings, is a prevalent motif in pharmacologically active molecules and functional materials.[1][2] The defining feature of this specific isomer is the chloromethyl (-CH₂Cl) substituent at the meta-position (C3) of one of the phenyl rings. This reactive group serves as a key handle for introducing the biphenyl scaffold into more complex molecular architectures.
The fundamental identifiers for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 38580-82-4 | [3][4] |
| Molecular Formula | C₁₃H₁₁Cl | [3] |
| Molecular Weight | 202.68 g/mol | [3] |
| SMILES | ClCC1=CC(=CC=C1)C2=CC=CC=C2 | [3] |
| MDL Number | MFCD08669843 | [3] |
Physicochemical Properties and Handling
While comprehensive, experimentally verified data for this compound is not extensively published, its properties can be inferred from its structure and data on related isomers. As a substituted biphenyl, it is expected to be a solid or high-boiling liquid at room temperature with low aqueous solubility and good solubility in common organic solvents.
Storage and Stability: For maintaining chemical integrity, the compound should be stored under an inert atmosphere in a dry, sealed container at refrigerated temperatures (2-8°C).[3]
Synthesis and Chemical Reactivity
Synthetic Approaches
The synthesis of chloromethylated biphenyls is typically achieved through chloromethylation of the parent biphenyl molecule. This reaction, a type of Friedel-Crafts alkylation, commonly employs formaldehyde (or a precursor like trioxane) and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride.
However, the direct chloromethylation of biphenyl tends to yield a mixture of isomers, primarily the 4-(chloromethyl) and 4,4'-bis(chloromethyl) derivatives, due to the directing effects of the first phenyl group.[5] Achieving regioselective synthesis of the 3-isomer is non-trivial and would likely require a multi-step approach starting from a pre-functionalized biphenyl, such as 3-methylbiphenyl or a corresponding carboxylic acid or alcohol, followed by conversion to the chloromethyl group.
A generalized conceptual workflow for such a synthesis is outlined below.
Caption: Reactivity of this compound with various nucleophiles.
Applications in Drug Development and Medicinal Chemistry
The biphenyl scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. Its rigidity and ability to position substituents in defined spatial orientations make it ideal for interacting with biological targets. Chloromethylated biphenyls serve as key intermediates for synthesizing these complex molecules. [1] While specific examples detailing the use of the 3-isomer (CAS 38580-82-4) are not prominent in the literature, its utility can be projected. It allows for the introduction of a biphenylmethyl group at a meta-position, which can serve several strategic purposes in drug design:
-
Scaffold Hopping: Replacing or mimicking other aromatic systems.
-
Vectorial Modification: Directing substituents into specific binding pockets of a protein target.
-
Modulation of Physicochemical Properties: The biphenyl group can be used to tune properties like lipophilicity, which influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not readily available. However, based on the reactivity of benzylic chlorides and data for related compounds like 4,4'-bis(chloromethyl)-1,1'-biphenyl, this compound should be handled as a hazardous substance. [6] Potential Hazards:
-
Corrosive: Likely causes severe skin burns and eye damage.
-
Irritant: May cause irritation to the respiratory tract.
-
Lachrymator: Can cause tearing.
Recommended Precautions:
-
Handle only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Avoid inhalation of dust, fumes, or vapors.
-
Prevent contact with skin and eyes. In case of contact, flush immediately with copious amounts of water and seek medical attention. [7]
References
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Request PDF. The chloromethylation of biphenyls catalyzed by group 3 and 4 metal triflates. [Link]
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A Technical Guide to the Solubility of 3-(Chloromethyl)-1,1'-biphenyl in Common Organic Solvents
Abstract
This technical guide provides an in-depth analysis of the solubility characteristics of 3-(Chloromethyl)-1,1'-biphenyl, a substituted aromatic hydrocarbon of interest in synthetic chemistry. In the absence of extensive published quantitative solubility data, this document establishes a predictive framework based on the principles of "like dissolves like" and an analysis of the solute's molecular structure in relation to common organic solvents. A detailed, field-proven experimental protocol for the precise determination of solubility is provided to empower researchers in generating empirical data. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of this compound's solution behavior for process optimization, reaction condition selection, and formulation development.
Introduction: Understanding the Significance of Solubility
This compound is a bifunctional molecule featuring a nonpolar biphenyl core and a reactive chloromethyl group. The biphenyl structure imparts significant hydrophobicity, while the chloromethyl group introduces a degree of polarity and serves as a key reactive site for nucleophilic substitution. This structural duality makes its solubility profile a critical parameter for its application in organic synthesis.
A comprehensive understanding of a compound's solubility is fundamental to its practical application. In the context of this compound, this knowledge is paramount for:
-
Reaction Kinetics and Yield: Ensuring the compound is fully dissolved in a reaction medium is crucial for maximizing reaction rates and achieving optimal yields.
-
Purification Processes: Solubility differences in various solvents are the cornerstone of purification techniques such as recrystallization and chromatography.
-
Formulation and Dosing: In pharmaceutical and agrochemical research, solubility dictates the choice of delivery vehicles and the bioavailability of active ingredients derived from this intermediate.
This guide will first explore the theoretical underpinnings of the solubility of this compound, followed by a practical, step-by-step methodology for its experimental determination.
Physicochemical Properties and Predicted Solubility Profile
While specific experimental data for this compound is sparse, we can infer its solubility behavior by examining its structural attributes and comparing it to related compounds.
| Property | Predicted/Reported Value | Source |
| Molecular Formula | C₁₃H₁₁Cl | [1] |
| Molecular Weight | 202.68 g/mol | [1] |
| Appearance | Expected to be a solid or oil | |
| Polarity | Predominantly nonpolar with a localized polar region around the chloromethyl group. | Inferred |
| Water Solubility | Very low; similar biphenyl compounds have extremely low water solubility. For example, 4,4'-Bis(chloromethyl)-1,1'-biphenyl has a water solubility of 200 ng/L at 20°C, and biphenyl itself is insoluble in water. | [2][3] |
| Solubility in Organic Solvents | Expected to be soluble in a range of nonpolar to moderately polar organic solvents. Related compounds like 4,4'-Bis(chloromethyl)-1,1'-biphenyl are soluble in tetrahydrofuran (THF).[2] | Inferred |
The general principle of "like dissolves like" is the most reliable predictor of solubility.[4] This principle states that substances with similar polarities are more likely to be soluble in one another. Given the predominantly nonpolar, aromatic nature of the biphenyl backbone, this compound is anticipated to be readily soluble in nonpolar and moderately polar organic solvents.[5] The presence of the chloromethyl group may slightly enhance its affinity for more polar solvents compared to unsubstituted biphenyl.
Based on this principle, a qualitative prediction of solubility in common organic solvents is presented below:
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Nonpolar Aromatic | Toluene, Benzene | High | The aromatic nature of these solvents closely matches the biphenyl core of the solute, facilitating strong van der Waals interactions. |
| Nonpolar Aliphatic | Hexane, Heptane | Moderate to Low | While nonpolar, the aliphatic nature of these solvents may lead to less effective solvation of the aromatic biphenyl structure compared to aromatic solvents. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | High | THF is a moderately polar aprotic solvent known to dissolve a wide range of organic compounds. The solubility of the related 4,4'-bis(chloromethyl)-1,1'-biphenyl in THF supports this prediction.[2] |
| Halogenated | Dichloromethane (DCM), Chloroform | High | These solvents have a polarity that is well-suited to dissolve compounds with both nonpolar and moderately polar features. |
| Ketones | Acetone | Moderate to High | Acetone is a polar aprotic solvent capable of dissolving a wide array of organic compounds. |
| Esters | Ethyl Acetate | Moderate to High | Ethyl acetate's moderate polarity makes it a good candidate for dissolving this compound. |
| Alcohols | Methanol, Ethanol | Low to Moderate | The high polarity and hydrogen-bonding nature of alcohols may not be ideal for solvating the large, nonpolar biphenyl core, potentially leading to lower solubility. |
| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF) | Moderate | These solvents are highly polar and may be less effective at solvating the predominantly nonpolar solute. |
| Aqueous | Water | Insoluble | The hydrophobic biphenyl backbone will dominate, leading to negligible solubility in water.[3] |
Experimental Determination of Solubility: A Validated Protocol
Given the lack of quantitative data, the following protocol provides a robust method for determining the solubility of this compound. This method is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Experimental Workflow Diagram
Caption: Isothermal shake-flask solubility determination workflow.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Into a series of vials, add an excess amount of this compound. The key is to ensure that undissolved solid remains after equilibration.
-
Accurately add a known volume of the desired solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure the solution is saturated. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sample Collection and Preparation:
-
Remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter to remove any particulate matter.
-
Accurately dilute the filtered aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.
-
Analyze the diluted sample from step 3 and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Factors Influencing Solubility
The solubility of this compound is governed by a combination of factors related to both the solute and the solvent.
-
Solute-Solvent Interactions: As previously discussed, the principle of "like dissolves like" is paramount. The nonpolar biphenyl moiety will have favorable van der Waals interactions with nonpolar solvents. The slightly polar chloromethyl group may engage in dipole-dipole interactions with more polar solvents.
-
Temperature: For most solid organic compounds, solubility in organic solvents increases with temperature.[6] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces in the solvent.
-
Solvent Polarity: The polarity of the solvent plays a crucial role. A solvent that can effectively solvate both the nonpolar and moderately polar regions of the molecule will exhibit the highest dissolving power.
-
Molecular Size: Larger molecules can sometimes be less soluble than smaller ones due to the increased energy required for the solvent molecules to surround them.[6]
Conclusion
References
- BenchChem. (2023). A Comprehensive Technical Guide to 3-(Chloromethyl)-2-methyl-1,1'-biphenyl.
-
Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]
-
Solubility of Things. (n.d.). Biphenyl. Retrieved from [Link]
-
DCCEEW. (2022, June 30). Biphenyl (1,1-biphenyl). Retrieved from [Link]
-
Wikipedia. (n.d.). Biphenyl. Retrieved from [Link]
Sources
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- 3. (3-(Chloromethyl)phenyl)methanol | C8H9ClO | CID 22619263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(Chloromethyl)-2-methyl-1,1'-biphenyl | C14H13Cl | CID 13282519 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. 4'-(chloromethyl)-[1,1'-Biphenyl]-2-carbonitrile | C14H10ClN | CID 21711756 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-(Chloromethyl)-1,1'-biphenyl
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(Chloromethyl)-1,1'-biphenyl. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical interpretation of the NMR data for this key bifunctional organic compound. We will explore detailed peak assignments, coupling patterns, and chemical shifts, grounding our analysis in data from analogous structures and established spectroscopic principles. Furthermore, this guide outlines a robust, field-proven protocol for the acquisition of high-fidelity NMR spectra, ensuring data integrity and reproducibility.
Molecular Structure and NMR Environments
The structural characterization of a molecule via NMR spectroscopy begins with a thorough understanding of its electronic and symmetric properties. This compound (C₁₃H₁₁Cl) possesses two phenyl rings joined by a sigma bond, with a chloromethyl substituent at the meta-position of one ring. This configuration dictates the number and type of unique magnetic environments for both protons (¹H) and carbons (¹³C).
The numbering scheme used for assignment purposes is presented below. The presence of the C1-C1' bond restricts free rotation, and the meta-substitution renders all protons and carbons on the substituted ring (Ring A) chemically distinct. The unsubstituted ring (Ring B) has a higher degree of symmetry, with equivalence at the ortho (C-2'/C-6'), meta (C-3'/C-5'), and para (C-4') positions.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides critical information on the number of distinct proton environments, their neighboring protons (multiplicity), and the relative number of protons in each environment (integration).
Causality of Chemical Shifts
-
Aromatic Region (δ 7.0-8.0 ppm): Protons attached to the biphenyl scaffold reside in this region. Their precise chemical shifts are influenced by the anisotropic effect of the ring currents and the electronic nature of the substituent.[1] The unsubstituted phenyl ring (Ring B) will exhibit a pattern similar to biphenyl itself, while the protons on Ring A will be further influenced by the weak electron-withdrawing inductive effect of the chloromethyl group.
-
Benzylic Region (δ 4.5-5.0 ppm): The protons of the chloromethyl group (-CH₂Cl) are designated as benzylic. Their chemical shift is significantly downfield from typical alkyl protons (δ 0.9-1.8 ppm) due to two main factors: the anisotropic effect of the adjacent aromatic ring and the strong inductive electron-withdrawing effect of the chlorine atom.[2] Data for the analogous 4-(Chloromethyl)biphenyl shows this signal at approximately 4.61 ppm, providing a strong reference point.[3]
Predicted ¹H NMR Data
The following table summarizes the predicted spectral data for this compound in a standard deuterated solvent like CDCl₃.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Comparative Insights |
| ~7.60 - 7.50 | Multiplet (m) | 4H | H-2, H-6, H-2', H-6' | These protons are in the ortho positions relative to the inter-ring bond, experiencing significant deshielding. The pattern is complex due to overlapping signals from both rings. Data from 3-methylbiphenyl shows similar multiplets in this region.[4][5] |
| ~7.48 - 7.35 | Multiplet (m) | 4H | H-4, H-5, H-3', H-5' | These protons are further from the main substituents and other ring, resulting in a complex, overlapping multiplet. The pattern for H-3' and H-5' is often a triplet.[6] |
| ~7.34 - 7.25 | Multiplet (m) | 1H | H-4' | This para proton of the unsubstituted ring typically appears as a triplet and is often the most upfield of the aromatic signals.[6] |
| ~4.58 | Singlet (s) | 2H | H-7 (-CH₂Cl) | As a methylene group with no adjacent protons, this signal appears as a sharp singlet. Its downfield shift is characteristic of a benzylic chloride.[2][3] |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. As proton-decoupled spectra are standard, each unique carbon typically appears as a single line.
Causality of Chemical Shifts
-
Aromatic Region (δ 125-145 ppm): All twelve sp²-hybridized carbons of the biphenyl system appear in this range. Quaternary carbons (those not bonded to hydrogen, i.e., C1, C3, C1') generally have weaker signals and are found further downfield. The chemical shifts are dictated by their position relative to the substituent and the other phenyl ring.[7][8]
-
Aliphatic Region (δ 45-50 ppm): The sp³-hybridized carbon of the chloromethyl group (C7) is found in this region. Its significant downfield shift from a typical methyl group (~21 ppm in 3-methylbiphenyl) is a direct result of the electronegative chlorine atom.[2][4]
Predicted ¹³C NMR Data
The table below details the predicted chemical shifts for the carbon atoms of this compound.
| Chemical Shift (δ, ppm) | Assignment | Rationale & Comparative Insights |
| ~142.5 | C-1 | Quaternary carbon involved in the inter-ring bond, deshielded. |
| ~140.8 | C-1' | Quaternary carbon of the unsubstituted ring, similar to biphenyl (~141 ppm).[7] |
| ~138.9 | C-3 | Quaternary carbon attached to the electron-withdrawing -CH₂Cl group, causing a downfield shift. |
| ~129.5 | C-5 | |
| ~129.0 | C-3'/C-5' | These carbons in the unsubstituted ring are electronically similar to those in biphenyl.[8] |
| ~128.8 | C-6 | |
| ~128.0 | C-4' | |
| ~127.4 | C-2'/C-6' | |
| ~127.2 | C-2 | |
| ~125.5 | C-4 | |
| ~45.3 | C-7 (-CH₂Cl) | This benzylic carbon is strongly deshielded by the attached chlorine atom. The shift for benzyl chloride is ~46.3 ppm. |
Experimental Protocol for NMR Data Acquisition
The acquisition of high-quality, reproducible NMR data is paramount for accurate structural elucidation. The following protocol is a self-validating system designed to ensure data integrity.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound. Causality: This mass provides an optimal concentration for strong signal-to-noise in a standard 5 mm NMR tube without causing solubility issues or signal broadening.
-
Transfer the solid to a clean, dry 5 mm NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds, and its deuterium signal provides the field frequency lock. TMS serves as the internal standard, with its ¹H and ¹³C signals defined as 0.0 ppm.[9]
-
Cap the tube and vortex gently until the sample is fully dissolved.
-
-
Instrument Setup & Calibration (400 MHz Spectrometer):
-
Insert the sample into the spectrometer's magnet.
-
Lock the field frequency onto the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to optimize homogeneity. This is a critical step to achieve sharp, symmetrical peaks and is typically automated. Causality: A homogeneous magnetic field across the sample volume is essential for high-resolution spectra.
-
-
¹H Spectrum Acquisition:
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a 90° pulse angle.
-
Set the acquisition time to ~4 seconds and the relaxation delay to 2 seconds. Causality: This ensures that all protons have sufficient time to relax back to equilibrium between pulses, allowing for accurate integration.
-
Acquire 16 scans.
-
Apply Fourier transformation, phase correction, and baseline correction to the resulting Free Induction Decay (FID).
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
-
¹³C Spectrum Acquisition:
-
Switch the probe to the ¹³C nucleus frequency.
-
Set the spectral width to cover 0 to 220 ppm.
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the acquisition time to ~1-2 seconds and the relaxation delay to 2 seconds.
-
Acquire 1024 scans or more. Causality: The low natural abundance and smaller gyromagnetic ratio of ¹³C require a significantly larger number of scans to achieve adequate signal-to-noise compared to ¹H NMR.
-
Process the data similarly to the ¹H spectrum, referencing the residual CDCl₃ signal (δ 77.16 ppm) or the TMS signal (δ 0.0 ppm).
-
Data Acquisition Workflow
Sources
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- 3. 4-(Chloromethyl)biphenyl(1667-11-4) 1H NMR [m.chemicalbook.com]
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- 8. Biphenyl(92-52-4) 13C NMR spectrum [chemicalbook.com]
- 9. emerypharma.com [emerypharma.com]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3-(Chloromethyl)-1,1'-biphenyl
Abstract
This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-(chloromethyl)-1,1'-biphenyl. As a crucial intermediate in various synthetic applications, including drug development, understanding its mass spectrometric behavior is paramount for its unambiguous identification and characterization. This document synthesizes fundamental principles of mass spectrometry with established fragmentation mechanisms of related chemical moieties, namely biphenyls and chlorinated aromatic compounds, to construct a comprehensive fragmentation pathway. The insights provided herein are intended for researchers, scientists, and professionals in analytical chemistry and drug development to aid in structural elucidation and purity assessment.
Introduction: The Significance of Structural Elucidation
This compound belongs to a class of aromatic compounds that serve as versatile building blocks in organic synthesis. The precise characterization of such molecules is a cornerstone of quality control and regulatory compliance in the pharmaceutical and chemical industries. Mass spectrometry, particularly with electron ionization (EI), is a powerful technique for elucidating molecular structures by analyzing the patterns of fragment ions produced from a parent molecule.[1] This guide explains the causal relationships behind the expected fragmentation of this compound, providing a predictive framework grounded in established chemical principles.
Core Principles of Electron Ionization Mass Spectrometry (EI-MS)
In EI-MS, a sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[1][2] This process ejects an electron from the molecule, generating a positively charged radical cation known as the molecular ion (M•+).[1] The molecular ion is often energetically unstable and undergoes a series of fragmentation reactions, breaking down into smaller charged ions and neutral radicals or molecules. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint.
Predicted Mass Spectrum and Molecular Ion
The molecular formula for this compound is C₁₃H₁₁Cl, with a monoisotopic molecular weight of 202.0549 g/mol . A key feature in the mass spectrum of a chlorinated compound is the isotopic signature of chlorine.[3] Natural chlorine consists of two stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). Consequently, the molecular ion peak (M•+) will appear as a pair of peaks separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1.
-
[M]•+ : The peak corresponding to the molecule containing ³⁵Cl will be observed at m/z 202.
-
[M+2]•+ : The peak for the molecule with ³⁷Cl will be at m/z 204, with an intensity about one-third of the m/z 202 peak.
The presence of the biphenyl aromatic system is expected to lend considerable stability to the molecular ion, likely resulting in a prominent M•+ peak in the spectrum.[4][5]
The Primary Fragmentation Pathway: Benzylic Cleavage
The most predictable and energetically favorable initial fragmentation step for this compound is the cleavage of the C-Cl bond. This is a classic example of benzylic cleavage, which is highly favored due to the formation of a resonance-stabilized carbocation.
Formation of the Biphenylmethyl Cation (m/z 167)
Upon ionization, the molecule will readily lose a chlorine radical (•Cl) to form the highly stable 3-phenylbenzyl cation.
[C₁₃H₁₁Cl]•+ → [C₁₃H₁₁]⁺ + •Cl
This fragment, the biphenylmethyl cation, is expected to be the base peak (the most intense peak) in the spectrum, with an m/z of 167. The stability of this cation is derived from the extensive delocalization of the positive charge across both aromatic rings and the methylene bridge. The mass spectrum of the isomeric 4-(chloromethyl)-1,1'-biphenyl confirms that the loss of chlorine to form the [M-Cl]⁺ ion at m/z 167 is the dominant fragmentation event.[6]
Secondary and Subsequent Fragmentation Mechanisms
Following the formation of the primary biphenylmethyl cation (m/z 167), a cascade of further fragmentations and rearrangements is anticipated, characteristic of aromatic hydrocarbons.
Rearrangement to Tropylium-like Structures
A common fragmentation pathway for benzyl-type cations is the rearrangement to a seven-membered aromatic tropylium ion or a related biphenyl-fused analogue.[7][8] This rearrangement further stabilizes the positive charge. While the classic tropylium ion is observed at m/z 91 for compounds like benzyl chloride, the biphenyl structure here leads to a more complex system.[9][10][11] However, subsequent fragmentations are consistent with the breakdown of a highly stable aromatic cationic system.
Fragmentation of the Biphenyl Core
The [C₁₃H₁₁]⁺ ion at m/z 167 is expected to undergo further fragmentation, mirroring patterns seen in the mass spectra of biphenyl and its derivatives.[12][13]
-
Loss of a Hydrogen Atom (m/z 166) and Acetylene (m/z 141) : The [C₁₃H₁₁]⁺ ion can lose a hydrogen atom to form an ion at m/z 166. Subsequent loss of an acetylene molecule (C₂H₂) from the aromatic rings is a common fragmentation route for polycyclic aromatic systems, which would lead to a fragment at m/z 141 ([C₁₁H₉]⁺).
-
Cleavage of the Biphenyl Bond : While the bond connecting the two phenyl rings is strong, fragmentation can lead to ions representative of the individual rings. The most prominent of these would be the phenyl cation ([C₆H₅]⁺) at m/z 77 .
-
Formation of the Phenylpropargyl Cation (m/z 115) : Further fragmentation of the biphenyl system can lead to smaller, stable aromatic ions. A peak at m/z 115 is plausible, corresponding to the phenylpropargyl cation ([C₉H₇]⁺), which is a common fragment in the spectra of substituted biphenyls and other polycyclic aromatic hydrocarbons.
Summary of Predicted Key Fragment Ions
The following table summarizes the expected key ions in the EI mass spectrum of this compound, their mass-to-charge ratios, and their proposed structures and origins.
| m/z | Proposed Ion Structure/Formula | Fragmentation Pathway | Predicted Relative Intensity |
| 204 | [C₁₃H₁₁³⁷Cl]•+ | Molecular Ion (³⁷Cl Isotope) | Moderate |
| 202 | [C₁₃H₁₁³⁵Cl]•+ | Molecular Ion (³⁵Cl Isotope) | High |
| 167 | [C₁₃H₁₁]⁺ | Loss of •Cl from the molecular ion | Very High (Base Peak) |
| 166 | [C₁₃H₁₀]•+ | Loss of •H from the [M-Cl]⁺ ion | Moderate |
| 165 | [C₁₃H₉]⁺ | Loss of H₂ from the [M-Cl]⁺ ion | Moderate |
| 141 | [C₁₁H₉]⁺ | Loss of C₂H₂ from the m/z 167 ion | Low |
| 115 | [C₉H₇]⁺ | Fragmentation of the biphenyl rings | Low |
| 77 | [C₆H₅]⁺ | Cleavage of the biphenyl bond | Low to Moderate |
Experimental Protocol for EI-MS Analysis
To validate the predicted fragmentation pattern, the following general experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.[2]
-
Sample Preparation : Dissolve a small quantity of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.
-
GC Separation :
-
Injector : Set to 250 °C with a split injection mode.
-
Column : Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as one with a 5% phenyl methylpolysiloxane stationary phase.
-
Oven Program : Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometry Detection :
This self-validating system ensures that the compound is thermally stable enough for GC analysis and that the resulting mass spectrum is reproducible and comparable to library data.
Visualizing the Fragmentation Pathway
The logical flow of the primary fragmentation events can be visualized using the following diagram.
Caption: Primary fragmentation pathway of this compound under EI-MS.
Conclusion
The fragmentation pattern of this compound under electron ionization is predicted to be dominated by the facile loss of the chlorine radical to form a highly stable biphenylmethyl cation at m/z 167, which is expected to be the base peak. Subsequent fragmentations involving the loss of hydrogen and acetylene from this cation, along with cleavage to form the phenyl cation (m/z 77), provide further structural confirmation. The characteristic 3:1 isotopic pattern for the molecular ion at m/z 202 and 204 serves as an unambiguous indicator of the presence of a single chlorine atom. This detailed, predictive guide, grounded in the established fragmentation behavior of analogous structures, provides a robust framework for the identification and characterization of this important synthetic intermediate.
References
-
Burr, J. G., Scarborough, J. M., & Shudde, R. H. (1970). THE MASS SPECTRA OF DEUTERATED BIPHENYLS: MECHANISMS OF HYDROGEN AND CARBON LOSS PROCESSES. The Journal of Physical Chemistry. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Li, X., Robertson, L. W., & Lehmler, H. J. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Chemistry Central Journal, 3(5). [Link]
-
MassBank. (2008). Benzyl chloride Spectrum. [Link]
-
NIST. (n.d.). 1,1'-Biphenyl, 4-(chloromethyl)-. NIST Chemistry WebBook. [Link]
-
NIST. (n.d.). Benzyl chloride. NIST Chemistry WebBook. [Link]
- Unknown. (n.d.).
-
Vidya-mitra. (2016). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). YouTube. [Link]
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- 7. youtube.com [youtube.com]
- 8. whitman.edu [whitman.edu]
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Potential biological activities of 3-(Chloromethyl)-1,1'-biphenyl derivatives
An In-Depth Technical Guide to the Potential Biological Activities of 3-(Chloromethyl)-1,1'-biphenyl Derivatives
Introduction
The 1,1'-biphenyl scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its rigid, yet conformationally flexible, nature allows for precise spatial orientation of substituents to interact with biological targets. The introduction of a chloromethyl group at the 3-position of the biphenyl ring creates a versatile chemical intermediate. The benzylic chloride is a reactive electrophilic site, ideal for nucleophilic substitution reactions, enabling the synthesis of a diverse library of derivatives.[2] This guide provides a technical overview of the potential biological activities of this compound derivatives, with a primary focus on their anticancer and anti-inflammatory properties. We will explore underlying mechanisms of action, present detailed protocols for in vitro evaluation, and discuss the causal logic behind experimental design for researchers in drug discovery and development.
Section 1: The this compound Scaffold: A Versatile Synthetic Building Block
The synthetic utility of this compound stems from the distinct reactivity of its components. The biphenyl core is typically assembled via cross-coupling reactions, most notably the Suzuki-Miyaura cross-coupling, which efficiently joins two aryl fragments.[1][3] The key feature for derivatization is the chloromethyl group. This group acts as a potent electrophile, readily undergoing SN2 reactions with a wide range of nucleophiles (e.g., amines, phenols, thiols) to introduce diverse functional groups and build molecular complexity. This straightforward reactivity allows for the systematic modification of the parent scaffold to probe structure-activity relationships (SAR) and optimize for desired biological effects.
Caption: Experimental workflow for a luminescence-based cell viability assay.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is a self-validating system for determining the cytotoxicity of synthesized this compound derivatives.
-
Cell Seeding:
-
Culture human cancer cells (e.g., MDA-MB-231 breast cancer, HCT116 colon cancer) under standard conditions. [4][5] * Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well opaque-walled plate suitable for luminescence.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of each biphenyl derivative in DMSO.
-
Perform serial dilutions of the compounds in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds to the respective wells.
-
Incubate for an exposure time of 48 to 72 hours. [6]
-
-
Assay Procedure:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percent viability against the log of the compound concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value.
-
Data Presentation: Cytotoxicity of Biphenyl Derivatives
| Compound ID | Derivative Structure (R-group) | Cancer Cell Line | IC₅₀ (µM) [4][7] |
| BPH-01 | -NH-pyrimidin-2-yl | MDA-MB-231 | 5.2 ± 0.4 |
| BPH-02 | -O-phenyl-COOH | MDA-MB-231 | 12.8 ± 1.1 |
| BPH-03 | -NH-pyrimidin-2-yl | HCT116 | 7.1 ± 0.6 |
| BPH-04 | -O-phenyl-COOH | HCT116 | 21.5 ± 2.3 |
Section 3: Anti-inflammatory Activities
Chronic inflammation is a key driver of numerous diseases, making the development of novel anti-inflammatory agents a research priority. Biphenyl derivatives have shown promise in this area, often by modulating key inflammatory signaling pathways. [8][9][10]
Potential Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of inflammation. [11][12]It controls the expression of pro-inflammatory genes, including cytokines, chemokines, and the enzyme inducible nitric oxide synthase (iNOS). [13]In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein called IκB. Pro-inflammatory stimuli (e.g., lipopolysaccharide, LPS) trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. [14]This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target genes. [13][15]Biphenyl derivatives may exert their anti-inflammatory effects by interfering with this cascade, for example, by inhibiting the IKK complex responsible for IκB phosphorylation.
Caption: The canonical NF-κB signaling pathway and a potential point of inhibition by biphenyl derivatives.
In Vitro Evaluation: Nitric Oxide Inhibition Assay
A common method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in macrophages stimulated with LPS. [16]LPS activates the NF-κB pathway, leading to the upregulation of iNOS and subsequent production of large amounts of NO, a key inflammatory mediator. The Griess assay is a simple and reliable colorimetric method for quantifying nitrite (a stable breakdown product of NO) in the cell culture supernatant.
Experimental Protocol: Griess Assay for Nitric Oxide Production
-
Cell Culture:
-
Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of DMEM.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Compound Treatment:
-
Pre-treat the cells for 1-2 hours with various concentrations of the this compound derivatives. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME).
-
Following pre-treatment, stimulate the cells with LPS (1 µg/mL) to induce inflammation. Do not add LPS to negative control wells.
-
Incubate the plate for another 24 hours.
-
-
Griess Assay:
-
After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate for another 10 minutes at room temperature. A purple/magenta color will develop.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in each sample from the standard curve.
-
Determine the percentage inhibition of NO production for each compound concentration relative to the LPS-stimulated control.
-
Data Presentation: Inhibition of NO Production
| Compound ID | Derivative Structure (R-group) | Concentration (µM) | % Inhibition of NO Production |
| BPH-01 | -NH-pyrimidin-2-yl | 10 | 65.4 ± 5.1 |
| BPH-02 | -O-phenyl-COOH | 10 | 25.8 ± 3.9 |
| BPH-01 | -NH-pyrimidin-2-yl | 25 | 88.2 ± 4.3 |
| BPH-02 | -O-phenyl-COOH | 25 | 45.1 ± 6.2 |
Section 4: Other Potential Biological Activities
The structural diversity achievable from the this compound scaffold suggests a broad range of other potential biological activities. The biphenyl moiety is present in compounds with reported:
-
Antimicrobial and Antifungal Activity: The lipophilic nature of the biphenyl core can facilitate interaction with microbial cell membranes. [17][18]* Antihypertensive Activity: Certain biphenyl derivatives, particularly those incorporating benzimidazole or tetrazole moieties, are known to act as angiotensin II receptor antagonists. [19][20]* Antiviral and Antidiabetic Activities: The biphenyl scaffold has been explored for a wide array of therapeutic applications, including antiviral and antidiabetic agents. [8][21]
Conclusion and Future Directions
Derivatives of this compound represent a promising class of compounds with significant potential for the development of new therapeutic agents. The reactive chloromethyl handle provides a straightforward entry point for creating diverse chemical libraries for biological screening. The evidence presented in this guide highlights the strong potential for these derivatives to act as both anticancer and anti-inflammatory agents, likely through mechanisms involving cytotoxicity, immune checkpoint modulation, and inhibition of the NF-κB signaling pathway.
Future work should focus on synthesizing and screening a broader range of derivatives to establish clear structure-activity relationships. Promising lead compounds identified through in vitro assays will require further investigation, including more detailed mechanistic studies (e.g., kinase profiling, western blots for signaling proteins), in vivo efficacy studies in relevant animal models, and comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling to assess their drug-like properties.
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3-(Chloromethyl)-1,1'-biphenyl safety data sheet and handling precautions
An In-Depth Technical Guide to the Safe Handling of 3-(Chloromethyl)-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound
This compound is a halogenated aromatic hydrocarbon. While its direct applications are specific, it belongs to a class of compounds often utilized as intermediates in organic synthesis. For instance, related isomers like 4,4'-Bis(chloromethyl)-1,1'-biphenyl are crucial in manufacturing fluorescent whitening agents and in the synthesis of novel antimicrobial and antifungal agents.[1][2] The presence of the chloromethyl group makes it a reactive building block, but also introduces specific hazards that necessitate rigorous handling protocols. This guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures required for the safe laboratory use of this compound. The information presented is synthesized from data on closely related isomers and analogous chemical structures, establishing a robust framework for risk mitigation.
Section 1: Hazard Identification and Toxicological Profile
The primary hazards associated with chloromethylated biphenyls involve irritation and potential corrosion to skin, eyes, and the respiratory tract. While a specific, comprehensive toxicological profile for the 3-isomer is not widely documented, the data from analogous compounds provides a strong basis for hazard assessment.
GHS Hazard Classification Summary
The following table summarizes the anticipated GHS classifications based on data for structurally similar compounds like 4-(Chloromethyl)biphenyl and 4,4'-Bis(chloromethyl)-1,1'-biphenyl.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation.[3] |
| Serious Eye Damage/Irritation | Category 1 / 2A | H314: Causes severe skin burns and eye damage / H319: Causes serious eye irritation.[3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[3][4] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[3][5] |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[3][4] |
| Hazardous to the Aquatic Environment (Long-term) | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[3] |
Toxicological Insights:
-
Inhalation: Inhalation of dusts or aerosols is a primary exposure risk. The compound can cause significant irritation to the respiratory tract.[3][4] High concentrations or prolonged exposure may lead to more severe conditions like toxic pneumonitis (inflammation of the lungs).[5] Some highly irritating compounds can cause reactive airways dysfunction syndrome (RADS), an asthma-like condition that can persist long after exposure ceases.[3]
-
Dermal Contact: The compound is corrosive or irritating to the skin. The chloromethyl group can react with biological nucleophiles, leading to cellular damage. Prolonged contact may cause severe burns, and the substance may also act as a skin sensitizer, where repeated exposure can lead to an allergic reaction.[3][5]
-
Ocular Contact: Direct contact with the eyes will cause serious irritation and potentially severe, irreversible damage. It is classified as a lachrymator, a substance that irritates the eyes and causes tearing.[5]
-
Carcinogenicity: While data for this specific isomer is limited, related compounds such as bis(chloromethyl) ether are classified as known human carcinogens.[6][7][8] Given the structural alerts, it is prudent to handle this compound as a potential carcinogen and minimize exposure through all routes.
Section 2: Laboratory Safety and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory.
Engineering Controls:
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reactions, must be conducted inside a certified chemical fume hood.[9] This is the primary engineering control to prevent inhalation of dusts or vapors.[10]
-
Ventilation: Ensure the laboratory has adequate general ventilation. Local exhaust ventilation should be used for any procedures that cannot be fully contained within a fume hood.[4]
-
Safety Stations: An operational safety shower and eyewash station must be readily accessible in the immediate vicinity of where the chemical is handled.[11]
Personal Protective Equipment (PPE):
The selection of PPE is critical to prevent dermal and ocular exposure.
-
Hand Protection: Handle with chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before each use. Use proper glove removal technique, avoiding contact with the outer surface, to prevent skin contamination.[4]
-
Eye and Face Protection: Wear chemical safety goggles that meet ANSI Z87.1 or EN 166 standards. When there is a risk of splashing or dust generation, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or tasks with a high risk of spillage, a chemically resistant apron or coveralls should be used. Ensure clothing is laundered separately from personal items.[3]
-
Respiratory Protection: If engineering controls are insufficient or during a large-scale spill clean-up, a respirator is required. A NIOSH-approved air-purifying respirator with cartridges suitable for organic vapors and particulates (P100 filter) is recommended.[12] For carcinogens, OSHA may require a higher level of protection.[12]
Section 3: Standard Operating Procedures for Handling and Storage
Adherence to strict protocols minimizes the risk of exposure during routine laboratory operations.
Protocol for Handling Solid Compound:
-
Preparation: Before handling, ensure all required PPE is worn correctly. Designate a specific area within the fume hood for the procedure.
-
Weighing: To prevent dust generation, weigh the solid in a tared, sealed container or use a powder-containment balance enclosure. If unavailable, perform weighing carefully within the fume hood, minimizing air currents.
-
Transfers: Use spatulas or powder funnels for solid transfers. Avoid creating dust clouds. If dissolving, add the solid to the solvent slowly; do not add solvent to the bulk solid to prevent splashing.
-
Post-Handling: After handling, decontaminate all surfaces, glassware, and equipment. Wash hands thoroughly with soap and water, even after removing gloves.[13]
Storage Requirements:
-
Container: Keep the compound in a tightly sealed, clearly labeled container.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture, which can cause hydrolysis of the chloromethyl group.[1][2]
-
Location: Store in a cool, dry, well-ventilated area designated for toxic and corrosive materials. The storage class is typically 8A for combustible, corrosive hazardous materials.
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, strong bases, and moisture.[14]
Section 4: Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
First-Aid Measures:
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][11]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][11]
Spill Response Protocol:
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Protect: Don the appropriate PPE, including respiratory protection if necessary.
-
Contain: Prevent the spill from spreading. For solid spills, avoid generating dust.
-
Clean-Up: Gently cover the spill with an inert absorbent material like sand or vermiculite.[14] Do not use combustible materials like sawdust. Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. Collect all cleaning materials for hazardous waste disposal.
-
Report: Report the incident to the appropriate safety officer or supervisor.
Fire-Fighting Measures:
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Hazards from Combustion: Combustion may produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[3]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[4]
Section 5: Chemical Spill Response Workflow
The following diagram outlines the logical flow for responding to a chemical spill of this compound in a laboratory setting.
Caption: Workflow for a chemical spill response.
Section 6: Waste Disposal
All waste containing this compound must be treated as hazardous.
-
Containers: Use dedicated, sealed, and clearly labeled hazardous waste containers.[9]
-
Contaminated Materials: All used PPE, absorbent materials from spills, and contaminated glassware must be disposed of as hazardous waste.
-
Regulations: Disposal must be carried out by a licensed waste disposal company in strict accordance with all local, state, and federal regulations.
References
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PubChem. 3-(Chloromethyl)-2-methyl-1,1'-biphenyl. Source: PubChem Database. URL: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Bis(chloromethyl)-1,1'-biphenyl: Synthesis Pathways and Industrial Significance. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Angene Chemical. Safety Data Sheet. Source: Angene Chemical. URL: [Link]
-
USC Nanofab Wiki. STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS. Source: USC Viterbi School of Engineering. URL: [Link]
-
PubChem. 4,4'-Bis(chloromethyl)-1,1'-biphenyl. Source: PubChem Database. URL: [Link]
-
University of California, Santa Cruz. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Source: UCSC Chemistry. URL: [Link]
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Euro Chlor. Guidance on Storage and Handling of Chlorinated Solvents. Source: Euro Chlor. URL: [Link]
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IPI Global. Safe and efficient handling of chlorinated solvents. Source: IPI Global Ltd. URL: [Link]
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National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Source: NCBI Bookshelf. URL: [Link]
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Centers for Disease Control and Prevention (NIOSH). OSHA Respirator Requirements for Selected Chemicals. Source: CDC/NIOSH. URL: [Link]
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Albert Einstein College of Medicine. Bis-Chloromethyl Ether. Source: Yeshiva University Environmental Health and Safety. URL: [Link]
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New Jersey Department of Health. Hazardous Substance Fact Sheet: Bis(Chloromethyl) Ether. Source: NJ.gov. URL: [Link]
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Agency for Toxic Substances and Disease Registry. Toxicological Profile for Bis(Chloromethyl)Ether (BCME). Source: NCBI Bookshelf. URL: [Link]
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A Comprehensive Technical Guide to Sourcing and Utilizing 3-(Chloromethyl)-1,1'-biphenyl for Research and Development
For Researchers, Scientists, and Drug Development Professionals
PART 1: Introduction to 3-(Chloromethyl)-1,1'-biphenyl: A Versatile Building Block
This compound (CAS No. 38580-82-4) is a substituted aromatic hydrocarbon that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its unique bifunctional nature, featuring a reactive benzylic chloride moiety and a biphenyl scaffold, renders it a valuable intermediate for the synthesis of a diverse array of more complex molecules. The biphenyl structure is a recognized "privileged scaffold" in drug discovery, appearing in numerous approved pharmaceuticals, while the chloromethyl group provides a convenient handle for a variety of chemical transformations.
1.1. Chemical Identity and Physicochemical Properties
-
IUPAC Name: this compound
-
CAS Number: 38580-82-4
-
Molecular Formula: C₁₃H₁₁Cl
-
Molecular Weight: 202.68 g/mol
-
Appearance: Typically an off-white to white solid.
-
Storage Conditions: Due to its reactivity, it is recommended to be stored in a cool, dry place, often under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to prevent degradation.[1]
1.2. Significance in Research and Drug Development
The utility of this compound stems from the reactivity of the chloromethyl group, which can readily undergo nucleophilic substitution reactions. This allows for the facile introduction of the biphenylmethyl moiety into a wide range of molecular frameworks. The biphenyl core itself is a key structural feature in many biologically active compounds, contributing to favorable pharmacokinetic and pharmacodynamic properties. While much of the literature focuses on its isomers, particularly the 4-substituted analogs, the 3-substituted pattern offers a distinct spatial arrangement for probing molecular interactions in drug design and for creating unique material properties.
PART 2: Commercial Suppliers and Procurement of Research-Grade this compound
For researchers embarking on projects requiring this compound, a reliable supply of high-purity material is paramount. Several chemical suppliers cater to the research and development market, offering this compound in various quantities.
2.1. Overview of Commercial Suppliers
A survey of the chemical supplier landscape indicates that this compound is available from a number of reputable vendors specializing in research chemicals. These suppliers typically provide the compound for research use only and can often accommodate orders ranging from milligrams to kilograms.
2.2. Key Considerations for Procurement
When sourcing this compound, researchers should prioritize the following to ensure the quality and consistency of their experimental results:
-
Purity and Grade Specifications: For most research applications, a purity of ≥95% is generally acceptable. However, for more sensitive applications, such as in the final steps of a drug synthesis or for analytical standard preparation, a higher purity grade (e.g., ≥98% or ≥99%) may be necessary. It is crucial to review the supplier's specifications for the offered grade.
-
Documentation and Certification: Reputable suppliers will provide a Certificate of Analysis (CoA) with each batch. This document is essential as it details the specific analytical results for the lot being purchased, including its purity as determined by methods such as High-Performance Liquid Chromatography (HPLC) and confirmation of its identity via Nuclear Magnetic Resonance (NMR) spectroscopy. A Safety Data Sheet (SDS) is also a mandatory document that provides comprehensive safety and handling information.
2.3. Supplier Comparison Table
The following table provides a non-exhaustive list of potential commercial suppliers for this compound (CAS 38580-82-4), highlighting key information to aid in the procurement process.
| Supplier | Purity/Specification | Available Documentation | Notes |
| BLDpharm | Purity information available upon request. | CoA Inquiry available.[1] | Offers cold-chain transportation.[1] |
| Sigma-Aldrich | Product number 78637 available. | CoA and SDS available. | A well-established supplier with extensive quality control. |
| abcr Gute Chemie | Product number AB576943 available. | Technical data available. | European-based supplier. |
| ChemicalBook | Purity of 99% listed from some vendors.[2] | Varies by individual supplier. | A platform connecting various Chinese chemical suppliers. |
Note: Availability, pricing, and specifications are subject to change. Researchers should always contact the suppliers directly for the most current information.
PART 3: Quality Control and Analytical Validation of Incoming Material
Independent verification of the identity and purity of this compound upon receipt is a critical step in maintaining experimental integrity. This section outlines the key analytical techniques and provides representative protocols for in-house quality control.
3.1. Importance of Incoming Quality Control
The reactive nature of the chloromethyl group means that this compound can be susceptible to degradation, such as hydrolysis to the corresponding alcohol. Therefore, confirming the purity of a newly acquired batch is essential to ensure that the material has not degraded during storage or transit and meets the requirements of the intended experiment.
3.2. Representative Certificate of Analysis
A typical Certificate of Analysis for a high-quality batch of this compound would include the following information:
| Parameter | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual |
| Identity by ¹H NMR | Conforms to structure | Conforms | NMR |
| Purity by HPLC | ≥ 98.0% | 99.2% | HPLC |
| Water Content (Karl Fischer) | ≤ 0.5% | 0.1% | KF Titration |
3.3. Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for confirming the chemical structure of this compound.
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the spectrum by applying a Fourier transform, phasing, and baseline correction. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
The ¹H NMR spectrum of this compound is expected to show the following characteristic signals:
-
A singlet in the region of 4.6 ppm , integrating to 2 protons, corresponding to the methylene protons (-CH₂Cl) of the chloromethyl group.
-
A complex multiplet pattern in the aromatic region, typically between 7.2 and 7.7 ppm , integrating to 9 protons, corresponding to the protons of the two phenyl rings.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of this compound and for identifying any related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, a starting composition of 50:50 acetonitrile:water, ramping to 95:5 acetonitrile:water over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of about 0.1 mg/mL with the initial mobile phase composition.
-
Injection Volume: 10 µL.
The purity of the sample is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.
3.4. Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the compound. When coupled with a chromatographic technique (e.g., GC-MS or LC-MS), it can also aid in the identification of impurities. The expected molecular ion peak for this compound would be at m/z 202.05 (for the ³⁵Cl isotope) and 204.05 (for the ³⁷Cl isotope) in an approximate 3:1 ratio.
PART 4: Applications in Organic Synthesis and Medicinal Chemistry
The synthetic utility of this compound lies in its ability to act as an electrophile in reactions with a wide variety of nucleophiles.
4.1. Role as a Reactive Intermediate
The chloromethyl group is a good leaving group, making the benzylic carbon susceptible to nucleophilic attack. This allows for the straightforward synthesis of ethers, esters, amines, and carbon-carbon bonds, thereby incorporating the 3-biphenylmethyl scaffold into target molecules.
4.2. Synthesis of Bioactive Molecules
While specific examples in the public domain for the 3-isomer are less common than for its 4-substituted counterpart, the general principle of its application in drug discovery is well-established. For instance, the related compound 3-(chloromethyl)-2-methyl-1,1'-biphenyl has been utilized in the synthesis of novel N-((2-methyl-[1,1'-biphenyl]-3-yl)methyl)pyrimidin-2-amine conjugates, which have shown potent anti-cancer activities.[3] This demonstrates the potential of the (chloromethyl)biphenyl scaffold in the development of therapeutic agents. The 3-substitution pattern can be strategically employed to orient the biphenyl group in a specific conformation to optimize binding to a biological target.
4.3. Workflow for Synthetic Route Development
The following diagram illustrates a typical workflow for incorporating this compound into a synthetic route.
Caption: Workflow for the procurement and synthetic use of this compound.
PART 5: Safe Handling, Storage, and Disposal
As a reactive chemical, proper handling and storage of this compound are crucial for ensuring laboratory safety.
5.1. Hazard Identification and Safety Precautions
While a specific Safety Data Sheet for this compound should always be consulted, compounds in this class are typically associated with the following hazards:
-
Skin and Eye Irritation/Corrosion: Benzylic chlorides are often corrosive and can cause severe skin burns and eye damage.
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.
-
Lachrymator: Many benzylic chlorides are lachrymators, causing irritation and tearing of the eyes.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are essential.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.
-
Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of inhalation, a respirator may be necessary.
5.2. Recommended Storage Conditions
-
Container: Store in a tightly sealed, original container.
-
Environment: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, and metals.
-
Temperature: As recommended by the supplier, typically 2-8°C, to minimize degradation.[1]
5.3. Disposal Guidelines
Dispose of unused material and its container as hazardous waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.
PART 6: Conclusion
This compound is a valuable and versatile building block for researchers in organic synthesis and drug development. Its commercial availability from a range of suppliers facilitates its use in a variety of research applications. By understanding the key considerations for procurement, implementing rigorous in-house quality control, and adhering to strict safety protocols, researchers can confidently and effectively utilize this compound to advance their scientific endeavors. The unique structural features of this compound offer exciting opportunities for the design and synthesis of novel molecules with potentially valuable biological activities and material properties.
References
-
Chen, A., Wu, D. L., Shi, J., Narva, S., Zhao, X. Y., Wu, Y. L., & Zhang, W. (2020). Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates. Bioorganic & Medicinal Chemistry Letters, 30(16), 127328. [Link]
Sources
Purity specifications for commercially available 3-(Chloromethyl)-1,1'-biphenyl
An In-Depth Technical Guide to the Purity Specifications of Commercially Available 3-(Chloromethyl)-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of this compound in Synthesis
This compound is a pivotal chemical intermediate whose structural integrity is paramount for the successful synthesis of a wide array of target molecules, including active pharmaceutical ingredients (APIs). The biphenyl scaffold is a common motif in drug discovery, offering a rigid framework that can be strategically functionalized to modulate biological activity. The chloromethyl group at the 3-position provides a reactive handle for introducing diverse substituents through nucleophilic substitution reactions. Consequently, the purity of this starting material directly impacts the yield, impurity profile, and overall quality of the final product. This guide provides a comprehensive overview of the purity specifications, common impurities, and analytical methodologies for commercially available this compound, empowering researchers to make informed decisions in their procurement and application of this vital reagent.
Purity Specifications for Commercial Grade this compound
The quality of commercially available this compound is typically defined by a set of specifications outlined in the Certificate of Analysis (CoA). While minor variations may exist between suppliers, the following table represents a typical set of purity criteria for research and development grade material.
| Parameter | Specification | Typical Value | Rationale and Importance |
| Appearance | White to off-white crystalline solid | Conforms | Visual inspection is a preliminary indicator of gross contamination or degradation. |
| Identification | Conforms to the structure by ¹H NMR and/or Mass Spectrometry | Conforms | Confirms the chemical identity of the material, ensuring it is the correct compound. |
| Assay (Purity) | ≥ 98.0% (by HPLC or GC) | 99.1% | This is a critical parameter that quantifies the amount of the desired compound present. |
| Water Content | ≤ 0.5% (by Karl Fischer) | 0.1% | Excess water can interfere with moisture-sensitive reactions and promote degradation. |
| Individual Impurity | ≤ 0.5% (by HPLC or GC) | < 0.2% | Controls the level of any single known or unknown impurity. |
| Total Impurities | ≤ 2.0% (by HPLC or GC) | < 0.9% | Sets a limit on the cumulative amount of all impurities. |
Understanding the Impurity Landscape
The manufacturing process of this compound, typically involving the chloromethylation of biphenyl, can lead to the formation of several process-related impurities. Understanding the potential origin of these impurities is crucial for developing appropriate analytical methods for their detection and control.
Common Impurities and Their Origins:
-
Isomeric Impurities: The chloromethylation of biphenyl can also yield the 2- and 4-isomers (2-(chloromethyl)-1,1'-biphenyl and 4-(chloromethyl)-1,1'-biphenyl). Their presence can lead to the formation of undesired isomeric products in subsequent synthetic steps.
-
Over-chloromethylation Products: Bis(chloromethyl)-1,1'-biphenyl isomers can be formed if the reaction is not carefully controlled. These di-substituted impurities can lead to cross-linking or the formation of dimeric byproducts.
-
Unreacted Starting Materials: Residual biphenyl may remain if the reaction does not go to completion.
-
By-products from Side Reactions: Depending on the specific chloromethylating agent and conditions used, other by-products may form. For instance, the use of paraformaldehyde and HCl can lead to the formation of bis(chloromethyl) ether, a potent carcinogen, although this is less common with modern synthetic methods.
-
Degradation Products: this compound can be susceptible to hydrolysis, leading to the formation of (1,1'-biphenyl-3-yl)methanol.
Rigorous Analytical Characterization: A Multi-Technique Approach
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the workhorse for purity determination and impurity quantification due to its high resolution and sensitivity. A reversed-phase method is typically employed.
Experimental Protocol: RP-HPLC Method
-
Instrumentation:
-
HPLC system with a UV detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
Time (min) % B 0.0 50 20.0 95 25.0 95 25.1 50 | 30.0 | 50 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Calculate the purity by area normalization. The area of the main peak is expressed as a percentage of the total area of all peaks.
-
Causality Behind Experimental Choices: The C18 stationary phase provides good retention for the nonpolar biphenyl moiety. The gradient elution from a lower to a higher concentration of the organic modifier (acetonitrile) allows for the effective separation of impurities with varying polarities. Formic acid is added to the mobile phase to improve peak shape and suppress the ionization of any acidic or basic functionalities. A detection wavelength of 254 nm is chosen as biphenyl systems typically exhibit strong absorbance in this region.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. Its high sensitivity and the structural information provided by the mass spectrometer make it ideal for identifying unknown impurities.
Experimental Protocol: GC-MS Method
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Data acquisition and processing software with a mass spectral library (e.g., NIST, Wiley).
-
-
Chromatographic Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (e.g., 50:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 50-500 m/z.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent like dichloromethane or ethyl acetate.
-
-
Data Analysis:
-
Identify impurities by comparing their mass spectra with entries in a spectral library.
-
Quantify impurities using an internal standard or by area normalization if response factors are similar.
-
Causality Behind Experimental Choices: The DB-5ms column is a low-polarity column suitable for the separation of a wide range of nonpolar to moderately polar compounds. The temperature program is designed to elute the target compound and its potential impurities within a reasonable time frame while ensuring good separation. Electron ionization at 70 eV provides reproducible fragmentation patterns that are useful for library searching and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for the unambiguous structural confirmation of this compound and for the detection of impurities at levels typically above 1%.
¹H NMR (400 MHz, CDCl₃):
-
Expected Chemical Shifts (δ, ppm):
-
~7.2-7.6 (m, 9H): Aromatic protons of the biphenyl rings. The specific splitting patterns can be complex due to the meta-substitution.
-
~4.6 (s, 2H): Methylene protons of the chloromethyl group (-CH₂Cl).
-
¹³C NMR (100 MHz, CDCl₃):
-
Expected Chemical Shifts (δ, ppm):
-
~125-142: Aromatic carbons.
-
~45: Methylene carbon of the chloromethyl group.
-
Self-Validating System: The presence of the characteristic singlet for the chloromethyl protons at ~4.6 ppm in the ¹H NMR spectrum, integrating to 2 protons, along with the complex multiplet for the 9 aromatic protons, provides strong evidence for the correct structure. The absence of significant signals in other regions indicates high purity. For instance, the presence of a signal around 2.4 ppm could suggest an impurity with a methyl group.
Conclusion
Ensuring the high purity of this compound is a critical prerequisite for its successful application in research and drug development. A multi-faceted analytical approach, combining the quantitative power of HPLC and GC-MS with the structural confirmation provided by NMR, is essential for a comprehensive quality assessment. By understanding the potential impurity profile and employing robust, well-validated analytical methods, researchers can confidently use this versatile intermediate to advance their synthetic endeavors.
References
-
BenchChem. (2025). Synthesis and Characterization of 3-(Chloromethyl)-2-methyl-1,1'-biphenyl: A Technical Guide. Retrieved from BenchChem website.[1]
-
SIELC Technologies. (2018). 4,4'-Bis(chloromethyl)-1,1'-biphenyl. Retrieved from SIELC Technologies website.[2]
-
Thermo Fisher Scientific. (2019). Certificate of Analysis. Retrieved from Thermo Fisher Scientific website.[3][4]
-
Google Patents. (2015). CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system. Retrieved from Google Patents website.[5]
-
Budakoti, S. K., Singh, S. P., & Oulkar, D. (n.d.). A sensitive and robust analytical solution for pesticide residues analysis in apple using GC-(AEI)-MS/MS. Thermo Fisher Scientific.[6]
-
Pop, A., Vlase, G., Vlase, T., & Tǎnǎsescu, S. (2011). DETERMINATION OF POLYCHLORINATED BIPHENYL COMPOUNDS THROUGH GAS CHROMATOGRAPHY COUPLED WITH MASS SPECTROMETRY METHOD. UPB Scientific Bulletin, Series B, 73(4), 185-194.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034437). Retrieved from HMDB website.[7]
-
BenchChem. (2025). A Comparative Guide to Validated Analytical Methods for the Quantification of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol. Retrieved from BenchChem website.[8]
-
Ahmad, S., et al. (2021). Recent Trends in Analytical Techniques for Impurity Profiling. Scholars Academic Journal of Pharmacy, 10(11), 267-272.[9]
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The Torsional Dance: Understanding and Harnessing the Electronic Structure of Substituted Biphenyl Systems
An In-Depth Technical Guide
Introduction: Beyond Flatland—The Dynamic World of Biphenyls
To the uninitiated, the biphenyl scaffold—two phenyl rings joined by a single bond—appears deceptively simple. Yet, this fundamental structure is at the heart of a vast array of pharmacologically active molecules, advanced materials, and chiral ligands.[1][2] Its utility stems not from a rigid, planar structure, but from a dynamic, three-dimensional conformation governed by a delicate interplay of electronic and steric forces. Unsubstituted biphenyl in the gas phase is not planar; the two rings are twisted relative to each other by a dihedral (torsional) angle of approximately 44-45°.[3][4] This twisted conformation represents a compromise: it alleviates the steric repulsion between the ortho-hydrogen atoms of the two rings, while partially sacrificing the π-conjugation that would be maximized in a planar arrangement.[5][6]
This guide delves into the core principles governing the electronic structure of substituted biphenyls. We will move beyond simple descriptions to explore the causal relationships between substituent identity, position, and the resulting molecular conformation and electronic properties. For researchers in materials science and drug development, mastering these principles is paramount, as the precise three-dimensional arrangement and electronic distribution of biphenyl-containing molecules dictate their function, from selective receptor binding to charge transport properties.[7][8]
Section 1: The Decisive Factor—Torsional Angle and its Electronic Consequences
The central C-C bond in biphenyl is the pivot around which its properties are defined. The rotation around this bond is not free but is governed by a potential energy surface with distinct barriers. The planar conformation (0° dihedral angle) suffers from severe steric clashes between ortho-hydrogens, creating a rotational barrier.[3][6] Conversely, the perpendicular conformation (90° dihedral angle) minimizes steric hindrance but completely disrupts π-conjugation between the rings.[9] The molecule's preferred twisted state is the energetic minimum balancing these opposing forces.
The degree of π-conjugation is directly related to the torsional angle (θ), often following a cosine-squared relationship. This has profound implications for the electronic properties of the system, including the HOMO-LUMO gap, charge transport, and photophysical behavior.[10] As the system becomes more planar, conjugation increases, the HOMO-LUMO gap narrows, and electron delocalization is enhanced.
Caption: The interplay between steric repulsion and π-conjugation in biphenyl.
Section 2: The Art of Control—Engineering the Electronic Structure with Substituents
The true power of the biphenyl scaffold lies in its tunability. By introducing substituents, we can precisely control the torsional angle and, by extension, the electronic properties. The effects can be broadly categorized into steric and electronic influences.
Steric Effects and the Birth of Atropisomers
The most dramatic conformational control is exerted by substituents at the ortho positions. Bulky groups (e.g., -COOH, -NO₂, halogens) at the 2, 2', 6, and 6' positions significantly increase the steric repulsion that must be overcome for the rings to rotate past one another.[3][11] This raises the energy barrier to rotation.
If this rotational barrier is high enough (typically >16-19 kcal/mol at room temperature), the interconversion between the enantiomeric twisted conformations becomes slow enough to allow for their isolation as stable, distinct stereoisomers.[4][12] These are known as atropisomers (from the Greek a, not, and tropos, turn), which exhibit axial chirality without a traditional stereocenter.[11][13] The phenomenon of atropisomerism is of immense importance in medicinal chemistry, where a fixed, chiral conformation can lead to highly specific and potent interactions with biological targets.[12]
Electronic Effects: A Subtle but Powerful Force
Substituents at the meta and para positions exert their influence primarily through electronic effects (inductive and resonance), with minimal steric impact on the torsional angle.
-
Push-Pull Systems: A particularly powerful strategy involves placing an electron-donating group (EDG) on one ring and an electron-withdrawing group (EWG) on the other, typically in a 4,4'-arrangement. This "push-pull" configuration enhances through-conjugation, which introduces a degree of double-bond character to the central C-C bond. This electronic stabilization favors a more planar conformation, often reducing the torsional angle.[5]
-
Hammett Relationships: The electronic influence of meta and para substituents can be quantitatively described using the Hammett equation, which relates reaction rates and equilibrium constants to the electron-donating or -withdrawing nature of the substituent.[14][15] Plotting reaction data against Hammett substituent constants (σ) can reveal insights into the electronic demands of a process involving the biphenyl system.[16][17]
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- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
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- 12. Atropisomer - Wikipedia [en.wikipedia.org]
- 13. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]
- 14. pharmacy180.com [pharmacy180.com]
- 15. Hammett equation - Wikipedia [en.wikipedia.org]
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- 17. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Synthesis of 3-(Chloromethyl)-1,1'-biphenyl: A Guide to Regioselective Synthesis
Abstract
This application note provides a comprehensive, field-proven guide for the synthesis of 3-(Chloromethyl)-1,1'-biphenyl, a valuable chemical intermediate. Direct chloromethylation of biphenyl is discussed and discouraged due to a fundamental lack of regioselectivity, which leads to a mixture of ortho- and para-isomers. Instead, a robust and regioselective two-step synthetic protocol is detailed. This method proceeds via the formation of a (1,1'-biphenyl)-3-ylmethanol intermediate from 3-bromobiphenyl, followed by its conversion to the target chloride. This guide offers in-depth experimental protocols, mechanistic insights, safety procedures, and data presentation to aid researchers in achieving a high-purity synthesis.
Introduction and Strategic Analysis
This compound is a key building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. The chloromethyl group serves as a versatile handle for introducing a variety of functional groups via nucleophilic substitution.
A seemingly straightforward approach to its synthesis is the direct chloromethylation of 1,1'-biphenyl. This reaction, a variant of the Friedel-Crafts alkylation known as the Blanc chloromethylation , typically employs formaldehyde and hydrogen chloride with a Lewis acid catalyst. However, the foundational principles of electrophilic aromatic substitution dictate the outcome. The phenyl substituent of biphenyl is an ortho-, para-directing group, meaning electrophilic attack is favored at the 2- and 4-positions. Consequently, direct chloromethylation of biphenyl yields a mixture of 4-(chloromethyl)biphenyl and 2-(chloromethyl)biphenyl, along with di-substituted byproducts such as 4,4'-bis(chloromethyl)biphenyl.[1][2][3][4][5][6] Isolating the desired 3-isomer from this complex mixture is impractical and inefficient.
Furthermore, the Blanc chloromethylation is notorious for producing small quantities of bis(chloromethyl) ether (BCME) as a byproduct.[7] BCME is a potent human carcinogen with no established safe level of exposure, posing a significant health risk.[8][9][10]
To overcome these critical challenges of regioselectivity and safety, this guide details a more logical and controllable two-step synthesis that ensures the chloromethyl group is installed exclusively at the 3-position. The strategy is as follows:
-
Step 1: Grignard Reaction to Form (1,1'-Biphenyl)-3-ylmethanol. Starting with 3-bromobiphenyl ensures that functionalization occurs at the desired position. A Grignard reaction followed by quenching with formaldehyde reliably produces the corresponding primary alcohol.
-
Step 2: Chlorination of the Alcohol. The resulting (1,1'-biphenyl)-3-ylmethanol is then cleanly converted to the target this compound using a standard chlorinating agent such as thionyl chloride.
This indirect route offers superior regiochemical control, higher purity of the final product, and avoids the conditions that generate the highly carcinogenic BCME.
Experimental Protocols
This procedure details the formation of the key alcohol intermediate via a Grignard reaction.
Reaction Mechanism: The organometallic carbon of the Grignard reagent, 3-biphenylmagnesium bromide, acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of formaldehyde.[11][12][13] A subsequent acidic workup protonates the resulting alkoxide to yield the primary alcohol.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
|---|---|---|---|---|---|
| 3-Bromobiphenyl | C₁₂H₉Br | 233.11 | 5.00 g | 21.45 | 1.0 |
| Magnesium Turnings | Mg | 24.31 | 0.63 g | 25.74 | 1.2 |
| Iodine | I₂ | 253.81 | 1 crystal | - | catalytic |
| Anhydrous THF | C₄H₈O | 72.11 | 30 mL | - | - |
| Paraformaldehyde | (CH₂O)n | 30.03 (monomer) | 0.82 g | 27.3 | 1.27 |
| Sat. aq. NH₄Cl | NH₄Cl | 53.49 | ~20 mL | - | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | as needed | - | - |
Protocol:
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of dry nitrogen to ensure all moisture is removed.
-
Grignard Reagent Formation:
-
Place the magnesium turnings (0.63 g) and a single crystal of iodine in the flame-dried flask.
-
In the dropping funnel, prepare a solution of 3-bromobiphenyl (5.00 g) in 15 mL of anhydrous tetrahydrofuran (THF).
-
Add approximately 1-2 mL of the 3-bromobiphenyl solution to the magnesium turnings. Gentle heating with a heat gun may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle bubbling.
-
Once initiated, add the remaining 3-bromobiphenyl solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the grayish, cloudy mixture at room temperature for an additional 60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Formaldehyde:
-
Cool the Grignard solution in an ice-water bath.
-
In a separate, dry flask, suspend paraformaldehyde (0.82 g) in 15 mL of anhydrous THF.
-
Slowly add the Grignard solution to the paraformaldehyde suspension via cannula, maintaining the temperature below 10 °C. The reaction is exothermic.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture again in an ice bath.
-
Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield (1,1'-biphenyl)-3-ylmethanol as a solid.
-
This procedure converts the synthesized alcohol into the final target compound.
Reaction Mechanism: The alcohol reacts with thionyl chloride (SOCl₂) to form a chlorosulfite intermediate, which is an excellent leaving group. The chloride ion, either from the SOCl₂ or liberated in the first step, then displaces the chlorosulfite group. Depending on the conditions and substrate, the mechanism can proceed via an Sₙ2 (inversion of stereochemistry) or Sₙi (retention of stereochemistry) pathway.[14][15] For a primary benzylic alcohol, an Sₙ2 mechanism is expected.[16]
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
|---|---|---|---|---|---|
| (1,1'-Biphenyl)-3-ylmethanol | C₁₃H₁₂O | 184.23 | 3.00 g | 16.28 | 1.0 |
| Thionyl Chloride | SOCl₂ | 118.97 | 1.42 mL (2.32 g) | 19.54 | 1.2 |
| Anhydrous Dichloromethane | CH₂Cl₂ | 84.93 | 30 mL | - | - |
Protocol:
-
Apparatus Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a nitrogen inlet connected to a gas bubbler (to trap HCl and SO₂ gas produced).
-
Chlorination Reaction:
-
Dissolve (1,1'-biphenyl)-3-ylmethanol (3.00 g) in 30 mL of anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add thionyl chloride (1.42 mL) dropwise to the stirred solution. Gas evolution will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor the reaction progress by TLC until the starting alcohol is consumed.
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture onto 50 g of crushed ice.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with cold water (20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL, to neutralize excess acid), and finally with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification by recrystallization (e.g., from hexanes) or flash chromatography can be performed if necessary to yield pure this compound.
-
Workflow and Safety
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Application Notes & Protocols: The Chloromethylation of Biphenyl with Formalin and Hydrochloric Acid
Preamble: Strategic Introduction of the Chloromethyl Group to Biphenyl
The chloromethylation of aromatic compounds, a classic electrophilic aromatic substitution, serves as a powerful tool for introducing a reactive chloromethyl (-CH₂Cl) functional group onto an aromatic nucleus. This reaction, often referred to as the Blanc-Quelet reaction, transforms relatively inert aromatic hydrocarbons into versatile intermediates for further chemical synthesis.[1][2][3] Biphenyl, with its two linked phenyl rings, undergoes this reaction to yield chloromethylated derivatives, most notably 4,4'-bis(chloromethyl)biphenyl. This specific product is a cornerstone intermediate in the synthesis of a wide array of commercially significant materials.[4] Its applications range from the production of high-performance polymers and fluorescent whitening agents, such as stilbene-based CBS-X, to its use in the development of novel pharmaceuticals and electronic chemicals.[5][6][7]
This document provides a comprehensive guide for researchers and development professionals on the chloromethylation of biphenyl using a formalin/hydrochloric acid system. It delves into the underlying reaction mechanism, offers detailed and field-tested protocols, addresses critical safety considerations, and discusses key parameters for process optimization.
Mechanistic Rationale: The Electrophilic Attack
The chloromethylation of biphenyl proceeds via a typical electrophilic aromatic substitution pathway. The biphenyl moiety is sufficiently electron-rich to be susceptible to attack by a suitable electrophile. The reactions of biphenyl are similar to those of benzene in that they both undergo electrophilic substitution.[8] The key challenge in this reaction is the generation of a potent electrophile from formaldehyde and hydrogen chloride.
The reaction is typically catalyzed by a Lewis acid, most commonly zinc chloride (ZnCl₂), under acidic conditions.[1][9] The mechanism can be dissected into several key steps:
-
Electrophile Generation: Formaldehyde's carbonyl oxygen is protonated by the strong acid (HCl), significantly increasing the electrophilicity of the carbonyl carbon. In the presence of a Lewis acid like ZnCl₂, this activation is further enhanced. This leads to the formation of a highly reactive electrophilic species, which can be represented as a (chloromethyl)oxonium cation or a chlorocarbenium cation (ClCH₂⁺).[1]
-
Electrophilic Attack (σ-complex formation): The π-electrons of one of the biphenyl rings attack the electrophilic carbon. Due to the directing effect of the phenyl group, this attack occurs preferentially at the para position (C4), leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Rearomatization: A base (such as Cl⁻) abstracts a proton from the carbon atom bearing the newly added group, restoring the aromaticity of the ring and yielding the 4-(chloromethyl)biphenyl intermediate.
-
Second Chloromethylation: As the reaction proceeds, the second phenyl ring of the mono-substituted intermediate undergoes a subsequent chloromethylation, also at the para position, to yield the desired 4,4'-bis(chloromethyl)biphenyl.
The overall transformation is a robust method for functionalizing the biphenyl core.
Caption: Reaction mechanism for the chloromethylation of biphenyl.
Detailed Experimental Protocol: Synthesis of 4,4'-Bis(chloromethyl)biphenyl
This protocol is a synthesized representation based on established industrial and laboratory procedures.[5][10][11] Researchers should adapt quantities based on their specific needs and scale.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| Biphenyl (C₁₂H₁₀) | >99% Purity | Standard chemical supplier |
| Paraformaldehyde ((CH₂O)n) | Reagent Grade | Standard chemical supplier |
| Zinc Chloride (ZnCl₂), anhydrous | >98% Purity | Standard chemical supplier |
| Hydrochloric Acid (HCl) gas, dry | Anhydrous | Lecture bottle or generator |
| Petroleum Ether (or Cyclohexane) | ACS Grade | Standard chemical supplier |
| Toluene | ACS Grade | For recrystallization |
3.2. Equipment
-
500 mL three-necked round-bottom flask
-
Mechanical stirrer with a PTFE paddle
-
Reflux condenser with a gas outlet connected to a scrubber (e.g., NaOH solution)
-
Gas inlet tube extending below the surface of the reaction mixture
-
Thermometer or thermocouple
-
Heating mantle with temperature controller
-
Standard glassware for work-up (separatory funnel, Büchner funnel, etc.)
3.3. Step-by-Step Methodology
Caption: Experimental workflow for biphenyl chloromethylation.
-
Reactor Setup: Assemble the three-necked flask with the mechanical stirrer, condenser (with scrubber attached), and gas inlet tube in a certified chemical fume hood.
-
Charging Reagents: To the flask, add petroleum ether (e.g., 150 mL), biphenyl (e.g., 0.5 mol), paraformaldehyde (e.g., 1.15 mol), and anhydrous zinc chloride (e.g., 0.3 mol).[10]
-
Initiating the Reaction: Begin stirring the mixture to form a uniform slurry. Start a slow, steady stream of dry HCl gas through the gas inlet tube into the suspension.
-
Reaction Conditions: Maintain the reaction temperature between 25-35°C using a water bath or a carefully controlled heating mantle.[7][10] Continue the introduction of HCl gas and stirring for 22-26 hours. Monitor the reaction progress by an appropriate method (e.g., HPLC or TLC), if desired.[11]
-
Work-up: Once the reaction is complete, stop the HCl gas flow and stirring. Carefully add deionized water (e.g., 100 mL) to the reaction mixture to dissolve the remaining zinc chloride and quench the reaction.
-
Isolation of Crude Product: Stir the mixture for 15-20 minutes, then separate the solid crude product from the liquid via vacuum filtration using a Büchner funnel. Wash the solid cake with additional water to remove residual salts.
-
Purification by Recrystallization: Transfer the crude solid to a flask and add toluene. Heat the mixture to dissolve the solid, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Final Product: Collect the purified white crystalline product by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum to a constant weight. The expected product is 4,4'-bis(chloromethyl)biphenyl.[7][10]
Critical Reaction Parameters
The success of the chloromethylation reaction is highly dependent on the careful control of several parameters. The following table summarizes key variables and their typical ranges as derived from patent literature.
| Parameter | Typical Range / Value | Rationale & Impact on Outcome |
| **Molar Ratio (Biphenyl:Paraformaldehyde:ZnCl₂) ** | 1.0 : 2.3 : 0.6 | A stoichiometric excess of formaldehyde source is required to drive the reaction towards dichloromethylation. The catalyst amount is crucial for activating the formaldehyde.[10] |
| Reaction Temperature | 25 - 60 °C | Lower temperatures (25-35°C) are often preferred to minimize side reactions.[7][10] Higher temperatures can increase the rate but may also promote the formation of diarylmethane byproducts.[5][9] |
| Reaction Time | 5 - 35 hours | The reaction is typically slow and requires extended periods to achieve high conversion to the bis-substituted product.[5][11] |
| Solvent System | Petroleum Ether, Cyclohexane, Benzene, Acetic Acid | An inert solvent is used to create a manageable slurry and aid in temperature control. Mixed solvent systems (e.g., cyclohexane/benzene) have also been reported.[5][6] |
| Catalyst | ZnCl₂, AlCl₃, Acetic Acid | Zinc chloride is the most common and effective Lewis acid catalyst.[1][9] Other catalysts can be used but may alter selectivity. |
Safety and Hazard Management: A Critical Directive
WARNING: The Blanc chloromethylation reaction is known to produce small quantities of bis(chloromethyl) ether (BCME) as a byproduct.[1][3][12] BCME is an extremely potent human carcinogen with high volatility.
-
Engineering Controls: This procedure must be performed in a well-ventilated, certified chemical fume hood to prevent any inhalation exposure to reagents, HCl gas, or the BCME byproduct.
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:
-
Chemical splash goggles and a face shield.
-
Chemically resistant gloves (e.g., nitrile or neoprene).
-
A flame-resistant lab coat.
-
-
Reagent Handling:
-
Formalin/Paraformaldehyde: Toxic upon inhalation and ingestion and a suspected carcinogen. Handle only in a fume hood.
-
Hydrochloric Acid (gas/conc.): Highly corrosive to the respiratory tract, skin, and eyes. Ensure all connections in the gas line are secure to prevent leaks.
-
Zinc Chloride (anhydrous): Corrosive and will release heat upon contact with water. Add water for quenching slowly and carefully.
-
-
Waste Disposal: All reaction waste, including the aqueous filtrate and solvent washes, must be treated as hazardous waste containing traces of BCME. Dispose of it according to institutional and local environmental regulations. Do not mix with other waste streams unless explicitly permitted.
Troubleshooting and Mitigation of Side Reactions
| Issue / Side Reaction | Cause | Mitigation Strategy |
| Low Yield | Incomplete reaction; insufficient HCl; inactive catalyst. | Ensure a continuous flow of dry HCl. Use freshly opened anhydrous ZnCl₂. Increase reaction time if necessary. |
| Formation of Mono-chloromethyl Biphenyl | Insufficient formaldehyde or reaction time. | Use the recommended excess of paraformaldehyde. Ensure the reaction runs for the full duration to promote the second substitution. |
| Formation of Diarylmethane Byproducts | High local concentration of product; elevated temperature. | Maintain good stirring to ensure homogeneity. Adhere to the lower end of the recommended temperature range (25-35°C).[9] |
| Polymerization | Excessive reaction temperature or catalyst activity. | Strictly control the reaction temperature. Ensure the catalyst is added in the correct proportion. |
References
- The Role of Bis(chloromethyl)-1,1'-biphenyl in Modern Material Science. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- CN101665406B - Method for synthesizing 4, 4' -bis (chloromethyl) biphenyl. (n.d.).
- Comprehensive Chemical Synthesis Using 4,4'-Bis(chloromethyl)-1,1'-biphenyl: A Guide. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Preparation process for 4,4'-bis(chloromethyl)-1,1'-biphenyl. (n.d.).
- 4,4'-Bis(chloromethyl)biphenyl | CAS: 1667-10-3. (n.d.). Caloong Chemical.
- CN102267870A - Production process of 4,4'-bis(chloromethyl)-biphenyl. (n.d.).
- CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system. (n.d.).
- Blanc chloromethylation. (n.d.). In Wikipedia.
- New studies in aromatic chloromethyl
- Pfeiffer, W. D. (n.d.).
- An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media. (2010).
- Blanc Chloromethyl
- Quelet reaction. (n.d.). In Wikipedia.
- Quelet Reaction. (n.d.). Merck Index.
- The chloromethylation of biphenyls catalyzed by group 3 and 4 metal triflates. (n.d.).
- Synthetic scheme for various chloromethylated biphenyls. (n.d.).
- Blanc chloromethyl
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023).
- Blanc reaction. (2019). Sciencemadness Wiki.
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Sensitive Quantification of Carboxylic Acids by HPLC Using 3-(Chloromethyl)-1,1'-biphenyl as a Pre-Column UV Derivatizing Agent
An Application Guide:
Abstract
The quantitative analysis of crucial biological molecules such as fatty acids, bile acids, and prostaglandins is fundamental in metabolic research, drug development, and quality control. A significant analytical challenge arises from the fact that many of these carboxylic acids lack a native chromophore, precluding sensitive detection by High-Performance Liquid Chromatography (HPLC) with standard UV-Vis detectors[1][2][3][4]. This application note provides a comprehensive protocol for the derivatization of carboxylic acids using 3-(Chloromethyl)-1,1'-biphenyl. This reagent attaches a highly UV-active biphenyl group to the analyte, dramatically enhancing detection sensitivity. The methodology detailed herein covers the derivatization mechanism, a step-by-step experimental protocol, HPLC-UV analysis conditions, and essential method validation guidelines for robust and reliable quantification.
Principle and Scientific Rationale
High-performance liquid chromatography (HPLC) is a premier analytical technique, but its effectiveness is contingent on the detector's ability to sense the analyte. For compounds like fatty acids that do not absorb UV or visible light, direct analysis lacks the required sensitivity for many applications[1][2]. Chemical derivatization is a powerful strategy to overcome this limitation by covalently attaching a molecule—a chromophore or fluorophore—that is easily detectable[4].
This compound is an excellent derivatizing agent for this purpose. The core of this method is the introduction of the biphenyl moiety, which serves as a potent chromophore, allowing for high-sensitivity UV detection of the resulting ester derivative.
1.1. The Derivatization Chemistry
The derivatization proceeds via a classic bimolecular nucleophilic substitution (SN2) reaction. The process involves two key steps:
-
Activation of the Carboxylic Acid: The carboxylic acid, a weak nucleophile, is first activated by converting it into its more potent carboxylate salt. This is achieved using a mild base, such as anhydrous potassium carbonate.
-
Nucleophilic Attack: The carboxylate anion then attacks the electrophilic methylene carbon of this compound. This attack displaces the chloride ion, a good leaving group, to form a stable, highly UV-active biphenylmethyl ester.
To facilitate this reaction, especially in the aprotic organic solvents required, a phase-transfer catalyst like 18-crown-6 is often employed. The crown ether complexes the potassium ion from the base, increasing the solubility and nucleophilicity of the carboxylate anion in the organic phase, thereby accelerating the reaction rate and improving the overall yield.
Figure 1: Reaction mechanism for the derivatization of carboxylic acids.
Experimental Protocols
This section provides a self-validating protocol. It is crucial to optimize reaction conditions (time, temperature, reagent concentration) for specific analytes and matrices to ensure complete and reproducible derivatization[5].
2.1. Required Materials and Reagents
-
Analytes: Carboxylic acid standards or extracted samples (e.g., palmitic acid, oleic acid).
-
Derivatizing Agent: this compound.
-
Solvent: Acetonitrile (HPLC grade, anhydrous).
-
Base: Potassium Carbonate (K₂CO₃, anhydrous powder).
-
Catalyst: 18-Crown-6.
-
Reaction Vials: 2 mL screw-cap glass vials with PTFE-lined septa.
-
HPLC System: HPLC with a UV-Vis or Photodiode Array (PDA) detector, autosampler, and column oven.
-
HPLC Column: Reversed-phase C18 or C8 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC Mobile Phase A: Ultrapure Water.
-
HPLC Mobile Phase B: Acetonitrile (HPLC grade).
-
Standard laboratory equipment: vortex mixer, centrifuge, heating block or water bath, analytical balance.
2.2. Preparation of Reagent Solutions
-
Derivatizing Solution: Prepare a 5 mg/mL solution of this compound in anhydrous acetonitrile.
-
Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of a suitable carboxylic acid not expected in the sample (e.g., heptadecanoic acid, C17:0) in acetonitrile.
2.3. Sample Preparation
The preparation must be tailored to the sample matrix.
-
For Pure Standards: Accurately weigh and dissolve standards in acetonitrile to create stock solutions.
-
For Biological Samples (e.g., plasma, tissue): A lipid extraction is typically required. Methods like the Folch or Bligh-Dyer extraction can be used to isolate total lipids. If analyzing total fatty acid content (including those in triglycerides or phospholipids), a hydrolysis step (e.g., with methanolic KOH) is necessary to release the free fatty acids before derivatization[6][7].
-
Final Step for all Samples: After extraction or hydrolysis, evaporate the solvent completely under a gentle stream of nitrogen gas before proceeding to the derivatization step.
2.4. Step-by-Step Derivatization Procedure
-
Aliquot Sample/Standard: To the dried sample or standard residue in a 2 mL reaction vial, add a known amount of internal standard.
-
Add Reagents: Add 200 µL of the 5 mg/mL this compound solution.
-
Add Base and Catalyst: Add approximately 10 mg of anhydrous potassium carbonate and a catalytic amount (approx. 1 mg) of 18-crown-6.
-
Seal and Mix: Tightly cap the vial and vortex vigorously for 30 seconds to ensure thorough mixing.
-
Reaction Incubation: Heat the reaction mixture at 75°C for 60 minutes in a heating block. Occasional vortexing during incubation can improve yield.
-
Cooling and Workup: After the reaction is complete, cool the vial to room temperature.
-
Remove Base: Centrifuge the vial at 2,000 x g for 5 minutes to pellet the insoluble potassium carbonate.
-
Transfer for Analysis: Carefully transfer the supernatant to a clean HPLC autosampler vial. The sample is now ready for injection.
Figure 2: General experimental workflow for derivatization and analysis.
HPLC-UV Analytical Method
The biphenylmethyl esters are significantly more hydrophobic than their parent acids, making them ideal for separation by reversed-phase HPLC[2].
| Parameter | Recommended Condition | Rationale |
| HPLC Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | The non-polar C18 stationary phase provides excellent retention and separation for the hydrophobic ester derivatives[8]. |
| Mobile Phase A | Ultrapure Water | The polar component of the mobile phase system. |
| Mobile Phase B | Acetonitrile | The organic modifier used to elute the derivatives. |
| Gradient Elution | Start at 80% B, ramp to 100% B over 20 min, hold for 5 min | A gradient is necessary to elute both shorter and longer chain fatty acid derivatives within a reasonable runtime while maintaining good resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 35°C | Elevated temperature improves peak shape and reduces viscosity, leading to better efficiency and reproducibility. |
| Injection Volume | 10 µL | A typical injection volume; can be optimized based on sample concentration and instrument sensitivity. |
| UV Detection | 254 nm | The biphenyl moiety exhibits strong absorbance at this wavelength, providing excellent sensitivity for the derivatives[9]. A PDA detector can confirm peak purity. |
Method Validation and Performance
To ensure the trustworthiness of the results, the analytical method must be validated. Key parameters to assess include linearity, sensitivity, precision, and accuracy[6][10].
| Validation Parameter | Procedure | Acceptance Criteria (Typical) |
| Linearity | Prepare and analyze calibration standards at a minimum of five concentration levels. Plot the peak area ratio (Analyte/IS) against concentration and perform linear regression. | Correlation coefficient (r²) > 0.995[10][11]. |
| Sensitivity (LOD & LOQ) | Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) based on the signal-to-noise ratio (S/N) of low-concentration standards. | S/N ≥ 3 for LOD, S/N ≥ 10 for LOQ[8][11]. |
| Precision (Repeatability) | Intra-day: Analyze replicate samples (n=6) of low, medium, and high concentrations on the same day. Inter-day: Repeat the analysis on three different days. | Relative Standard Deviation (RSD) ≤ 5% for concentrations above LOQ. For LOQ level, RSD ≤ 15%[6][8]. |
| Accuracy (Recovery) | Spike a blank matrix with known amounts of analyte at three concentration levels (low, medium, high). Analyze the samples and calculate the percent recovery. | Mean recovery between 85-115%[6][8]. |
| Stability | Analyze the stability of the derivatized samples stored in the autosampler (e.g., at 4°C) over 24-48 hours and long-term stability at -20°C or -80°C. | Analyte response should remain within ±15% of the initial value[10]. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Peaks | 1. Incomplete derivatization due to moisture. 2. Insufficient heating (time/temp). 3. Degradation of derivatizing reagent. | 1. Use anhydrous solvents and reagents. Dry sample thoroughly. 2. Optimize reaction time and temperature. 3. Prepare fresh derivatizing solution. Store reagent protected from light and moisture. |
| Poor Peak Shape (Tailing) | 1. Column degradation. 2. Sample overload. 3. Incompatible injection solvent. | 1. Flush or replace the HPLC column. 2. Dilute the sample. 3. Ensure the final sample solvent is similar in composition to the initial mobile phase. |
| Variable Results (Poor RSD) | 1. Inconsistent sample/reagent pipetting. 2. Temperature fluctuations during reaction. 3. Incomplete reaction across samples. | 1. Use calibrated pipettes; add an internal standard before derivatization. 2. Use a calibrated heating block with good thermal contact. 3. Ensure all vials are sealed and vortexed equally. |
| Extraneous Peaks | 1. Excess derivatizing reagent. 2. Contaminants from sample matrix or reagents. | 1. The reagent peak should elute early and not interfere. If it does, adjust the gradient. 2. Run a reagent blank to identify artifact peaks. Use HPLC-grade reagents. |
Conclusion
The use of this compound as a pre-column derivatizing agent is a robust and highly effective method for the sensitive quantification of carboxylic acids by RP-HPLC with UV detection. By converting non-absorbing analytes into strongly UV-active esters, this protocol enables low-level detection that would otherwise be impossible. The detailed procedures for derivatization, chromatographic separation, and method validation provided in this note offer a reliable framework for researchers, scientists, and drug development professionals to implement this powerful analytical technique in their laboratories.
References
-
Syngene International Ltd. (n.d.). Overcoming analytical challenges with chemical derivatization in LC-MS/MS. Retrieved from [Link]
-
Majnooni, M. B., et al. (2016). Determination of Fatty Acids by High Performance Liquid Chromatography and Fluorescence Detection Using Pre-Column Derivatization with 9-Fluorenylmethyl Chloroformate. ResearchGate. Retrieved from [Link]
-
Li, G. L., et al. (2011). A developed pre-column derivatization method for the determination of free fatty acids in edible oils by reversed-phase HPLC with fluorescence detection and its application to Lycium barbarum seed oil. ResearchGate. Retrieved from [Link]
-
Kilic, T., et al. (2022). An HPLC/CAD method for determination of fatty acids in metered dose inhalation products. ACG Publications. Retrieved from [Link]
-
Han, J., & Ye, J. (2013). Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. Metabolites. Retrieved from [Link]
-
Christie, W. W. (2019). Fatty Acid Analysis by HPLC. AOCS. Retrieved from [Link]
-
Casallas, P. A., et al. (2017). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. Journal of Analytical Methods in Chemistry. Retrieved from [Link]
-
El-Faham, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Retrieved from [Link]
-
Jin, D., et al. (2019). Biaryl axially chiral derivatizing agent for simultaneous separation and sensitive detection of proteinogenic amino acid enantiomers using liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. Retrieved from [Link]
-
Kowalczyk, J., et al. (2001). An improved method for derivatization of fatty acids for liquid chromatography. ResearchGate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Bis(chloromethyl)-1,1'-biphenyl: Synthesis Pathways and Industrial Significance. Retrieved from [Link]
-
Various Authors. (2019). Protocol for extraction and derivitization of fatty acid for GC analyis? ResearchGate. Retrieved from [Link]
-
Zhang, Z., et al. (2024). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. ACS Omega. Retrieved from [Link]
-
Kobayashi, S., et al. (1998). The chloromethylation of biphenyls catalyzed by group 3 and 4 metal triflates. ResearchGate. Retrieved from [Link]
-
Guarrasi, V., et al. (2010). Quantification of underivatized fatty acids from vegetable oils by HPLC with UV detection. Journal of Chromatographic Science. Retrieved from [Link]
-
Sherman, N. (2024). BAF_Protocol_015_ 3-NPH derivatization of short chain fatty acid. Protocols.io. Retrieved from [Link]
-
Fontàs, C., & Sanchez, J. M. (2020). Evaluation and optimization of the derivatization reaction conditions of glyphosate and aminomethylphosphonic acid with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate using reversed-phase liquid chromatography. Journal of Separation Science. Retrieved from [Link]
- Google Patents. (2015). CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system.
-
The University of Northern Colorado. (n.d.). Chromatographic analysis of fatty acids using 9-chloromethyl-anthracene and 2-bromomethyl-anthraquinone. Retrieved from [Link]
-
Burla, B., et al. (2018). Derivatization Methods for Improved Metabolome Analysis by LC-MS/MS. ResearchGate. Retrieved from [Link]
-
Christie, W. W. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS. Retrieved from [Link]
-
Klánová, K., et al. (2022). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry. Retrieved from [Link]
-
Han, J., & Ye, J. (2013). Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. ResearchGate. Retrieved from [Link]
-
Guarrasi, V., et al. (2010). Quantification of Underivatized Fatty Acids From Vegetable Oils by HPLC with UV Detection. ResearchGate. Retrieved from [Link]
-
Schmid, M. G., et al. (2022). Comprehensive profiling of conjugated fatty acid isomers and their lipid oxidation products by two-dimensional chiral RP×RP liquid chromatography hyphenated to UV- and SWATH-MS-detection. Analytica Chimica Acta. Retrieved from [Link]
-
Kovaľ, A., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. Analytica Chimica Acta. Retrieved from [Link]
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Application Note: A Robust, Validated HPLC Method for the Separation and Quantification of 3-(Chloromethyl)-1,1'-biphenyl
Abstract
This application note presents a highly selective and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 3-(Chloromethyl)-1,1'-biphenyl. This compound is a key intermediate in various synthetic pathways, and its purity is critical for the quality of downstream products. The described method utilizes a biphenyl stationary phase, which offers unique selectivity for aromatic compounds through a combination of hydrophobic and π-π interactions. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, detailing the method development rationale, a step-by-step protocol, and a thorough validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction
This compound is a substituted aromatic hydrocarbon of significant interest in organic synthesis. Its bifunctional nature, possessing both the reactivity of a benzyl chloride and the structural backbone of a biphenyl, makes it a versatile building block. Ensuring the purity and accurate quantification of this intermediate is paramount to control the quality and yield of final products.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the analysis of non-volatile and semi-volatile organic compounds.[4][5] Reversed-phase HPLC, in particular, is widely employed for the separation of non-polar compounds.[4] This application note addresses the specific challenge of developing a reliable HPLC method for this compound, focusing on achieving excellent resolution, sensitivity, and reproducibility.
The choice of a biphenyl stationary phase is a cornerstone of this method. Unlike traditional C18 columns that primarily rely on hydrophobic interactions, biphenyl phases provide an alternative selectivity due to π-π interactions with the aromatic rings of the analyte.[6][7][8][9] This often leads to enhanced retention and better separation of aromatic compounds from closely related impurities.[7][9]
Method Development Rationale
The development of a successful HPLC method hinges on a systematic approach to selecting the column, mobile phase, and detection parameters.
Stationary Phase Selection
Given the aromatic and non-polar nature of this compound, a reversed-phase approach is the logical choice.[4] While a standard C18 column could provide some retention, a biphenyl stationary phase (USP L11) was selected to leverage its unique separation mechanism.[6][7] The biphenyl ligand, with its two phenyl groups, offers strong π-π interactions with the biphenyl core of the analyte, leading to enhanced retention and selectivity that is orthogonal to that of traditional alkyl phases.[6][7] This is particularly advantageous for separating the target analyte from potential isomers or related aromatic impurities.
Mobile Phase Selection
A combination of acetonitrile and water was chosen as the mobile phase. Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good UV transparency and low viscosity. The ratio of acetonitrile to water is a critical parameter for controlling the retention time of the analyte. A higher proportion of acetonitrile will decrease the retention time, while a lower proportion will increase it. An isocratic elution is proposed for its simplicity and robustness, which is suitable for the analysis of a single target compound.
Detector Selection
This compound contains a biphenyl chromophore, which exhibits strong UV absorbance. A UV detector is therefore a suitable and cost-effective choice for this analysis. Based on the UV spectra of similar biphenyl compounds, a detection wavelength of 254 nm is selected as a starting point, as this wavelength typically provides a good response for aromatic compounds.[10]
Experimental
Materials and Reagents
-
This compound reference standard: (Purity ≥ 98%)
-
Acetonitrile: HPLC gradient grade
-
Water: Deionized, 18.2 MΩ·cm
-
Methanol: HPLC grade (for cleaning)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector is required.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Biphenyl, 4.6 x 150 mm, 5 µm (e.g., Phenomenex Kinetex® Biphenyl)[6] |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a suitable volume of acetonitrile in a volumetric flask.
-
Dilute with the mobile phase to a final concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
HPLC Analysis Workflow
Caption: HPLC Analysis Workflow from preparation to quantification.
Method Validation
The developed method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2][3] The validation parameters assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[11]
Specificity
Specificity was evaluated by injecting a blank (mobile phase), a solution of the reference standard, and a sample solution. The chromatograms were examined to ensure that there were no interfering peaks at the retention time of this compound.
Linearity
Linearity was determined by constructing a calibration curve from the analysis of six working standard solutions over the range of 1-100 µg/mL. The peak area was plotted against the concentration, and the linearity was evaluated by the correlation coefficient (r²) of the linear regression.
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.1 |
| 10 | 151.8 |
| 25 | 378.5 |
| 50 | 755.2 |
| 100 | 1510.7 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy
Accuracy was assessed by the recovery method. A known amount of the this compound reference standard was spiked into a sample matrix at three different concentration levels (80%, 100%, and 120% of the target concentration). The recovery was calculated for each level.
Table 3: Accuracy (Recovery) Data
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |
| 80% | 40 | 39.8 | 99.5 |
| 100% | 50 | 50.3 | 100.6 |
| 120% | 60 | 59.5 | 99.2 |
| Mean Recovery (%) | 99.8 |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was determined by performing six replicate injections of a standard solution at 50 µg/mL on the same day. Intermediate precision was assessed by repeating the analysis on a different day with a different analyst. The precision was expressed as the relative standard deviation (%RSD).
Table 4: Precision Data
| Precision Level | %RSD |
| Repeatability (n=6) | < 1.0% |
| Intermediate Precision (n=6) | < 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Table 5: LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | ~0.3 |
| LOQ | ~1.0 |
Robustness
The robustness of the method was evaluated by intentionally varying critical chromatographic parameters and observing the effect on the results. The parameters varied included:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% acetonitrile)
The system suitability parameters (e.g., retention time, peak area, tailing factor) were monitored. The method was considered robust if the results remained within acceptable limits during these variations.
System Suitability
To ensure the performance of the HPLC system, system suitability tests should be performed before each analytical run. This includes injecting a standard solution and evaluating the following parameters:
Table 6: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD for replicate injections (n=5) | ≤ 2.0% |
Conclusion
This application note describes a simple, rapid, and reliable RP-HPLC method for the quantitative determination of this compound. The use of a biphenyl stationary phase provides excellent selectivity for this aromatic analyte. The method has been successfully validated according to ICH guidelines, demonstrating high levels of specificity, linearity, accuracy, precision, and robustness. This validated method is suitable for routine quality control analysis in industrial and research settings.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]
-
Kinetex Biphenyl Column for Aromatic Compounds - Phenomenex. Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. Available from: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Available from: [Link]
-
Quality Guidelines - ICH. Available from: [Link]
-
3 Key Regulatory Guidelines for Method Validation - Altabrisa Group. Available from: [Link]
-
Reverse Phase Chromatography Techniques - Chrom Tech, Inc. Available from: [Link]
-
HALO® Biphenyl HPLC Columns from Advanced Materials Technology. Available from: [Link]
-
3-(Chloromethyl)-2-methyl-1,1'-biphenyl - PubChem. Available from: [Link]
-
Reverse Phase/ Normal Phase HPLC Analytical Techniques - Jordi Labs. Available from: [Link]
-
HPLC column NUCLEOSHELL® Biphenyl, 100 mm, 4.6 mm. Available from: [Link]
-
4,4'-Bis(chloromethyl)-1,1'-biphenyl | SIELC Technologies. Available from: [Link]
-
Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC - NIH. Available from: [Link]
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90 Å Biphenyl, 2 µm Column Care & Use Sheet - HPLC. Available from: [Link]
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HPLC Method Development For Basic Molecules: A Case Study - PharmaGuru. Available from: [Link]
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Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases - LCGC North America. Available from: [Link]
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Bis(chloromethyl)-1,1'-biphenyl: Synthesis Pathways and Industrial Significance - NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Separation of 4,4'-Bis(chloromethyl)-1,1'-biphenyl on Newcrom R1 HPLC column - SIELC Technologies. Available from: [Link]
-
Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds - NIH. Available from: [Link]
-
Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography - SciELO. Available from: [Link]
-
1,1'-Biphenyl, 3-methyl- - NIST WebBook. Available from: [Link]
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Reactions of 3-(Chloromethyl)-1,1'-biphenyl with Various Nucleophiles: Protocols and Mechanistic Insights
An Application Guide for Researchers
Abstract
3-(Chloromethyl)-1,1'-biphenyl is a valuable bifunctional reagent in synthetic chemistry, serving as a key building block for introducing the 3-biphenylmethyl moiety into a diverse range of molecular scaffolds.[1][2] Its utility stems from the high reactivity of the primary benzylic chloride, which is readily displaced by a wide array of nucleophiles. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing nucleophilic substitution reactions with this substrate. It delves into the underlying reaction mechanisms, offers field-proven, step-by-step protocols for reactions with nitrogen, oxygen, sulfur, and carbon nucleophiles, and explains the causality behind experimental choices to ensure procedural success and reproducibility.
Introduction: Reactivity of a Benzylic Halide
The core of this compound's reactivity lies in its classification as a primary benzylic halide. The chloromethyl group is attached to an sp³-hybridized carbon, which is directly bonded to the biphenyl aromatic system. This unique position allows for rapid nucleophilic substitution reactions.
Benzylic halides can react via both S_N1 and S_N2 mechanisms.[3][4] The S_N1 pathway is facilitated by the formation of a resonance-stabilized benzylic carbocation. However, for primary benzylic halides like this compound, the S_N2 pathway is typically favored due to the low steric hindrance at the electrophilic carbon center. The S_N2 mechanism is a single, concerted step where the nucleophile attacks the carbon atom as the leaving group (chloride) departs.[5] This guide will focus on leveraging the predominant S_N2 pathway for predictable and high-yielding transformations.
Factors that are critical to the success of these reactions include the choice of nucleophile, solvent, and temperature. Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetone are particularly effective as they solvate the counter-ion of the nucleophilic salt but leave the nucleophile itself relatively "naked" and highly reactive.
Caption: General S_N2 mechanism for this compound.
Protocols for Nucleophilic Substitution
The following sections provide detailed protocols for reacting this compound with representative nucleophiles from different classes. These protocols are designed to be self-validating, incorporating steps for reaction monitoring, workup, and purification.
Synthesis with N-Nucleophiles: The Azide Ion
Nitrogen nucleophiles are crucial for synthesizing amines, amides, and various heterocyclic compounds.[6] The azide ion (N₃⁻) is an excellent nucleophile for S_N2 reactions and yields an organic azide.[7] This product is a highly versatile intermediate, enabling access to primary amines via reduction (e.g., Staudinger reaction or catalytic hydrogenation) or the construction of triazoles through copper-catalyzed "click" chemistry.[8]
Reaction Scheme:
Protocol: Synthesis of 3-(Azidomethyl)-1,1'-biphenyl
This protocol is adapted from established procedures for the synthesis of benzyl azides.[9][10]
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq., e.g., 2.03 g, 10 mmol) in anhydrous DMF (40 mL).
-
Reaction Initiation: To the stirred solution, add sodium azide (NaN₃) (1.5 eq., 0.975 g, 15 mmol).
-
Causality: A slight excess of the nucleophile ensures the reaction goes to completion. DMF is the solvent of choice as it is polar aprotic and readily dissolves both the organic substrate and the inorganic salt.
-
Safety Note: Sodium azide is highly toxic. Handle with extreme care using appropriate personal protective equipment (PPE). Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid (HN₃).[11]
-
-
Reaction Progress: Stir the mixture at room temperature (20-25 °C) for 12-18 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The product spot should be less polar than the starting material.
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water (80 mL).
-
Causality: This step quenches the reaction and dissolves the excess sodium azide and DMF.
-
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (2 x 50 mL) to remove residual water and DMF.
-
Causality: The brine wash prevents the formation of emulsions and aids in phase separation.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Characterization: The resulting product, 3-(azidomethyl)-1,1'-biphenyl, is often obtained as a clear oil or low-melting solid of sufficient purity for subsequent steps.[10] Characterization can be performed using:
Synthesis with S-Nucleophiles: The Thiolate Ion
Sulfur nucleophiles, such as thiolates, are highly effective for forming thioethers (sulfides) due to their strong nucleophilicity and low basicity.[12][13] This reaction provides a direct route to introduce a sulfur linkage, a common motif in pharmaceuticals and materials.
Reaction Scheme:
Protocol: Synthesis of S-(3-Biphenylmethyl) Ethanethioate
This protocol is based on general methods for thioether synthesis from alkyl halides.[6]
-
Reagent Preparation: Dissolve this compound (1.0 eq., 2.03 g, 10 mmol) in acetone (50 mL) in a round-bottom flask with a magnetic stir bar.
-
Reaction Initiation: Add potassium thioacetate (1.1 eq., 1.26 g, 11 mmol) to the solution.
-
Causality: Acetone is a suitable polar aprotic solvent that facilitates the S_N2 reaction. A small excess of the nucleophile drives the reaction to completion.
-
-
Reaction Progress: Stir the mixture at room temperature for 3-5 hours. Monitor by TLC until the starting material is consumed.
-
Work-up: After completion, filter the mixture to remove the precipitated potassium chloride (KCl). Concentrate the filtrate under reduced pressure.
-
Purification: Partition the residue between ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, wash with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate. The crude product can be further purified by column chromatography on silica gel if necessary.
-
Characterization:
-
¹H NMR: Look for the appearance of a singlet for the methyl protons of the thioacetate group around δ 2.3 ppm and a singlet for the benzylic protons around δ 4.1 ppm.
-
Mass Spectrometry: Confirm the molecular weight of the desired product.
-
Synthesis with C-Nucleophiles: The Cyanide Ion
The reaction with cyanide ions is a powerful C-C bond-forming reaction, yielding a nitrile.[14] Nitriles are exceptionally useful synthetic intermediates that can be hydrolyzed to carboxylic acids, reduced to primary amines, or converted into ketones via Grignard reactions.
Reaction Scheme:
Protocol: Synthesis of 2-(3-Biphenyl)acetonitrile
This protocol is adapted from standard procedures for nitrile synthesis.[6][15]
-
Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq., 2.03 g, 10 mmol) in DMSO (30 mL).
-
Safety Note: Sodium cyanide is highly toxic and can release deadly hydrogen cyanide (HCN) gas if acidified. All manipulations must be performed in a certified chemical fume hood. All glassware and waste must be decontaminated with bleach solution.
-
-
Reaction Initiation: Carefully add sodium cyanide (NaCN) (1.2 eq., 0.59 g, 12 mmol) to the solution.
-
Causality: DMSO is an excellent solvent for this reaction, promoting a high S_N2 reaction rate.
-
-
Reaction Progress: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water (100 mL).
-
Extraction: Extract the product with ethyl acetate (3 x 40 mL).
-
Washing and Drying: Combine the organic layers, wash thoroughly with water (2 x 50 mL) and then brine (50 mL). Dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the pure nitrile.
-
Characterization:
-
¹H NMR: A new singlet corresponding to the benzylic CH₂ group should appear around δ 3.7 ppm.
-
¹³C NMR: The nitrile carbon typically appears around 118 ppm.[16]
-
IR Spectroscopy: Look for a characteristic C≡N stretch around 2250 cm⁻¹.
-
Summary of Reaction Conditions
The versatility of this compound allows for a wide range of transformations. The table below summarizes typical conditions for various nucleophiles.
| Nucleophile Class | Nucleophile Reagent | Solvent | Temp. (°C) | Typical Time (h) | Product Functional Group |
| Nitrogen | Sodium Azide (NaN₃) | DMF | 25 | 12-18 | Azide (-N₃) |
| Morpholine | ACN / K₂CO₃ | 80 | 12 | Tertiary Amine | |
| Oxygen | Sodium Methoxide (NaOMe) | Methanol | 65 | 4-8 | Methyl Ether (-OCH₃) |
| Sodium Acetate (NaOAc) | DMF | 60 | 6-10 | Acetate Ester (-OAc) | |
| Sulfur | Potassium Thioacetate | Acetone | 25 | 3-5 | Thioester (-SAc) |
| Carbon | Sodium Cyanide (NaCN) | DMSO | 60 | 4-6 | Nitrile (-CN) |
graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];center [label="3-(Chloromethyl)-\n1,1'-biphenyl", pos="0,0!", pin=true, fillcolor="#F1F3F4"];
N [label="N-Nucleophiles\n(e.g., NaN₃)", pos="-3,2!", fillcolor="#EA4335", fontcolor="white"]; O [label="O-Nucleophiles\n(e.g., NaOMe)", pos="3,2!", fillcolor="#4285F4", fontcolor="white"]; S [label="S-Nucleophiles\n(e.g., KSAc)", pos="-3,-2!", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="C-Nucleophiles\n(e.g., NaCN)", pos="3,-2!", fillcolor="#34A853", fontcolor="white"];
Prod_N [label="3-(Azidomethyl)-\n1,1'-biphenyl", pos="-5.5,2!", shape=ellipse, fillcolor="#FCE8E6"]; Prod_O [label="3-(Methoxymethyl)-\n1,1'-biphenyl", pos="5.5,2!", shape=ellipse, fillcolor="#E8F0FE"]; Prod_S [label="S-(3-Biphenylmethyl)\nethanethioate", pos="-5.5,-2!", shape=ellipse, fillcolor="#FEF7E0"]; Prod_C [label="2-(3-Biphenyl)-\nacetonitrile", pos="5.5,-2!", shape=ellipse, fillcolor="#E6F4EA"];
center -- N; center -- O; center -- S; center -- C; N -> Prod_N; O -> Prod_O; S -> Prod_S; C -> Prod_C; }
Caption: Synthetic versatility of this compound.
Standard Experimental Workflow
A generalized workflow can be applied to most of the nucleophilic substitution reactions described herein. Adherence to this systematic process ensures robust and reproducible results.
Caption: General experimental workflow for nucleophilic substitution.
Conclusion
This compound is a potent electrophile that undergoes clean and efficient S_N2 reactions with a variety of nucleophiles. By carefully selecting the reaction conditions—particularly the solvent and temperature—researchers can selectively synthesize a wide range of biphenylmethyl derivatives. The protocols and mechanistic discussions provided in this guide serve as a robust starting point for the synthesis of novel compounds for applications in medicinal chemistry, materials science, and beyond. The structural identity and purity of all synthesized compounds should always be rigorously confirmed by modern analytical techniques such as NMR, MS, and HPLC.[17][18]
References
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ChemHelp ASAP. (2021). synthesis of benzyl azide & azide safety - laboratory experiment. YouTube. [Link]
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Filo. (2024). Q. 3 Nc1ccccc1C(=O)Cl (B) RNCO (C) RNH. [Link]
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Quora. (2016). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?. [Link]
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National Institutes of Health. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. [Link]
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Glasp. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions | Video Summary and Q&A. [Link]
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Reddit. (2022). Will allylic and benzylic halide prefer SN1 or SN2 reaction?. [Link]
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Khan Academy. (n.d.). Reactions at the benzylic position. [Link]
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Rhee, H., & Park, J. (2017). Redox Reaction between Benzyl Azides and Aryl Azides: Concerted Synthesis of Aryl Nitriles and Anilines. Royal Society of Chemistry. [Link]
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University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. [Link]
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Provera, S., et al. (2010). Application of LC-NMR and HR-NMR to the characterization of biphenyl impurities in the synthetic route development for vestipitant, a novel NK1 antagonist. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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ResearchGate. (n.d.). 1H NMR spectrum of 4 4ʹ bis(4-carboxy methylene) biphenyl. [Link]
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ResearchGate. (n.d.). NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). a).... [Link]
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Royal Society of Chemistry. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. [Link]
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Bhinge, J. R., et al. (2016). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry. [Link]
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El-Mekabaty, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]
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National Institutes of Health. (2021). Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents. [Link]
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ResearchGate. (2018). (PDF) Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. [Link]
-
Beilstein Journals. (2018). Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. [Link]
-
ResearchGate. (2015). Improved Synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene: Development of Batch and Microflow Azide Processes. [Link]
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National Institutes of Health. (2013). The Nitrile Bis-Thiol Bioconjugation Reaction. [Link]
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National Institutes of Health. (2017). Discovery of Heteroaromatic Sulfones As a New Class of Biologically Compatible Thiol-Selective Reagents. [Link]
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Application Notes and Protocols for Alkylation Reactions Using 3-(Chloromethyl)-1,1'-biphenyl
Introduction: The Strategic Importance of the Biphenylmethyl Moiety
In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the biphenyl scaffold is a privileged structural motif. Its presence in a molecule can impart favorable pharmacokinetic properties, enhance thermal stability, and introduce unique electronic characteristics. 3-(Chloromethyl)-1,1'-biphenyl is a versatile reagent that allows for the facile introduction of the biphenylmethyl group onto a wide range of substrates. As a benzylic halide, it exhibits heightened reactivity in nucleophilic substitution reactions, making it an invaluable tool for the construction of complex molecular architectures. This guide provides a comprehensive overview of the alkylation reactions involving this compound, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.
Reaction Mechanism: The SN2 Pathway
The alkylation of nucleophiles with this compound predominantly proceeds via a bimolecular nucleophilic substitution (S\textsubscript{N}2) mechanism. The benzylic carbon of the chloromethyl group is electrophilic and susceptible to attack by a nucleophile. The biphenyl moiety, through its electron-withdrawing inductive effect and resonance stabilization of the transition state, facilitates the displacement of the chloride leaving group.
Caption: SN2 mechanism for the alkylation of a nucleophile with this compound.
General Reaction Conditions for Alkylation
The successful alkylation with this compound is contingent on the appropriate choice of solvent, base, and temperature, tailored to the specific nucleophile. The following table summarizes typical conditions for N-, O-, and C-alkylation.
| Alkylation Type | Nucleophile Examples | Typical Bases | Suitable Solvents | Temperature (°C) | Notes |
| N-Alkylation | Primary & Secondary Amines, Anilines, Heterocycles (e.g., Indoles, Imidazoles) | K₂CO₃, Cs₂CO₃, NaH, Et₃N | DMF, CH₃CN, THF, Acetone | 25 - 80 | Use of excess amine can minimize dialkylation. For less nucleophilic amines, stronger bases and higher temperatures may be required. |
| O-Alkylation | Phenols, Alcohols | K₂CO₃, Cs₂CO₃, NaH, NaOEt | DMF, Acetone, CH₃CN, THF | 25 - 100 | Classic Williamson ether synthesis conditions are generally effective. Phase-transfer catalysis can be beneficial for biphasic systems. |
| C-Alkylation | Active Methylene Compounds (e.g., Malonates, β-ketoesters) | NaH, K₂CO₃, t-BuOK | DMF, THF, Toluene | 0 - 100 | Anhydrous conditions are crucial when using strong bases like NaH. Phase-transfer catalysis is highly effective for these reactions. |
Detailed Experimental Protocols
The following protocols are representative examples for N-, O-, and C-alkylation reactions using this compound. Note: These are general guidelines and may require optimization for specific substrates.
Protocol 1: N-Alkylation of Aniline
This protocol describes the synthesis of N-(3-biphenylmethyl)aniline.
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of aniline (1.2 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).
-
To this suspension, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-(3-biphenylmethyl)aniline.
Protocol 2: O-Alkylation of Phenol (Williamson Ether Synthesis)
This protocol details the synthesis of 3-(phenoxymethyl)-1,1'-biphenyl.
Materials:
-
This compound
-
Phenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of phenol (1.1 equivalents) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (e.g., eluting with a hexane/ethyl acetate gradient) to yield 3-(phenoxymethyl)-1,1'-biphenyl.
Protocol 3: C-Alkylation of Diethyl Malonate under Phase-Transfer Catalysis
This protocol describes the synthesis of diethyl 2-(3-biphenylmethyl)malonate.
Materials:
-
This compound
-
Diethyl malonate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equivalent), diethyl malonate (1.5 equivalents), anhydrous potassium carbonate (3.0 equivalents), and tetrabutylammonium bromide (0.1 equivalents) in toluene.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain diethyl 2-(3-biphenylmethyl)malonate.
Experimental Workflow
The general workflow for the alkylation reactions described above can be visualized as follows:
Caption: A generalized experimental workflow for alkylation reactions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Insufficiently strong base- Low reaction temperature- Inactive catalyst (for PTC)- Poor quality of reagents/solvents | - Use a stronger base (e.g., NaH instead of K₂CO₃)- Increase the reaction temperature- Use fresh or purified PTC catalyst- Ensure reagents and solvents are anhydrous and of high purity |
| Formation of Side Products | - Dialkylation (for N- and C-alkylation)- Elimination reaction (for sterically hindered substrates)- Hydrolysis of the chloromethyl group | - Use an excess of the nucleophile- Employ milder reaction conditions (lower temperature, weaker base)- Ensure anhydrous conditions to prevent hydrolysis |
| Difficult Purification | - Similar polarities of product and starting materials- Presence of multiple byproducts | - Optimize the reaction to improve conversion and minimize side products- Utilize a different chromatography eluent system or a different purification technique (e.g., distillation, recrystallization) |
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid inhalation of dust, fumes, and vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases. Keep the container tightly closed.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.
Application Notes: The Strategic Role of 3-(Chloromethyl)-1,1'-biphenyl in Pharmaceutical Intermediate Synthesis
Introduction: The Biphenyl Scaffold and the Power of the Benzylic Chloride
In the landscape of modern medicinal chemistry, the 1,1'-biphenyl moiety is a privileged scaffold, forming the structural core of numerous blockbuster drugs, particularly in cardiovascular and anti-inflammatory therapies.[1] The strategic functionalization of this scaffold is paramount for achieving desired pharmacological activity. 3-(Chloromethyl)-1,1'-biphenyl emerges as a highly valuable and versatile starting material for this purpose. Its utility is rooted in the unique reactivity of the chloromethyl group, which, being in a benzylic position, is significantly activated towards nucleophilic substitution.[2]
The resonance stabilization of the transition state and potential carbocation intermediate by the adjacent biphenyl ring system renders the benzylic carbon highly electrophilic.[2] This inherent reactivity allows for the facile and specific introduction of complex side chains, a critical step in the synthesis of many Active Pharmaceutical Ingredients (APIs). This document serves as a technical guide for researchers and drug development professionals, detailing the applications, mechanistic considerations, and validated protocols for the use of this compound and its close analogs in the synthesis of key pharmaceutical intermediates.
Physicochemical Properties and Safe Handling
Accurate characterization and safe handling are prerequisites for the successful application of any chemical reagent. While specific experimental data for this compound is not extensively published, the properties of its isomers and closely related analogs are well-documented and provide a reliable reference.
Table 1: Physicochemical Data of Chloromethyl-Biphenyl Analogs
| Property | 4-(Chloromethyl)-1,1'-biphenyl | 4,4'-Bis(chloromethyl)-1,1'-biphenyl |
| Molecular Formula | C₁₃H₁₁Cl | C₁₄H₁₂Cl₂ |
| Molecular Weight | 202.68 g/mol | 251.15 g/mol |
| CAS Number | 1667-11-4 | 1667-10-3 |
| Appearance | White to light brown solid | White to light yellow crystalline powder |
| Melting Point | 75-78 °C | ~126 °C (decomposes)[3] |
| Boiling Point | 145 °C at 10 mmHg | 184 °C at 0.2 mmHg |
| Solubility | Soluble in THF, Toluene | Soluble in Tetrahydrofuran (THF) |
Note: Data is compiled for isomeric and related compounds to provide expected characteristics. Always refer to the specific Certificate of Analysis for the lot in use.
Safety and Handling Precautions: Chloromethyl-biphenyl compounds are potent alkylating agents and should be handled with care.[4] As lachrymators, they are irritating to the eyes, skin, and respiratory system.
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear chemical safety goggles, a face shield, nitrile gloves, and a lab coat.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place, away from moisture and incompatible materials like strong bases and oxidizing agents.
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and place in a sealed container for chemical waste disposal. Dispose of waste in accordance with local, state, and federal regulations.
Core Application: Synthesis of Angiotensin II Receptor Antagonists (Sartans)
A primary application of chloromethyl-biphenyl derivatives is in the synthesis of the "sartan" class of antihypertensive drugs, such as Valsartan.[5][6] The key synthetic step involves the construction of a biphenyltetrazole unit, which is essential for binding to the angiotensin II receptor.[6] The chloromethyl group serves as the electrophilic handle for coupling the biphenyl moiety with the requisite amino acid derivative.
The general synthetic pathway involves an N-alkylation reaction, a classic Sₙ2 substitution where a nucleophile, typically the nitrogen atom of an L-valine ester derivative, attacks the electrophilic benzylic carbon of the chloromethyl-biphenyl compound, displacing the chloride leaving group.[7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4,4'-Bis(chloromethyl)-1,1'-biphenyl CAS#: 1667-10-3 [m.chemicalbook.com]
- 4. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 5. rjpbcs.com [rjpbcs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A short and efficient synthesis of valsartan via a Negishi reaction - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of 3-(Chloromethyl)-1,1'-biphenyl by Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed and robust protocol for the identification and quantification of 3-(Chloromethyl)-1,1'-biphenyl using Gas Chromatography coupled with Mass Spectrometry (GC-MS). This compound is a critical intermediate in various organic syntheses, including the production of pharmaceuticals and agrochemicals. Accurate determination of its purity and concentration in reaction mixtures and final products is essential for quality control and process optimization. The methodology described herein provides the necessary specificity and sensitivity for reliable analysis, leveraging the separation power of gas chromatography and the definitive identification capabilities of mass spectrometry.
Introduction and Scientific Principle
This compound (CAS No. 38580-82-4, Molecular Formula: C₁₃H₁₁Cl, Molecular Weight: 202.68 g/mol ) is a substituted aromatic compound featuring a biphenyl core.[1] Its functional chloromethyl group makes it a versatile precursor for further chemical modifications. The analysis of such halogenated aromatic compounds is crucial, and Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice.[2]
The principle of this method relies on two core technologies:
-
Gas Chromatography (GC): The analyte, being volatile and thermally stable, is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a capillary column. The column contains a stationary phase that separates compounds based on their differential partitioning, which is influenced by factors like boiling point and polarity.
-
Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the MS detector. In the ion source, molecules are typically ionized by Electron Ionization (EI), which bombards them with high-energy electrons (70 eV). This process creates a positively charged molecular ion (M⁺) and a series of characteristic fragment ions. These ions are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a unique chemical "fingerprint" for identification.
This combination allows for the confident identification of the target analyte, even in complex matrices, by matching both its retention time and its mass spectrum against a known reference standard.
Materials, Reagents, and Instrumentation
Reagents and Standards
-
This compound analytical standard: (Purity ≥98%)
-
Solvent: Hexane or Dichloromethane (HPLC or GC-grade, high purity)
-
Carrier Gas: Helium (99.999% purity or higher)
Instrumentation
A standard Gas Chromatograph system equipped with a Mass Selective Detector is required. The parameters provided below are based on a typical Agilent GC-MS system but can be adapted for other manufacturers' equipment.
-
Gas Chromatograph: Agilent 8890 GC (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Autosampler: Agilent 7693A (or equivalent)
-
GC Column: Agilent J&W DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness). These non-polar columns provide excellent separation for aromatic compounds.
Detailed Analytical Protocol
Preparation of Standard Solutions
The causality behind preparing a stock solution and subsequent dilutions is to establish a precise concentration range for creating a calibration curve. This curve is fundamental for quantifying the analyte in unknown samples.
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL Class A volumetric flask. Dissolve and bring to volume with the chosen solvent (e.g., Hexane). This solution should be stored at 2-8°C and protected from light.
-
Working Standard Solutions: Perform serial dilutions of the Primary Stock Solution to prepare a series of calibration standards. A typical concentration range would be 0.1, 0.5, 2.0, 5.0, and 10.0 µg/mL. This range should bracket the expected concentration of the analyte in the samples.
Sample Preparation
The goal of sample preparation is to dissolve the sample in a compatible solvent at a concentration that falls within the established calibration range, ensuring accurate measurement.
-
Accurately weigh a known amount of the sample material (e.g., reaction mixture, final product).
-
Dissolve the sample in a known volume of the same solvent used for the standards to achieve an expected concentration within the calibration range.
-
If the sample contains particulates, filter it through a 0.45 µm PTFE syringe filter to prevent column and inlet contamination.
GC-MS Instrumental Setup and Conditions
The instrumental parameters are optimized to ensure good chromatographic peak shape, efficient separation, and sensitive detection. The chosen temperature program allows for the elution of the analyte in a reasonable time while separating it from potential impurities.
Table 1: Gas Chromatograph (GC) Parameters
| Parameter | Setting | Rationale |
| Inlet | Split/Splitless | Allows for both high concentration (split) and trace-level (splitless) analysis. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Split (50:1) or Splitless | Use Split for screening and high-concentration samples; use Splitless for trace analysis. |
| Injection Volume | 1 µL | A standard volume that balances sensitivity with potential for column overload. |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm i.d. column, balancing speed and resolution. |
| Oven Program | Initial: 100 °C, hold 1 min | Starts below the solvent boiling point to focus the injection band. |
| Ramp: 15 °C/min to 280 °C | A moderate ramp rate to ensure good separation from other components. | |
| Hold: 5 min at 280 °C | Cleanses the column of any late-eluting compounds. |
Table 2: Mass Spectrometer (MS) Parameters
| Parameter | Setting | Rationale |
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique that produces repeatable fragmentation patterns. |
| Ionization Energy | 70 eV | Industry standard energy that generates reproducible mass spectra found in libraries like NIST. |
| Source Temperature | 230 °C | Prevents condensation of the analyte in the source. |
| Quadrupole Temp. | 150 °C | Ensures consistent mass filtering performance. |
| Transfer Line Temp. | 280 °C | Prevents cold spots and analyte loss between the GC and MS. |
| Acquisition Mode | Full Scan | Used for initial identification and method development, acquiring all ions in a range. |
| Scan Range | 40 - 350 m/z | Covers the molecular weight of the analyte and its expected fragments. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Optional mode for enhanced sensitivity and quantitative accuracy. |
| SIM Ions | m/z 202, 167, 204 | Monitors the molecular ion, a key fragment, and the isotope peak for high specificity. |
Analytical Sequence
For a self-validating run, the injection sequence is critical. It establishes system suitability, confirms the absence of carryover, and provides the basis for quantification.
-
Solvent Blank (x3): Inject the pure solvent to ensure the system is clean and free from contamination.
-
Calibration Standards: Inject the working standards from lowest to highest concentration to build the calibration curve.
-
QC Check Standard: Inject a mid-range calibration standard to verify the accuracy of the curve.
-
Sample Injections: Inject the prepared unknown samples.
-
QC Check Standard: Periodically re-inject the QC standard (e.g., every 10 samples) to monitor instrument performance over time.
Data Analysis and Expected Results
Analyte Identification
The identity of this compound is confirmed by a two-factor authentication system:
-
Retention Time (RT): The RT of the peak in the sample chromatogram must match the RT of the authentic standard, typically within a ±0.1 minute window.
-
Mass Spectrum: The mass spectrum of the sample peak must match the spectrum of the authentic standard and/or a reference library like the NIST database. The mass spectrum for the isomeric 4-(chloromethyl)-1,1'-biphenyl is available in the NIST WebBook and serves as an excellent reference.[3]
Expected Mass Spectrum and Fragmentation
The electron ionization of this compound will produce a predictable fragmentation pattern. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion.
-
Molecular Ion (M⁺): A peak at m/z 202 corresponding to the mass of the molecule with the ³⁵Cl isotope.
-
Isotope Peak (M+2): A peak at m/z 204 corresponding to the ³⁷Cl isotope. The intensity of this peak will be approximately one-third that of the m/z 202 peak, confirming the presence of one chlorine atom.
-
Key Fragment [M-Cl]⁺: The most prominent fragment is often the loss of the chlorine radical, resulting in a stable benzyl-type cation at m/z 167 . This is frequently the base peak in the spectrum.
-
Other Fragments: Other smaller fragments corresponding to the biphenyl structure (m/z 152) or tropylium ion (m/z 91) may also be observed.
Table 3: Key Ions for Identification and Quantification
| Ion (m/z) | Identity | Role |
| 202 | [C₁₃H₁₁³⁵Cl]⁺ (Molecular Ion) | Quantifier Ion (in SIM) / Confirmatory |
| 167 | [C₁₃H₁₁]⁺ (M-Cl) | Qualifier Ion / Potential Base Peak |
| 204 | [C₁₃H₁₁³⁷Cl]⁺ (Isotope Peak) | Qualifier Ion (Confirms Cl presence) |
Quantification
Quantification is achieved by creating a calibration curve. Plot the peak area of the quantifier ion (m/z 202) versus the concentration of each calibration standard. Perform a linear regression on the data points. The concentration of the analyte in the unknown samples is then calculated from their peak areas using the resulting regression equation (y = mx + c). The correlation coefficient (R²) of the curve should be >0.995 for the method to be considered valid.
Analytical Workflow Visualization
The entire process from sample receipt to final data generation can be visualized as a logical workflow.
Caption: GC-MS analytical workflow for this compound.
Safety Precautions
All work must be conducted in a well-ventilated laboratory fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
This compound: Halogenated benzyl compounds are often irritants and lachrymators (tear-inducing agents).[4] Avoid inhalation of vapors and contact with skin and eyes.
-
Solvents: Organic solvents like Hexane and Dichloromethane are flammable and/or toxic. Consult the specific Safety Data Sheet (SDS) for each chemical before use.
References
- Vouros, P., & Ryan, J. F. (1980). Method for analysis of polybrominated biphenyls by gas chromatography mass spectrometry. Biomedical Mass Spectrometry, 7(3), 99-104.
-
Davidson Analytical Services. (n.d.). Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography. Retrieved from [Link]
- Harrison, A. G., Onuska, F. I., & Tsang, C. W. (1981). Chemical Ionization Mass Spectrometry of Specific Polychlorinated Biphenyl Isomers. Analytical Chemistry, 53(8), 1183-1186.
- Hoh, E., & Hites, R. A. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Comprehensive Analytical Chemistry, 55, 137-166.
- Iordache, A., et al. (2010). DETERMINATION OF POLYCHLORINATED BIPHENYL COMPOUNDS THROUGH GAS CHROMATOGRAPHY COUPLED WITH MASS SPECTROMETRY METHOD. UPB Scientific Bulletin, Series B, 72(4), 185-194.
- Pop, A., et al. (2002). Mass spectrometry analysis of polychlorinated biphenyls: Chemical ionization and selected ion chemical ionization using methane as a reagent gas. Journal of Mass Spectrometry, 37(8), 841-848.
-
Agilent Technologies. (n.d.). Analysis of volatile halogen compounds in water. Retrieved from [Link]
- van der Fels-Klerx, H. J., et al. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Environmental Science and Pollution Research, 25, 14838–14848.
-
MDPI. (2024). The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects. Retrieved from [Link]
-
Agilent Technologies. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl. Retrieved from [Link]
- Di Bella, G., & Dugo, G. (1998). A simple method of sample preparation for analysis of biphenyl residues in citrus fruit peels by gas chromatography. Food Chemistry, 61(1-2), 221-225.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Bis(chloromethyl)-1,1'-biphenyl: Synthesis Pathways and Industrial Significance. Retrieved from [Link]
-
PubChem. (n.d.). 4,4'-Bis(chloromethyl)-1,1'-biphenyl. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2018). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]
-
Slideshare. (2018). Biphenyl derivatives & Atropisomerism. Retrieved from [Link]
-
NIST. (n.d.). 1,1'-Biphenyl, 4-(chloromethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 1,1'-Biphenyl, 3-chloro-4-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Agilent Technologies. (2015). THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition. Retrieved from [Link]
- Google Patents. (n.d.). CN107688065B - Gas chromatography-mass spectrometry combined detection method for chloromethyl methyl ether residue in bulk drug.
-
Schultz Canada Chemicals Ltd. (n.d.). 4,4′-Bis(chloromethyl)-1,1′-Biphenyl. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Polychlorinated biphenyl compounds (PCBs) determination from water by gas chromatography coupled with mass spectrometry (GC-MS). Retrieved from [Link]
-
Trends in Pharmaceutical Sciences. (2024). Application of Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) and Mutual Information-Based Feature Selection on GC/MS Data for the Analysis of Volatile Components of Lamium amplexicaule L.. Retrieved from [Link]
Sources
An Application Guide for Researchers
For professionals in chemical research and drug development, the biphenyl moiety represents a cornerstone structural motif, prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] While traditional cross-coupling methods like Suzuki and Ullmann reactions are powerful, radical-mediated pathways offer a complementary and often advantageous approach, particularly for direct C-H arylation and for substrates intolerant to organometallic reagents.[3][4]
This guide provides an in-depth exploration of the use of radical initiators in biphenyl synthesis. We will move beyond simple procedural lists to dissect the underlying mechanisms, the rationale behind initiator selection, and the practical protocols required for successful implementation in a laboratory setting.
Section 1: The Principle of Radical-Mediated Aryl-Aryl Coupling
At its core, the radical-mediated synthesis of biphenyls relies on the generation of a highly reactive aryl radical, which then attacks a neutral aromatic ring to form a new C-C bond. This process circumvents the need for pre-functionalized organometallic reagents, a key distinction from many traditional cross-coupling reactions.[5]
The classic Gomberg-Bachmann reaction serves as a foundational example. In this process, an aryl diazonium salt is treated with a base, leading to the formation of an aryl radical.[6][7] This radical then undergoes aromatic substitution on a second arene molecule to yield the biphenyl product.[7][8]
The General Mechanism
The overall transformation can be visualized as a three-stage process:
-
Initiation: A radical initiator decomposes under thermal or photochemical stimuli to generate initial radical species. These radicals then react with a precursor (e.g., a diazonium salt or an aryl halide) to generate the key aryl radical.
-
Propagation: The newly formed aryl radical adds to an aromatic substrate (e.g., benzene or a substituted arene), forming a cyclohexadienyl radical intermediate.
-
Aromatization & Product Formation: The intermediate is rearomatized, typically through hydrogen atom abstraction by another radical or an oxidant, to yield the final biphenyl product and regenerate a radical species to continue the chain.
Figure 1: General workflow of radical-mediated biphenyl synthesis.
Section 2: Selecting the Appropriate Radical Initiator
The success of a radical reaction hinges on the choice of initiator. The ideal initiator should decompose at a controlled rate under the desired reaction conditions to maintain a low, steady concentration of radicals, minimizing unwanted side reactions.[9] Initiators are primarily classified by their mode of activation: thermal or photochemical.
Thermal Initiators: Azo Compounds and Peroxides
Thermal initiators decompose upon heating to generate free radicals.[10] The key parameter for selecting a thermal initiator is its half-life (t½), the time required for 50% of the initiator to decompose at a given temperature.[9]
-
Azo Compounds: 2,2'-Azobisisobutyronitrile (AIBN) is arguably the most common radical initiator.[11][12] Its decomposition is reliable and primarily driven by the thermodynamically favorable extrusion of nitrogen gas, forming two 2-cyano-2-propyl radicals.[13] This process is less susceptible to solvent-induced complexities compared to peroxides.
-
Organic Peroxides: Dibenzoyl peroxide (BPO) is another widely used initiator.[14][15] Upon heating, the weak oxygen-oxygen bond cleaves homolytically to form two benzoyloxy radicals.[16] These can then either initiate the reaction directly or undergo decarboxylation to form phenyl radicals and CO2.[16] This secondary fragmentation pathway adds complexity but can also be synthetically useful.
Causality in Choice: The choice between AIBN and BPO is often dictated by the reaction temperature and solvent. AIBN is preferred for reactions in the 60-80 °C range.[13] BPO decomposes at slightly higher temperatures and its peroxide nature makes it a stronger oxidizing agent, a factor that must be considered if sensitive functional groups are present.[15]
Figure 2: Thermal decomposition pathways of AIBN and Benzoyl Peroxide (BPO).
| Initiator | Structure | 10-Hour Half-Life Temp. (°C) | Common Solvents | Key Considerations |
| AIBN | NC(CH₃)₂C-N=N-C(CH₃)₂CN | ~65 °C | Toluene, Benzene, THF | Clean decomposition; less prone to induced decomposition.[13] |
| Benzoyl Peroxide (BPO) | (C₆H₅CO)₂O₂ | ~73 °C | Benzene, CCl₄, Esters | Can act as an oxidant; potential for induced decomposition.[11][15] |
| 1,1′-Azobis (cyclohexanecarbonitrile) (ACHN) | C₆H₁₀(CN)-N=N-C₆H₁₀(CN) | ~88 °C | Toluene | Suitable for higher temperature reactions.[17] |
Table 1: Comparison of common thermal radical initiators.
Photochemical Initiation
Photochemical methods generate radicals using light, often visible light in the presence of a photoredox catalyst.[18][19] This approach offers the significant advantage of proceeding at ambient temperature, preserving thermally sensitive functional groups.[20] In the context of biphenyl synthesis, a photocatalyst can be excited by light and then engage in a single-electron transfer (SET) with an aryl precursor (e.g., an aryl halide or diazonium salt) to generate the required aryl radical.[21]
Section 3: Application Protocols
The following protocols are designed to be self-validating, providing clear, step-by-step instructions and rationale.
Protocol 1: Thermally-Initiated Synthesis of 4-Methylbiphenyl via a Gomberg-Bachmann Type Reaction
This protocol demonstrates a classic approach using a diazonium salt precursor and a thermal initiator in a biphasic system.
Objective: To synthesize 4-methylbiphenyl from 4-methylaniline.
Materials:
-
4-methylaniline (p-toluidine)
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
2,2'-Azobisisobutyronitrile (AIBN)[22]
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Ice
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Dropping funnel
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Diazotization (Preparation of the Aryl Precursor):
-
In a 250 mL beaker, dissolve 10.7 g of 4-methylaniline in 30 mL of water and 25 mL of concentrated HCl.
-
Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a solution of 7.0 g of sodium nitrite in 15 mL of water dropwise, keeping the temperature below 5 °C. The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper. This step is critical for generating the precursor that will be converted into the aryl radical.[23]
-
-
Radical Coupling Reaction:
-
To a 500 mL three-neck flask equipped with a stirrer, condenser, and thermometer, add 150 mL of toluene. This serves as both the solvent and the arene substrate for the coupling reaction.
-
Add the freshly prepared, cold diazonium salt solution to the toluene. Vigorous stirring is essential to facilitate mixing between the aqueous and organic phases.
-
Add 0.82 g (5 mol%) of AIBN to the biphasic mixture. AIBN is chosen for its predictable decomposition at moderate temperatures.[12]
-
Heat the reaction mixture to 70-75 °C with vigorous stirring. You will observe the evolution of nitrogen gas. Maintain this temperature for 2-3 hours until gas evolution ceases. The heat initiates the decomposition of AIBN, which in turn promotes the conversion of the diazonium salt to the p-tolyl radical for subsequent coupling with toluene.[13]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of 5% NaHCO₃ solution (to neutralize any remaining acid) and 50 mL of water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography (silica gel, hexane as eluent) or recrystallization from ethanol to yield pure 4-methylbiphenyl.
-
Expected Outcome: A white crystalline solid. The yield is typically moderate in this classic preparation (30-50%).
Protocol 2: Photochemical C-H Arylation for Biphenyl Synthesis
This protocol outlines a modern, metal-free approach using a photoredox catalyst at room temperature.
Objective: To synthesize a substituted biphenyl via direct C-H arylation.
Materials:
-
Aryl diazonium salt (e.g., 4-methoxyphenyldiazonium tetrafluoroborate)
-
Arene substrate (e.g., 1,3,5-trimethoxybenzene)
-
Organic photoredox catalyst (e.g., Eosin Y)
-
Acetonitrile (degassed)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer
-
High-power blue LED light source (e.g., 450 nm)
-
Syringes for liquid transfer
Procedure:
-
Reaction Setup:
-
To a Schlenk flask, add the aryl diazonium salt (1.0 mmol), the arene substrate (1.2 mmol), and the photoredox catalyst (1-2 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas three times. This is crucial to remove oxygen, which can quench the excited state of the photocatalyst and interfere with radical pathways.
-
Add 10 mL of degassed acetonitrile via syringe.
-
-
Photochemical Reaction:
-
Stir the solution vigorously at room temperature.
-
Irradiate the flask with a blue LED light source. The reaction vessel should be positioned to ensure uniform illumination.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours. Visible light excites the photocatalyst, which then initiates a single-electron transfer to the diazonium salt, generating the aryl radical under exceptionally mild conditions.[18][21]
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
-
Figure 3: A generalized experimental workflow for radical-mediated biphenyl synthesis.
Section 4: Safety and Handling of Radical Initiators
Trustworthiness in protocol design necessitates a strong emphasis on safety. Radical initiators are high-energy compounds that must be handled with care.
-
Peroxides (e.g., BPO): Organic peroxides are thermally sensitive and can decompose explosively if heated or subjected to shock.[16] They should be stored in a cool, dark place and away from metals, which can catalyze their decomposition. Never add BPO to a hot reaction mixture.
-
Azo Compounds (e.g., AIBN): While generally safer than peroxides, AIBN will decompose rapidly at temperatures above its recommended range, leading to a rapid release of nitrogen gas and a potential pressure buildup in a sealed system.[22]
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state.[23] It is standard and much safer practice to prepare them in situ in a cold aqueous solution and use them immediately without isolation.[24]
Section 5: Troubleshooting and Final Remarks
The synthesis of biphenyls via radical pathways is a powerful tool, but yields can sometimes be modest due to competing side reactions, such as the dimerization of initiator radicals or the formation of polymeric tars.[25] If yields are low, consider adjusting the rate of initiation by lowering the temperature or using a more dilute solution. The slow addition of the initiator over the course of the reaction can also help maintain a low radical concentration, favoring the desired cross-coupling pathway.
By understanding the fundamental principles of radical generation and propagation, and by carefully selecting the appropriate initiator and reaction conditions, researchers can effectively leverage these methods for the synthesis of complex biphenyl compounds relevant to the pharmaceutical and materials science industries.
References
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Vedantu. (n.d.). Explain Gomberg reaction with mechanism class 12 chemistry CBSE. Retrieved from [Link]
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Slideshare. (n.d.). Ullmann Reaction and Gomberg - Bechmann Reaction. Retrieved from [Link]
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ALL ABOUT CHEMISTRY. (2020, July 7). Gomberg-Bachmann-Graebe-Ullmann Reaction. Retrieved from [Link]
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Maxbrain Chemistry. (n.d.). Gomberg–Bachmann Reaction and Mechanism. Retrieved from [Link]
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CourseHero. (n.d.). Gomberg–Bachmann reaction, named for the Russian-American chemist. Retrieved from [Link]
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Nature. (n.d.). Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives. Retrieved from [Link]
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National Institutes of Health. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]
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ResearchGate. (n.d.). The postulated mechanism for biphenyl synthesis via Suzuki–Miyaura coupling reaction. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Metal-free radical catalysis: an sp2 C–H activation strategy for efficient synthesis of lignin–biphenyl dimers. Retrieved from [Link]
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National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
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MDPI. (n.d.). Photochemical synthesis: Using light to build C–C bonds under mild conditions. Retrieved from [Link]
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GeeksforGeeks. (2025, July 23). Sandmeyer Reaction. Retrieved from [Link]
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Royal Society of Chemistry. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]
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Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
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Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Synthesis by Free Radical Polymerization and Properties of BN-Polystyrene and BN-Poly(vinylbiphenyl). Retrieved from [Link]
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OpenOChem Learn. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
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J&K Scientific LLC. (2025, March 22). Ullmann Reaction. Retrieved from [Link]
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ResearchGate. (2025, August 9). Recent advances in intermolecular direct arylation reactions. Retrieved from [Link]
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BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]
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L.S.College, Muzaffarpur. (2020, October 22). Ullmann reaction. Retrieved from [Link]
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YouTube. (2022, January 17). Synthesis of Dipheny or Biphenyl. Retrieved from [Link]
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Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]
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National Institutes of Health. (2017, July 12). Recent Advances in Radical C-H Activation/Radical Cross-Coupling. Retrieved from [Link]
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ACS Publications. (n.d.). Recent Advances in Radical C–H Activation/Radical Cross-Coupling. Retrieved from [Link]
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RSC Publishing. (n.d.). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]
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IJRPC. (n.d.). RADICAL INITIATORS, REAGENTS AND SOLVENTS USED IN RADICAL CHEMISTRY. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Characterization of New Surface Active Azo Initiators for Radical Reactions. Retrieved from [Link]
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ProQuest. (n.d.). METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION. Retrieved from [Link]
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Taylor & Francis. (n.d.). AIBN – Knowledge and References. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Azobisisobutyronitrile (AIBN). Retrieved from [Link]
-
ACS Publications. (2016, January 15). Recent Advances in C–H Functionalization. Retrieved from [Link]
-
SciSpace. (n.d.). Photochemical generation of radicals from alkyl electrophiles using a nucleophilic organic catalyst. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind AIBN: How it Initiates Polymerization. Retrieved from [Link]
-
ACS Publications. (2021, October 6). Alkoxy Radicals See the Light: New Paradigms of Photochemical Synthesis. Retrieved from [Link]
-
ERIC. (2014, September). A Three-Step Synthesis of Benzoyl Peroxide. Retrieved from [Link]
-
IJSDR. (n.d.). Biological deeds of Biphenyl derivatives - A short Review. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent advances in direct C-H arylation: Methodology, selectivity and mechanism in oxazole series. Retrieved from [Link]
-
Beilstein Journals. (2024, August 13). Development of a flow photochemical process for a π-Lewis acidic metal-catalyzed cyclization/radical addition sequence: in situ-generated 2-benzopyrylium as photoredox catalyst and reactive intermediate. Retrieved from [Link]
-
ResearchGate. (n.d.). Initiators and solvents used for radical polymerization. Retrieved from [Link]
-
YouTube. (2020, July 27). Benzoyl peroxide! Free-Radical polymerization!. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzoyl peroxide. Retrieved from [Link]
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Publikationsserver der Universität Regensburg. (2022, January 28). Photochemical Generation of Alkyl and Acyl Radicals. Retrieved from [Link]
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ProQuest. (n.d.). Initiator-Free Radical Reactions: Strategies Toward Development and Application in Chemical Biology, Materials Chemistry, and Synthetic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A Three-Step Synthesis of Benzoyl Peroxide. Retrieved from [Link]
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Application Note: Synthesis of Substituted Diaryl Scaffolds via the Aryne-Mediated Sommelet-Hauser Rearrangement
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Sommelet-Hauser rearrangement is a powerful C-C bond-forming reaction, traditionally involving the ortho-alkylation of a benzylic amine via a[1][2]-sigmatropic rearrangement of an ammonium ylide. While classic protocols require strong bases and harsh conditions, modern advancements have significantly broadened its scope. This guide details a contemporary, transition-metal-free approach: the aryne-mediated Sommelet-Hauser rearrangement. This method facilitates the synthesis of valuable α,α-diaryl amino acid derivatives—scaffolds of significant interest in medicinal chemistry—under mild conditions. We provide a detailed mechanistic rationale, a step-by-step experimental protocol, and a discussion of the synthetic utility of this advanced transformation, positioning it as a potent alternative to traditional cross-coupling methods for constructing sterically hindered quaternary carbon centers.
The Classical Sommelet-Hauser Rearrangement: A Mechanistic Overview
First reported by Marcel Sommelet in 1937 and later extensively studied by Charles R. Hauser, the rearrangement converts benzyl quaternary ammonium salts into ortho-alkylated N,N-dialkylbenzylamines using a strong base, such as sodium amide (NaNH₂) in liquid ammonia.[2][3][4]
The[1][2]-Sigmatropic Pathway
The reaction proceeds through a fascinating mechanistic cascade.[2][5]
-
Ylide Formation: A strong base abstracts an acidic proton from either the benzylic position or an N-alkyl group of the quaternary ammonium salt. This generates two ylides in equilibrium.
-
[1][2]-Sigmatropic Rearrangement: While the benzylic ylide is often more stable, the less abundant ylide formed by deprotonation of an N-methyl group is more reactive.[2] It undergoes a concerted, suprafacial[1][2]-sigmatropic rearrangement, a thermally allowed pericyclic reaction. This step is the core of the transformation.
-
Rearomatization: The rearrangement disrupts the aromaticity of the ring, forming a cyclohexadienyl intermediate. A rapid tautomerization event restores aromaticity, yielding the final ortho-substituted benzylamine product.
Caption: The classical Sommelet-Hauser rearrangement mechanism.
Competition with the[1][6]-Stevens Rearrangement
A significant challenge in harnessing the Sommelet-Hauser rearrangement is the competing[1][6]-Stevens rearrangement.[7] This process, which also proceeds from the ammonium ylide, involves a[1][6]-migration to form a different constitutional isomer. Theoretical studies suggest the Sommelet-Hauser pathway is often energetically favored due to a less endoergic formation of its intermediate.[8]
Key Factors Influencing Selectivity:
-
Base/Solvent System: The use of alkali metal amides (e.g., NaNH₂) in liquid ammonia strongly favors the Sommelet-Hauser product.[7] Organolithium reagents may increase the proportion of the Stevens product.
-
Temperature: Lower temperatures generally favor the[1][2]-sigmatropic Sommelet-Hauser pathway.[9]
-
Substrate Electronics: Electron-withdrawing groups on the migrating moiety can influence the reaction outcome.
Caption: Competing pathways from the common ylide intermediate.
A Modern Paradigm: The Aryne-Mediated Sommelet-Hauser Rearrangement
While powerful, the classical rearrangement is largely limited to forming C(sp³)-C(sp³) bonds. The direct synthesis of biphenyls or diaryl structures is not feasible. The aryne-mediated variant elegantly overcomes this limitation, enabling the construction of sterically congested α,α-diaryl scaffolds.[9][10] This reaction proceeds under remarkably mild, transition-metal-free conditions, avoiding the need for strong bases.[9]
Mechanism of the Aryne Variant
This modern protocol leverages the high reactivity of arynes (e.g., benzyne) as intermediates.[9][11]
-
Aryne Generation: An aryne precursor, typically a 2-(trimethylsilyl)aryl triflate, is treated with a fluoride source (e.g., KF with 18-crown-6 or CsF) to generate the highly reactive aryne intermediate in situ.
-
Zwitterion Formation: A tertiary benzylamine acts as a nucleophile, attacking the aryne to form a zwitterionic intermediate.
-
Ylide Formation & Rearrangement: The zwitterion undergoes an intramolecular proton transfer to form the key ammonium ylide. This ylide then proceeds through the characteristic[1][2]-sigmatropic rearrangement.
-
Aromatization: The resulting intermediate rearomatizes to yield the final α-aryl amino acid derivative.
Caption: Mechanism of the aryne-mediated Sommelet-Hauser rearrangement.
Experimental Protocol: Synthesis of a Diaryl Amino Acid Derivative
This protocol is adapted from the work of Biju and coworkers and describes the synthesis of an α,α-diaryl amino acid derivative from a tertiary benzylamine and an aryne precursor.[9][11]
Workflow Overview
Sources
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- 6. Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
How to improve the yield of the 3-(Chloromethyl)-1,1'-biphenyl synthesis
Introduction for the Modern Researcher
Welcome to the technical support guide for the synthesis of 3-(Chloromethyl)-1,1'-biphenyl. This key intermediate is crucial in various fields, including the development of pharmaceuticals and agrochemicals. However, its synthesis, particularly achieving high yields of the specific 3-isomer, presents significant challenges that can impede research progress. Common hurdles include poor regioselectivity, competing side reactions, and purification difficulties.
This guide is designed to move beyond simple protocols. It provides a strategic framework for decision-making, in-depth troubleshooting, and evidence-based optimization strategies. We will dissect the common synthetic routes, explain the mechanistic rationale behind experimental choices, and offer field-proven insights to empower you to overcome these challenges and significantly improve your yield and purity.
Strategic Synthesis Decision-Making
The selection of a synthetic strategy is the most critical factor influencing the yield and purity of this compound. Direct electrophilic substitution on the biphenyl core is often inefficient for obtaining the 3-isomer. A convergent, multi-step approach is almost always superior. The following decision tree outlines the recommended strategic thinking.
Caption: Strategic workflow for selecting a high-yield synthesis route.
FAQs & Troubleshooting: Direct Chloromethylation (Blanc Reaction)
This section addresses why the seemingly most direct route is often the most problematic for this specific isomer.
Q1: Can I synthesize this compound by a direct Blanc chloromethylation of biphenyl?
A: While theoretically possible, it is not a recommended strategy for achieving a high yield of the 3-isomer. The phenyl substituent on a benzene ring is an ortho, para-directing group for electrophilic aromatic substitution.[1] The Blanc chloromethylation proceeds via an electrophilic attack on the aromatic ring.[2][3] Consequently, the reaction overwhelmingly favors the formation of 4-(chloromethyl)-1,1'-biphenyl and, to a lesser extent, the 2-isomer. The yield of the desired 3-isomer is typically very low, leading to a complex mixture that is challenging to separate.
Q2: I attempted a Blanc reaction anyway. What are the major side products that are reducing my yield?
A: You will likely encounter two major classes of side products:
-
Diarylmethane Formation: The chloromethylated product is a reactive benzyl chloride derivative. It can act as an electrophile and undergo a subsequent Friedel-Crafts alkylation with another molecule of biphenyl in the reaction mixture.[2][4] This leads to the formation of polymeric, tar-like substances and diarylmethane adducts, which significantly complicate purification and reduce the yield of the desired monomeric product.
-
Bis(chloromethyl) ether (BCME): This is a common and extremely carcinogenic byproduct formed under the conditions of most chloromethylation reactions, particularly when formaldehyde and HCl are used.[3] Strict safety precautions are mandatory when performing this reaction. Using alternative reagents like chloromethyl methyl ether can sometimes mitigate this, but the fundamental issue of poor regioselectivity remains.[2][3]
Caption: The Blanc reaction on biphenyl leads to isomer mixtures and byproducts.
Recommended High-Yield Strategy: Convergent Synthesis via Suzuki-Miyaura Coupling
A convergent approach, where the two phenyl rings are coupled in a late-stage step, offers superior control over regiochemistry and thus a significantly higher yield. The Suzuki-Miyaura coupling is one of the most robust and versatile methods for this purpose.[5][6]
Q3: How do I apply the Suzuki-Miyaura coupling for this synthesis?
A: You have two primary disconnection approaches. The final step before the coupling is typically the conversion of a precursor (like a methyl or hydroxymethyl group) to the chloromethyl group. For simplicity, we will consider the key C-C bond formation.
-
Approach A: Couple a phenylboronic acid with a halo-benzene derivative that already contains the chloromethyl precursor.
-
Approach B: Couple a phenylboronic acid derivative containing the chloromethyl precursor with a simple halobenzene.
Caption: Two convergent disconnection strategies using Suzuki-Miyaura coupling.
Approach A is often preferred as 1-bromo-3-(chloromethyl)benzene is commercially available or readily synthesized, while arylboronic acids with reactive chloromethyl groups (Approach B) can be less stable for storage.
Q4: I'm getting a low yield in my Suzuki coupling. How can I troubleshoot and optimize the reaction?
A: Low yields in Suzuki couplings are common but can almost always be resolved by systematically optimizing the reaction parameters.[7][8] Refer to the table below for a comprehensive troubleshooting guide.
| Symptom | Potential Cause | Recommended Solution & Rationale |
| No or low conversion | 1. Inactive Catalyst: The Pd(0) catalyst may have been oxidized or is not the active species. | Use a fresh, high-quality palladium source (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂). Ensure the reaction is thoroughly degassed with an inert gas (Argon or Nitrogen) to remove oxygen, which deactivates the catalyst.[6] |
| 2. Incorrect Base: The base may be too weak, too strong, or insoluble in the reaction medium. | The base is crucial for the transmetalation step. Screen different bases. Aqueous K₂CO₃ or Cs₂CO₃ are excellent starting points. K₃PO₄ is often effective for more challenging couplings. The base must be strong enough to facilitate the catalytic cycle but not so strong as to degrade the starting materials. | |
| 3. Poor Solvent Choice: The solvent system may not adequately dissolve all components or may not be suitable for the reaction temperature. | A mixture of an organic solvent (like Toluene, Dioxane, or DME) and water is common and highly effective. This biphasic system helps dissolve both the organic starting materials and the inorganic base.[9] | |
| Formation of Homocoupling Byproduct (Biphenyl) | 1. Oxygen Contamination: Trace oxygen can promote the oxidative homocoupling of the boronic acid. | Improve the degassing procedure. Perform several vacuum/inert gas backfill cycles before heating the reaction. |
| 2. Premature Catalyst Decomposition: The catalyst may be degrading before the cross-coupling is complete. | Ensure sufficient ligand is present if using a catalyst like Pd(OAc)₂. Using pre-formed catalysts like Pd(PPh₃)₄ can be more reliable. | |
| Debromination of Aryl Halide | 1. Unwanted Side Reaction: This can occur under certain conditions, especially with electron-rich aryl halides or certain phosphine ligands. | Try a different palladium catalyst and ligand combination. Sometimes lowering the reaction temperature can disfavor this pathway relative to the desired cross-coupling. |
| Protodeboronation (Loss of Boronic Acid Group) | 1. Boronic Acid Instability: The C-B bond can be cleaved by excess water or acidic conditions before coupling occurs. | Ensure the reaction medium is basic. Do not use an arylboronic acid that has been stored for a long time without checking its purity. Using the more stable pinacol ester derivatives of boronic acids can prevent this issue.[5][10] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of 3-(Hydroxymethyl)-1,1'-biphenyl via Suzuki Coupling
This protocol details the synthesis of the alcohol precursor, which can then be cleanly chlorinated.
Materials:
-
3-Bromobenzyl alcohol
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Standard reflux apparatus, inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Setup: Assemble a round-bottom flask with a reflux condenser under a positive pressure of inert gas.
-
Reagent Addition: To the flask, add 3-bromobenzyl alcohol (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Catalyst Addition: In a separate vial, pre-mix the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of toluene until a homogenous solution is formed. Add this catalyst solution to the main reaction flask.
-
Solvent Addition: Add a 3:1:1 mixture of Toluene:Ethanol:Water to the flask to achieve a substrate concentration of approximately 0.2 M.
-
Degassing: Bubble inert gas through the stirred solution for 15-20 minutes to ensure all oxygen is removed.
-
Reaction: Heat the mixture to reflux (approx. 85-95 °C) and maintain for 4-6 hours, or until TLC/LC-MS analysis shows complete consumption of the starting bromide.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 3-(hydroxymethyl)-1,1'-biphenyl as a pure solid. Expected yield: 85-95%.
Protocol 2: Chlorination of 3-(Hydroxymethyl)-1,1'-biphenyl
This protocol provides a clean and efficient conversion of the alcohol to the final product.
Materials:
-
3-(Hydroxymethyl)-1,1'-biphenyl
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Pyridine (catalytic amount)
-
Standard reaction flask, ice bath, inert atmosphere setup
Procedure:
-
Setup: In an oven-dried flask under an inert atmosphere, dissolve 3-(hydroxymethyl)-1,1'-biphenyl (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add a catalytic drop of pyridine. Then, add thionyl chloride (1.2 eq) dropwise via syringe over 10-15 minutes. A slight gas evolution may be observed.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC until the starting alcohol is consumed.
-
Workup: Carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product is often of high purity. If necessary, it can be recrystallized from hexanes or purified by a short plug of silica gel to yield this compound. Expected yield: >90%.
References
-
Blanc chloromethylation - Wikipedia. Provides a detailed overview of the Blanc reaction, including its mechanism, scope, and common side reactions like the formation of diarylmethane.
-
Blanc Chloromethylation Reaction - Alfa Chemistry. Discusses the mechanism, which is similar to Friedel-Crafts acylation, and provides examples of its application.
-
A Facile Synthesis of 3-(Chloromethyl)-2-methyl-1,1′-biphenyl | Asian Journal of Chemistry. Describes a multi-step synthesis that avoids hazardous reagents and achieves a high yield (73.9%).
-
Pfeiffer, W. D. The chloromethylation of an aromatic or heteroaromatic ring. A general review highlighting that diarylmethane byproducts are common with reactive compounds.
-
Blanc chloromethylation - Chemistry LibreTexts. Notes the formation of the highly carcinogenic bis(chloromethyl) ether as a significant disadvantage of the reaction.
-
Process for Preparation of 3-Chloro-2-methyl- [1,1'-biphenyl] - Google Patents. Details a Grignard-based cross-coupling method to synthesize a biphenyl derivative.
-
Synthesis and Characterization of 3-(Chloromethyl)-2-methyl-1,1'-biphenyl: A Technical Guide - Benchchem. Compares traditional and modern synthetic routes, favoring a four-step process for higher yield and safety.
-
Chloromethylation of deactivated aromatic compounds - Google Patents. Describes reaction conditions necessary for chloromethylating aromatic compounds with deactivating groups.
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives - NIH. A comprehensive review covering various synthetic methodologies for biphenyls, including electrophilic substitution and Suzuki coupling.
-
Preparation process for 4,4'-bis(chloromethyl)-1,1'-biphenyl - Eureka | Patsnap. Describes an industrial process for chloromethylation, highlighting methods to improve yield and product quality.
-
Method for preparing 2-methyl-3-biphenylmethyanol through continuous Grignard and hydroxylation reactions - Google Patents. Outlines a continuous Grignard reaction process for synthesizing a biphenylmethanol precursor.
-
Blanc Chloromethylation Reaction. A concise summary of the reaction, including catalysts and mechanism.
-
Blanc Chloromethylation - Ambeed.com. A brief definition of the Blanc chloromethylation reaction.
-
A novel and efficient procedure for the preparation of 4,4′-bis(chloromethyl)biphenyl... - ResearchGate. Discusses the use of ionic liquids as catalysts to improve chloromethylation reactions.
-
Organic Syntheses Procedure. Provides detailed experimental procedures and discusses safety considerations for working with hazardous chemicals like chloromethyl methyl ether.
-
Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. Describes a modern, metal-free method for side-chain chlorination of alkylarenes.
-
New studies in aromatic chloromethylation - Durham E-Theses. An academic thesis discussing the optimization of chloromethylation reactions to minimize diarylmethane formation.
-
Chloromethylation of Aromatic Compounds - Organic Reactions. A foundational chapter on the scope and limitations of nuclear chloromethylation of aromatic compounds.
-
Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner. Highlights the use of boronic acid pinacol esters as stable coupling partners in Suzuki reactions.
-
Grignard Reactions Involving (Chloromethyl)(triphenyl)silane - Benchchem. Provides a general protocol for setting up Grignard reactions, emphasizing the need for anhydrous conditions.
-
The chloromethylation of biphenyls catalyzed by group 3 and 4 metal triflates | Request PDF. Discusses the use of recyclable catalysts in biphasic systems for the chloromethylation of biphenyl.
-
Production process of 4,4'-bis(chloromethyl)-biphenyl - Google Patents. Details a production process that recycles byproducts to improve overall yield.
-
Preparation method of 2-methyl-3-biphenylmethanol - Google Patents. Describes the use of a Suzuki coupling reaction to synthesize a biphenylmethanol derivative.
-
The Grignard Reaction (Experiment) - Chemistry LibreTexts. Mentions biphenyl as a common side product in Grignard reactions involving bromobenzene, formed via a coupling side reaction.
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. A thesis detailing the synthesis of biphenyl libraries using Suzuki-Miyaura coupling.
-
Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions... Discusses the importance of selecting appropriate initiators and reaction conditions to minimize side reactions in free-radical chlorinations.
-
Suzuki reactions in novel liquids - DiVA portal. Provides a good overview of the Suzuki reaction mechanism, involving oxidative addition, transmetalation, and reductive elimination.
-
Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction... - Google Patents. Describes a method using a nano-palladium catalyst for Suzuki coupling to prepare biphenyl compounds.
-
Grignard Reaction: Synthesis of Triphenylmethanol. A teaching document that outlines the procedure for a Grignard reaction and the formation of biphenyl as a byproduct.
-
(a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... - ResearchGate. Shows a schematic of the Suzuki-Miyaura coupling for synthesizing biphenyl intermediates.
Sources
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 5. gala.gre.ac.uk [gala.gre.ac.uk]
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- 7. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner | Semantic Scholar [semanticscholar.org]
Stability of 3-(Chloromethyl)-1,1'-biphenyl in aqueous and organic solutions
Welcome to the technical support guide for 3-(Chloromethyl)-1,1'-biphenyl. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this versatile reagent. Understanding its reactivity in different chemical environments is paramount for successful and reproducible experimental outcomes. This guide offers FAQs for quick reference and detailed troubleshooting protocols to address common challenges encountered in the lab.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and stability of this compound.
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
The primary degradation pathway in aqueous solutions is hydrolysis, which results in the formation of 3-(Hydroxymethyl)-1,1'-biphenyl and hydrochloric acid. As a benzylic chloride, the carbon-chlorine bond is susceptible to nucleophilic attack by water.[1] The reaction is significantly accelerated compared to simple alkyl chlorides because the biphenyl group stabilizes the carbocation intermediate that forms during an SN1-type mechanism.[2][3] In purely aqueous media, the SN1 pathway is dominant.[3]
Q2: How does pH affect the stability of this compound in water?
The stability of this compound in aqueous solutions is pH-dependent.
-
Neutral and Acidic Conditions (pH < 7): Hydrolysis via an SN1 mechanism is the predominant pathway. The rate is largely independent of pH in this range, as water is the nucleophile.
-
Basic Conditions (pH > 7): Under basic conditions, the hydroxide ion (OH⁻), a much stronger nucleophile than water, becomes significant.[4] This introduces a competing SN2 pathway, which can dramatically increase the rate of degradation to 3-(Hydroxymethyl)-1,1'-biphenyl. Therefore, the compound is significantly less stable in basic aqueous solutions.
Q3: What are the recommended storage conditions for this compound?
To ensure long-term stability and purity, this compound should be stored at refrigerated temperatures (2-8°C) in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[5] It is crucial to keep it in a dry, well-ventilated place away from moisture and incompatible materials such as strong bases and oxidizing agents.[6][7]
Q4: Is this compound stable in common organic solvents?
Stability in organic solvents is highly variable and depends on the nature of the solvent.
-
Aprotic, Non-nucleophilic Solvents (e.g., Hexane, Toluene, Dichloromethane): The compound exhibits high stability in these solvents as there are no reactive species to displace the chloride.
-
Polar Aprotic Solvents (e.g., THF, Acetonitrile, DMSO): Generally stable, but caution is advised. While these solvents are not strong nucleophiles, they can facilitate SN1 reactions, and impurities (especially water) can lead to slow degradation.[8]
-
Protic Solvents (e.g., Methanol, Ethanol): The compound is unstable in protic solvents. It will undergo solvolysis to form the corresponding ether (e.g., 3-(Methoxymethyl)-1,1'-biphenyl in methanol). This reaction can proceed via both SN1 and SN2 pathways.[3][9]
Q5: What are the main degradation products I should expect?
The expected degradation products depend on the solvent and conditions:
-
In water or aqueous buffers: 3-(Hydroxymethyl)-1,1'-biphenyl.
-
In alcoholic solvents: The corresponding 3-(alkoxymethyl)-1,1'-biphenyl ether.
-
In the presence of other nucleophiles (e.g., amines, cyanides): The corresponding substituted product (e.g., a benzylamine or benzyl cyanide).[1]
Section 2: Troubleshooting Experimental Failures
Unanticipated reactivity can lead to failed experiments. This section provides a framework for diagnosing and solving common issues.
Problem 1: Low Yield in Reactions Using Aqueous Buffers
-
Symptom: My reaction yield is consistently low or zero when I use this compound in aqueous buffers like PBS or Tris, even when the intended nucleophile is present in excess.
-
Root Cause Analysis: The core issue is competitive hydrolysis. Water, being the solvent, is present at a very high concentration (~55.5 M) and acts as a competing nucleophile. The benzylic chloride functionality of this compound readily ionizes in polar protic solvents like water to form a resonance-stabilized benzylic carbocation.[3][10] This carbocation is then rapidly trapped by water, leading to the formation of the inactive alcohol byproduct before your intended nucleophile can react.
Caption: SN1 hydrolysis pathway in water.
-
Solutions & Preventative Measures:
-
Switch to an Anhydrous Organic Solvent System: The most effective solution is to replace the aqueous buffer with a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents can dissolve many nucleophiles (especially when used as salts) but do not participate in solvolysis.
-
Use a Phase-Transfer Catalyst: If some water is unavoidable, a phase-transfer catalyst (PTC) can be employed. The reaction is run in a biphasic system (e.g., dichloromethane and water), and the PTC transports the nucleophile into the organic phase to react, minimizing contact of the substrate with the bulk aqueous phase.
-
Lower the Reaction Temperature: If an aqueous system is absolutely necessary, lowering the temperature to 0-4°C will significantly reduce the rate of hydrolysis, potentially allowing the desired reaction to proceed, albeit more slowly.
-
Problem 2: Inconsistent Results in Protic Organic Solvents (Methanol, Ethanol)
-
Symptom: When using methanol or ethanol as a solvent, my reaction yields are inconsistent, and I often isolate a significant amount of an unknown, more nonpolar byproduct.
-
Root Cause Analysis: This issue is caused by solvolysis, where the alcohol solvent acts as a nucleophile.[9] This reaction competes with your intended nucleophile, leading to the formation of a 3-(alkoxymethyl)-1,1'-biphenyl byproduct. The reaction mechanism can be a mix of SN1 and SN2, and the ratio between them (and thus the product distribution) can be highly sensitive to minor variations in temperature, water content, and nucleophile concentration, leading to poor reproducibility.[3]
Caption: Decision workflow for selecting an appropriate solvent.
-
Solutions & Preventative Measures:
-
Prioritize Aprotic Solvents: For reactions involving nucleophiles, always select a polar aprotic solvent as the first choice. See the data summary table in Section 4 for recommendations.
-
Use the Nucleophile as the Solvent: If your nucleophile is a liquid (e.g., an amine), consider running the reaction neat or with the nucleophile in vast excess, acting as both reactant and solvent.
-
Verify Solvent Purity: Always use anhydrous grade solvents. Even small amounts of water in a solvent like acetonitrile can lead to the formation of the hydrolysis byproduct over long reaction times.
-
Section 3: Protocols and Methodologies
Protocol A: Kinetic Analysis of Hydrolysis by HPLC
This protocol allows you to quantify the stability of this compound in a specific aqueous buffer.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in anhydrous acetonitrile.
-
Reaction Setup:
-
In a thermostated vial at a controlled temperature (e.g., 25°C), place 990 µL of your desired aqueous buffer.
-
Add an internal standard (e.g., biphenyl) to the buffer if desired for more accurate quantification.
-
-
Initiate Reaction: At time zero (t=0), add 10 µL of the stock solution to the buffer, vortex briefly to mix, and immediately withdraw the first sample (50-100 µL). This will be your t=0 time point.
-
Time-Course Sampling: Withdraw aliquots at regular intervals (e.g., 5, 15, 30, 60, 120 minutes). The optimal sampling frequency will depend on the reaction rate.
-
Sample Quenching: Immediately quench each aliquot by diluting it into a vial containing a known volume of cold anhydrous acetonitrile. This stops the hydrolysis reaction.
-
HPLC Analysis: Analyze each quenched sample by reverse-phase HPLC. Monitor the disappearance of the this compound peak and the appearance of the 3-(Hydroxymethyl)-1,1'-biphenyl peak. A suitable method might use a C18 column with a water/acetonitrile gradient and UV detection (e.g., at 254 nm).
-
Data Analysis: Plot the concentration (or peak area) of this compound versus time. Fit the data to a first-order decay curve to determine the rate constant (k) and the half-life (t₁/₂) of the compound under your specific conditions.
Protocol B: Best Practices for Handling and Storage
-
Receiving and Aliquoting: Upon receipt, inspect the container seal. If possible, bring the container to room temperature in a desiccator before opening to prevent moisture condensation. Aliquot the material into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox) to minimize repeated exposure of the bulk material to air and moisture.
-
Weighing: Weigh the compound quickly. Avoid leaving the container open on the bench.
-
Solvent Handling: Use anhydrous solvents from a sealed bottle or a solvent purification system. Add solvents to the reaction flask via a syringe under an inert atmosphere.
-
Long-Term Storage: For long-term storage, flush the headspace of the container with argon or nitrogen, seal tightly with paraffin film, and store at 2-8°C.
Section 4: Data Summary
Table 1: Relative Stability of this compound in Common Laboratory Solvents
| Solvent Class | Example Solvents | Relative Stability | Primary Degradation Pathway | Key Considerations |
| Protic, Aqueous | Water, PBS, Tris Buffer | Very Low | Hydrolysis (SN1) | Rapid degradation to 3-(hydroxymethyl)-1,1'-biphenyl.[3] Not recommended as a solvent. |
| Protic, Organic | Methanol, Ethanol | Low | Solvolysis (SN1/SN2) | Forms corresponding ether byproducts.[9] Avoid for reactions with other nucleophiles. |
| Polar Aprotic | Acetonitrile (MeCN), DMF, DMSO | High | None (with pure solvent) | Excellent choice for SN2 reactions. Ensure anhydrous grade to prevent slow hydrolysis from water contamination.[8] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High | None | Good general-purpose solvents. Be aware of potential peroxide formation in aged ethers. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very High | None | Excellent stability. Good for reactions and storage. |
| Hydrocarbons | Hexane, Toluene, Benzene | Very High | None | Excellent stability. Solubility may be limited for polar reactants. |
References
- BenchChem. (2025). The Dual Reactivity of Benzylic Chlorides: A Technical Guide for Drug Development Professionals.
- BenchChem. (2025). Reactivity Face-Off: (1-Chloro-2-methylpropyl)benzene vs. Benzyl Chloride in Nucleophilic Substitution.
- NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the R
- Quora. (2018). Why does the benzyl chloride undergo hydrolysis through an SN1 and not through an SN2 mechanism?.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Reactivity: Benzyl Chloride in Organic Synthesis.
- Chemistry LibreTexts. (2019). 13.07: Substitution of benzylic and allylic halides.
- Safety Data Sheet for 4-(Bromomethyl)biphenyl. (2012).
- Fisher Scientific. (n.d.).
- Chemistry LibreTexts. (2024). 11.5: Characteristics of the SN1 Reaction.
- Beste, G. W., & Hammett, L. P. (n.d.). Rate and Mechanism in the Reactions of Benzyl Chloride with Water, Hydroxyl Ion and Acetate Ion. Journal of the American Chemical Society.
- ResearchGate. (n.d.). Benzyl Chloride, Benzal Chloride, and Benzotrichloride.
- BLDpharm. (n.d.). This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Bis(chloromethyl)
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. 38580-82-4|this compound|BLD Pharm [bldpharm.com]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. quora.com [quora.com]
Technical Support Center: Troubleshooting Incomplete Derivatization Reactions with 3-(Chloromethyl)-1,1'-biphenyl
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for incomplete derivatization reactions using 3-(Chloromethyl)-1,1'-biphenyl. As a benzylic halide, this compound is a valuable reagent for introducing a UV-active or fluorescent tag to analytes containing nucleophilic functional groups, thereby enhancing their detection in chromatographic analyses.[1] However, achieving complete and reproducible derivatization can be challenging. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments, providing not just solutions, but the scientific reasoning behind them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a low yield of my derivatized product, and my chromatogram shows a significant peak for my unreacted analyte. What are the likely causes?
This is a classic sign of an incomplete reaction. Several factors, often interconnected, can contribute to this issue. Let's break down the potential culprits and how to address them systematically.
Potential Cause 1: Insufficient Reagent or Suboptimal Stoichiometry
-
Expertise & Experience: It's a common oversight to use a stoichiometric amount of the derivatizing agent that is too close to the theoretical value. In practice, a significant excess of this compound is often required to drive the reaction to completion, especially if there are competing nucleophiles in your sample matrix.
-
Troubleshooting Steps:
-
Increase Molar Excess: Incrementally increase the molar ratio of this compound to your analyte. Start with a 2-fold excess and increase to 5-fold or even 10-fold. Monitor the reaction progress at each concentration to find the optimal ratio.
-
Analyte Concentration: Ensure the concentration of your analyte is accurately known. An underestimation of the analyte concentration will lead to an insufficient amount of derivatizing reagent being added.
-
Potential Cause 2: Inadequate Reaction Conditions (Time and Temperature)
-
Expertise & Experience: Derivatization reactions, particularly those involving sterically hindered analytes, may require more energy and time to proceed to completion. Benzylic halides like this compound can react via both SN1 and SN2 mechanisms, and the optimal conditions can vary.[2][3]
-
Troubleshooting Steps:
-
Time Study: Perform a time-course experiment. Analyze aliquots of the reaction mixture at different time points (e.g., 30 min, 1 hr, 2 hr, 4 hr) to determine the time required for maximum product formation.
-
Temperature Optimization: Gradually increase the reaction temperature in 10°C increments. Be cautious, as excessive heat can lead to degradation of the analyte or the derivatized product. A typical starting point is room temperature, with the potential to increase to 40-60°C.
-
Potential Cause 3: Presence of Moisture
-
Expertise & Experience: this compound is susceptible to hydrolysis in the presence of water, which will consume the reagent and reduce the yield of your desired derivative. Anhydrous conditions are crucial for successful derivatization.
-
Troubleshooting Steps:
-
Dry Glassware: Thoroughly dry all glassware in an oven at >100°C for several hours and cool in a desiccator before use.
-
Anhydrous Solvents: Use high-purity, anhydrous solvents. If necessary, distill solvents over a suitable drying agent.
-
Inert Atmosphere: For highly sensitive reactions, consider performing the derivatization under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Q2: My chromatogram shows multiple unexpected peaks in addition to my starting material and the desired product. What could be the source of these byproducts?
The presence of multiple peaks suggests the occurrence of side reactions. Understanding the reactivity of this compound can help identify these byproducts and mitigate their formation.
Potential Cause 1: O- vs. C-Alkylation
-
Expertise & Experience: For analytes with multiple nucleophilic sites, such as certain phenols or β-keto esters, both O-alkylation and C-alkylation can occur, leading to a mixture of products. The reaction conditions, particularly the choice of base and solvent, can influence the selectivity.
-
Troubleshooting Steps:
-
Base Selection: The choice of base can influence the site of alkylation. For example, using a bulky base may favor O-alkylation due to steric hindrance. Experiment with different bases (e.g., potassium carbonate, triethylamine, DBU) to see how the product distribution changes.
-
Solvent Polarity: The polarity of the solvent can affect the reactivity of the nucleophile. Aprotic polar solvents like acetonitrile or DMF are common choices. Varying the solvent may alter the selectivity of the reaction.
-
Potential Cause 2: Dialkylation
-
Expertise & Experience: If your analyte has more than one nucleophilic site, or if the initially formed product can be further deprotonated and react with another molecule of the derivatizing agent, dialkylation can occur.
-
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of the derivatizing agent. Using a large excess can promote dialkylation.
-
Reaction Temperature: Lowering the reaction temperature may help to control the reactivity and reduce the formation of dialkylated products.
-
Potential Cause 3: Hydrolysis of the Derivatizing Reagent
-
Expertise & Experience: As mentioned previously, hydrolysis of this compound will produce 3-(hydroxymethyl)-1,1'-biphenyl. This alcohol may be visible in your chromatogram if it is not removed during sample workup.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Re-evaluate your experimental setup to eliminate all sources of moisture.
-
Workup Procedure: An appropriate workup procedure, such as a liquid-liquid extraction, can help to remove the more polar hydrolysis product.
-
Experimental Protocols
Protocol 1: General Derivatization of Carboxylic Acids with this compound
This protocol is a starting point and may require optimization for your specific analyte.
-
Sample Preparation: In a clean, dry vial, dissolve a known amount of your carboxylic acid standard or sample in an anhydrous aprotic solvent (e.g., acetonitrile, acetone).
-
Addition of Base: Add a weak base (e.g., anhydrous potassium carbonate, 2-3 equivalents) to the solution to form the carboxylate salt.
-
Addition of Derivatizing Reagent: Add a solution of this compound (2-5 equivalents) in the same anhydrous solvent to the reaction mixture.
-
Reaction: Cap the vial tightly and heat the mixture at 40-60°C for 1-2 hours. Monitor the reaction progress by TLC or by analyzing small aliquots by HPLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter to remove the base. The resulting solution can be directly injected into the HPLC or further purified if necessary.
Protocol 2: Derivatization of Phenols using Phase-Transfer Catalysis
Phase-transfer catalysis can be highly effective for the alkylation of phenols, especially in a biphasic system.[4][5]
-
Reaction Setup: In a reaction vessel, dissolve the phenolic analyte in a non-polar organic solvent (e.g., toluene, dichloromethane).
-
Aqueous Phase: In a separate vessel, prepare an aqueous solution of a base (e.g., 1M NaOH).
-
Phase-Transfer Catalyst: Add a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, 5-10 mol%) or a crown ether (e.g., 18-crown-6, 5-10 mol%), to the reaction mixture.[6]
-
Addition of Derivatizing Reagent: Add this compound (1.5-3 equivalents) to the organic phase.
-
Reaction: Vigorously stir the biphasic mixture at room temperature or with gentle heating (30-50°C) for 2-4 hours. The catalyst will transport the phenoxide ion from the aqueous phase to the organic phase to react with the derivatizing agent.
-
Workup: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The residue can then be redissolved in a suitable solvent for HPLC analysis.
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete derivatization.
Data Presentation: Reaction Parameter Optimization
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous aprotic (e.g., Acetonitrile, Acetone, DMF) | Prevents hydrolysis of the chloromethyl group and provides good solubility for reactants. |
| Base | Weak, non-nucleophilic base (e.g., K₂CO₃, Et₃N) | Deprotonates the analyte without competing in the nucleophilic substitution. |
| Catalyst | Phase-transfer catalyst (e.g., TBAB, 18-crown-6) | Enhances reaction rates, especially for heterogeneous reactions or sterically hindered analytes.[4] |
| Temperature | 25-60°C | Balances reaction rate with the stability of reactants and products. |
| Time | 1-4 hours | Should be optimized empirically for each specific analyte. |
| Reagent Ratio | 2-10 fold molar excess of this compound | Drives the reaction equilibrium towards product formation. |
References
- Chhanikar, A., Chhanikar, A., & Patel, K. (2015). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 569-585.
- Chhanikar, A., Chhanikar, A., & Patel, K. (2015). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 569-585.
- Mukherjee, P. S., & Karnes, H. T. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review.
- BenchChem. (2025). A Comparative Analysis of the Reactivity of 3-(Chloromethyl)-2-methyl-1,1'-biphenyl and its Bromo-analog in Nucleophilic Sub.
- Higashi, T. (2015). Derivatization Techniques for Chromatographic Analysis. Bunseki Kagaku, 64(1), 1-11.
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
- BenchChem. (2025). Troubleshooting low yields in the alkylation of 2-methoxycarbonylcyclopentanone.
- Al-Astal, A. I., et al. (2022). Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS: A Straightforward Approach to Identify the Specific Pesticide Involved in Exposure. Molecules, 27(23), 8251.
- Yadav, G. D. (2013). Phase-Transfer Catalysis in Organic Syntheses. Chemical Engineering & Process Technology, 4(5), 1-22.
- Zhang, T., et al. (2024). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. ACS Omega, 9(13), 15311–15319.
-
PTC Organics, Inc. (2003). Industrial Phase-Transfer Catalysis. Retrieved from [Link]
- The Organic Chemistry Tutor. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions [Video]. YouTube.
- Hu, Y., et al. (2009). An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media. Indian Journal of Chemistry, 48B, 1445-1448.
- Kataoka, H., et al. (2005). High performance solid-phase analytical derivatization of phenols for gas chromatography-mass spectrometry.
- The Organic Chemistry Tutor. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions [Video]. YouTube.
-
LibreTexts. (2014). 8.7: Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides. Retrieved from [Link]
- Shardakov, A. M., et al. (2010). Convenient preparation of chiral phase-transfer catalysts with conformationally fixed biphenyl core for catalytic asymmetric synthesis of α-amino acids. Russian Chemical Bulletin, 59(10), 2062-2068.
- Zhang, T., et al. (2024). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. ACS Omega, 9(13), 15311–15319.
- Kim, H. K., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Applied Sciences, 11(13), 6197.
- BenchChem. (2025). A Researcher's Guide to Derivatization Reagents for Fatty Acid Analysis.
- Bhide, B. H., & Patel, M. G. (1985). Kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene with anilines. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 94(1), 65-71.
- Makosza, M. (2010). Phase Transfer Catalysis in Pharmaceutical Industry – Where Are We?. Acta Poloniae Pharmaceutica, 67(2), 115-124.
- Loudon, G. M. (2009). Organic Chemistry (5th ed.). Roberts and Company Publishers.
- Costa, S. P. G., et al. (2023). Novel Crown Ether Amino Acids as Fluorescent Reporters for Metal Ions. Molecules, 28(8), 3381.
- Fidalgo, J. P., et al. (2012). Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies. Journal of the American Oil Chemists' Society, 89(8), 1531-1541.
- Golmakani, M. T., et al. (2016). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. Journal of Chemistry, 2016, 1-9.
- Ghaffari, F., et al. (2016). Determination of Fatty Acids by High Performance Liquid Chromatography and Fluorescence Detection Using Pre-Column Derivatization with 9-Fluorenylmethyl Chloroformate. Iranian Journal of Pharmaceutical Research, 15(4), 843-852.
- Dey, S. (2015). Nucleophilic Substitution at Thiophosphoryl Center (P=S). American Journal of Chemistry, 5(2), 49-54.
- Lin, X., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Journal of Traditional Chinese Medical Sciences, 9(2), 135-163.
- Wąsowicz, M., et al. (2021). The Selection of the Best Derivatization Reagents for the Determination of Polyamines in Home-Made Wine Samples. Molecules, 26(18), 5462.
- Singh, V., & Snieckus, V. (2008). Derivatization Reagents: Selective Response & Detection.
- Lindsten, G., et al. (1985). Chiral biphenyl bis(crown ethers): synthesis and resolution. Acta Chemica Scandinavica, Series B, 39, 679-685.
- Fontàs, C., & Sanchez, J. M. (2020). Evaluation and optimization of the derivatization reaction conditions of glyphosate and aminomethylphosphonic acid with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate using reversed-phase liquid chromatography.
- Mowry, J. A., & Pike, K. G. (2008). Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. The Journal of organic chemistry, 73(1), 309-311.
- Radhakrishnamurti, P. S., & Panigrahi, G. P. (1970). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Tetrahedron Letters, 11(52), 4587-4590.
- Kupai, J., et al. (2021).
- Socas-Rodríguez, B., et al. (2017). Derivatization of bisphenol A and its analogues with pyridine‐3‐sulfonyl chloride: multivariate optimization and fragmentation patterns by liquid chromatography/Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 31(21), 1827-1835.
Sources
Technical Support Center: Optimizing HPLC-UV Detection for 3-(Chloromethyl)-1,1'-biphenyl Derivatives
Welcome to the dedicated technical support center for the analysis of 3-(chloromethyl)-1,1'-biphenyl derivatives using HPLC with UV detection. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common and complex challenges encountered during method development, validation, and routine analysis. Our focus is on delivering scientifically sound, field-proven insights to ensure the integrity and robustness of your analytical data.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries when setting up an HPLC-UV method for this compound and its analogues.
Q1: What is the recommended starting wavelength (λ) for UV detection of this compound derivatives?
A1: For initial method development, a wavelength of 254 nm is a robust starting point, as biphenyl systems exhibit strong absorbance in this region.[1] However, the optimal wavelength should be empirically determined by acquiring the UV spectrum of your specific derivative using a photodiode array (PDA) or diode array detector (DAD). The wavelength of maximum absorbance (λmax) should be selected to achieve the highest sensitivity.[2][3] The biphenyl chromophore typically shows a strong absorption band around 247-250 nm.[4][5] The presence of the chloromethyl group and other substituents may cause a slight bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift.[6]
Q2: Which HPLC column is best suited for separating this compound and its potential isomers or impurities?
A2: Due to the aromatic nature of biphenyl derivatives, stationary phases that offer alternative selectivity to standard C18 columns are highly recommended.
-
Biphenyl Phases: These are often the first choice. The dual phenyl groups in the stationary phase enhance π-π interactions with the analyte's biphenyl rings, providing excellent retention and selectivity for positional isomers.[7][8][9][10]
-
Phenyl-Hexyl Phases: These columns also provide π-π interactions, but with a longer alkyl linker, which adds a degree of hydrophobic interaction.[7][10] They are a good alternative if a different selectivity is needed.
-
Pentafluorophenyl (PFP) Phases: PFP columns can offer unique selectivity for halogenated compounds and positional isomers through a combination of dipole-dipole, π-π, and hydrophobic interactions.[7]
While C18 columns can be used, they may not provide sufficient resolution for closely related isomers or degradation products, as their primary separation mechanism is hydrophobicity.[8][11]
Q3: My this compound derivative appears to be degrading during analysis, resulting in extra peaks. What could be the cause?
A3: The chloromethyl group is a reactive functional group susceptible to nucleophilic substitution. Degradation can occur due to:
-
Hydrolysis: Reaction with water in the mobile phase, especially at non-neutral pH or elevated temperatures. This would form the corresponding hydroxymethyl derivative.
-
Reaction with Solvents: Protic solvents like methanol can react with the chloromethyl group (solvolysis) to form a methoxymethyl ether derivative.
-
Buffer Interaction: Certain buffer components can act as nucleophiles.
To mitigate this, use a mobile phase with a neutral pH, keep the column temperature moderate (e.g., 25-30°C), and prepare samples fresh in a non-reactive solvent like acetonitrile. If degradation persists, a pre-column derivatization strategy to convert the chloromethyl group into a more stable entity might be necessary.[12][13]
Q4: How can I improve the peak shape for my compound, which is showing significant tailing?
A4: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues within the HPLC system.
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate. While this compound is neutral, acidic or basic impurities can have poor peak shapes.
-
Column Contamination: The column may be contaminated. Flush the column with a strong solvent wash sequence (e.g., water, isopropanol, hexane, isopropanol, mobile phase).[14]
-
System Dead Volume: Minimize the length and internal diameter of tubing between the column and the detector.[15]
-
Column Overload: Injecting too high a concentration of your sample can lead to tailing. Try diluting your sample.[15]
-
Acid Additive: For some biphenyl compounds, adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can improve peak shape by suppressing interactions with residual silanols on the silica support.[15]
II. Troubleshooting Guide
This section provides a systematic approach to resolving more complex issues you may encounter during your experiments.
| Problem / Symptom | Potential Cause(s) | Systematic Troubleshooting & Recommended Solutions |
| No Peaks or Very Small Peaks | 1. Incorrect Wavelength: Detector set to a wavelength where the analyte has minimal absorbance. 2. Analyte Instability: Complete degradation of the analyte in the sample vial or during the run. 3. Injection Failure: Autosampler malfunction or incorrect injection volume setting. 4. Detector Lamp Failure: The UV lamp has exceeded its lifespan. | 1. Verify λmax: Use a PDA/DAD detector to scan the analyte's UV spectrum and confirm the optimal wavelength.[2] 2. Assess Stability: Prepare a fresh sample in 100% acetonitrile and inject immediately. Compare with a sample that has been sitting in the autosampler. Consider forced degradation studies to understand stability.[16][17] 3. Check Injection System: Purge the injector and run a system check. Manually verify the syringe is drawing and dispensing the correct volume.[15] 4. Check Lamp Status: Verify the lamp's energy output and usage hours in the instrument software. Replace if necessary.[14][18] |
| Drifting Retention Times | 1. Poor Column Equilibration: Insufficient time for the column to stabilize with the mobile phase. 2. Mobile Phase Composition Change: Inaccurate mixing by the pump or evaporation of a volatile component. 3. Temperature Fluctuation: Inconsistent column temperature. 4. Column Degradation: Loss of stationary phase over time. | 1. Increase Equilibration Time: Equilibrate the column for at least 10-15 column volumes before the first injection.[14] 2. Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep reservoirs capped. If using online mixing, prime each pump line thoroughly.[18] 3. Use a Column Oven: Maintain a constant column temperature using a thermostatted column compartment.[14] 4. Monitor Performance: Track column performance (pressure, peak shape, retention) over time. If performance degrades significantly, replace the column. |
| Poor Resolution Between Isomers or Impurities | 1. Suboptimal Stationary Phase: The chosen column (e.g., C18) does not provide the necessary selectivity. 2. Incorrect Mobile Phase: The organic modifier or buffer is not suitable for the separation. 3. Gradient is Too Steep: Analytes elute too quickly without sufficient interaction with the stationary phase. | 1. Switch Column Chemistry: Test a Biphenyl or Phenyl-Hexyl column to leverage π-π interactions for enhanced selectivity.[7][10][19] 2. Optimize Mobile Phase: Evaluate both methanol and acetonitrile as the organic modifier. Methanol can enhance π-π interactions compared to acetonitrile.[9][20] 3. Shallow the Gradient: Decrease the rate of change of the organic solvent in your gradient program to increase the separation window.[1] |
| Baseline Noise or Drift | 1. Contaminated Mobile Phase: Impurities in solvents or buffers. 2. Air Bubbles in the System: Inadequate degassing of the mobile phase. 3. Detector Flow Cell Contamination: Buildup of material in the flow cell. 4. Pump Issues: Pulsations from faulty check valves or seals. | 1. Use HPLC-Grade Solvents: Always use high-purity solvents and freshly prepared buffers.[18] 2. Degas Mobile Phase: Use an online degasser or sparge solvents with helium before use.[18] 3. Flush Flow Cell: Flush the detector flow cell with a strong, miscible solvent like isopropanol.[14] 4. Maintain Pump: Check for leaks around pump heads. If the baseline is pulsing, sonicate or replace the check valves. |
Logical Troubleshooting Workflow
Below is a diagram illustrating a logical workflow for troubleshooting common HPLC-UV issues.
Caption: A decision tree for systematic HPLC troubleshooting.
III. Experimental Protocols
Protocol 1: Development of a Stability-Indicating Method via Forced Degradation
Objective: To develop an HPLC method that can separate the this compound derivative from its potential degradation products, proving the method is "stability-indicating." The target degradation is 5-20%.[16]
1. Initial Method Setup:
-
Column: Biphenyl phase (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 50% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: 254 nm and PDA scan (200-400 nm).
-
Injection Volume: 5 µL.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in acetonitrile. Dilute to 0.1 mg/mL with acetonitrile for injections.
2. Forced Degradation (Stress) Conditions: [16][17]
-
Prepare separate solutions of the analyte at ~0.5 mg/mL for each stress condition.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidation: Add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid sample at 80°C for 48 hours. Dissolve in acetonitrile before analysis.
-
Photolytic Degradation: Expose a solution of the analyte to UV light (e.g., 200 watt-hours/m²) and visible light (1.2 million lux hours). A control sample should be wrapped in foil.
3. Analysis and Method Optimization:
-
After exposure, neutralize the acidic and basic samples before injection.
-
Inject the unstressed control and each stressed sample.
-
Use the PDA detector to assess peak purity of the main analyte peak in the presence of degradation products.
-
If co-elution occurs, optimize the method. Adjust the gradient slope, change the organic modifier (e.g., to methanol), or modify the mobile phase pH. The goal is to achieve baseline resolution (>1.5) between the parent peak and all degradation products.[21]
Workflow for Stability-Indicating Method Development
Caption: Workflow for forced degradation and method optimization.
IV. References
-
HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Labcompare. Retrieved January 7, 2026, from [Link]
-
A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. (2010, December 1). American Pharmaceutical Review. Retrieved January 7, 2026, from [Link]
-
HPLC-UV Method Development for Highly Polar Impurities. (n.d.). Resolian. Retrieved January 7, 2026, from [Link]
-
Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. (2025, November 7). ACS Omega. Retrieved January 7, 2026, from [Link]
-
A Guide to Selective Columns for Isomer Separation. (2024, November 18). Welch Materials, Inc. Retrieved January 7, 2026, from [Link]
-
Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. (2017, June 1). LCGC North America. Retrieved January 7, 2026, from [Link]
-
The Study of Three HPLC Column Chemistries for Optimal Separation of THC Isomers. (n.d.). Restek. Retrieved January 7, 2026, from [Link]
-
The ultraviolet absorption spectra of some chlorinated biphenyls. (1976, January). PubMed. Retrieved January 7, 2026, from [Link]
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved January 7, 2026, from [Link]
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HPLC Troubleshooting Guide. (n.d.). Washington State University. Retrieved January 7, 2026, from [Link]
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HPLC Troubleshooting Guide. (n.d.). Restek. Retrieved January 7, 2026, from [Link]
-
Troubleshooting Guide. (n.d.). Phenomenex. Retrieved January 7, 2026, from [Link]
-
Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (n.d.). PMC. Retrieved January 7, 2026, from [Link]
-
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals. Retrieved January 7, 2026, from [https://www.hilarispublisher.com/open-access/forced-degradation-as-an-integral-part-of-hplc-stabilityindicating-method-development-2157-7064-10002 Forced-degradation.pdf]([Link] Forced-degradation.pdf)
-
Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology. Retrieved January 7, 2026, from [Link]
-
Biphenyl. (n.d.). OMLC. Retrieved January 7, 2026, from [Link]
-
Important Aspects of UV Detection for HPLC. (2015, November 30). LCGC International. Retrieved January 7, 2026, from [Link]
-
Forced Degradation and Stability Testing. (2014, May 31). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 7, 2026, from [Link]
-
UV-Vis absorption spectra of. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Biphenyl - Optional[UV-VIS] - Spectrum. (n.d.). SpectraBase. Retrieved January 7, 2026, from [Link]
-
Biphenyl. (n.d.). NIST WebBook. Retrieved January 7, 2026, from [Link]
-
HPLC Monitoring of Biphenyl Derivatives with UV and Electrochemical Detection Modes. (2025, August 7). ResearchGate. Retrieved January 7, 2026, from [Link]
-
How It Works: UV Detection for HPLC. (n.d.). LCGC International. Retrieved January 7, 2026, from [Link]
-
Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. (2024, March 19). NIH. Retrieved January 7, 2026, from [Link]
-
HPLC UV detection. (n.d.). Element Lab Solutions. Retrieved January 7, 2026, from [Link]
-
High-Resolution and High-Speed Simultaneous Analysis of Regulated UV-Adsorbents in Cosmetics using SPP Column. (n.d.). Shimadzu. Retrieved January 7, 2026, from [Link]
-
A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. (2019, August 16). SciSpace. Retrieved January 7, 2026, from [Link]
-
Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. (2017, June 1). Spectroscopy. Retrieved January 7, 2026, from [Link]
-
Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. (2023, April 12). Queen's University Belfast. Retrieved January 7, 2026, from [Link]
-
Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. (n.d.). Phenomenex. Retrieved January 7, 2026, from [Link]
-
The Next Generation of Phenyl Column Chemistry. (n.d.). Chromtech. Retrieved January 7, 2026, from [Link]
Sources
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Preventing the formation of carcinogenic byproducts like bis(chloromethyl) ether
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the safe handling of chloromethylation agents and the prevention of carcinogenic byproduct formation. This guide is designed to provide you, the senior researcher, with the in-depth knowledge and practical protocols necessary to eliminate the risk of forming bis(chloromethyl) ether (BCME), a potent human carcinogen. As application scientists, we understand that robust safety is the bedrock of innovative research. This document provides the causal explanations behind our recommended procedures, ensuring your experiments are not only successful but fundamentally safe.
Section 1: Understanding the Hazard - BCME Formation FAQ
This section addresses the fundamental questions regarding the nature of BCME and the risks it poses.
Q1: What is bis(chloromethyl) ether (BCME)?
Bis(chloromethyl) ether, or BCME, is a volatile, colorless liquid with a strong, suffocating odor.[1][2][3] It is not a naturally occurring compound but can be formed as a byproduct in certain chemical reactions, most notably as an impurity during chloromethylation procedures.[1][4] Due to its proven carcinogenicity, its industrial production was halted in most countries by the early 1980s.[1]
Q2: Why is BCME a critical safety concern?
BCME is a confirmed and potent human carcinogen, with numerous studies demonstrating an increased risk of lung cancer, particularly small-cell carcinoma, in exposed workers.[2][4][5][6] Regulatory bodies like OSHA, NIOSH, and the IARC classify it as a known human carcinogen.[7][8] There is no recognized safe level of exposure; therefore, the primary goal is to prevent its formation entirely.[2][9]
Q3: Under what specific chemical conditions does BCME form?
The formation of BCME is a significant risk whenever its two key precursors, formaldehyde (CH₂O) and hydrogen chloride (HCl) , are present together, especially under acidic conditions with low water content.[2][3][10] The reaction can occur spontaneously, even at room temperature and with low vapor concentrations of the precursors.[2] While BCME hydrolyzes rapidly in liquid water, it can persist for hours in humid air, making inhalation the primary exposure route.[10][11]
An empirical equation can be used to estimate the concentration of BCME that may form in the air from its precursors[11][12]: log(BCME)ppb = -2.25 + 0.67 log(HCHO)ppm + 0.77 log(HCl)ppm For example, at the threshold limit values for formaldehyde (1 ppm) and HCl (5 ppm), the resulting BCME concentration could be 0.02 ppb, highlighting the ease of its formation.[11]
Q4: What common laboratory procedures pose a risk of BCME formation?
The most well-known reaction is the Blanc chloromethylation , which uses formaldehyde and HCl to attach a chloromethyl (-CH₂Cl) group to an aromatic ring.[1][13] Any protocol that involves mixing sources of formaldehyde (e.g., paraformaldehyde, formalin) with sources of hydrogen chloride (e.g., concentrated HCl, chlorosulfonic acid, or other acidic chloride salts) creates a potential risk for generating BCME as a byproduct.[1][3] Similarly, technical-grade chloromethyl methyl ether (CMME) is often contaminated with BCME.[4][14]
Visualizing the Hazard: BCME Formation Pathway
The following diagram illustrates the reaction between formaldehyde and hydrogen chloride that leads to the formation of the hazardous BCME byproduct.
Caption: Simplified pathway for BCME formation from its precursors.
Section 2: Proactive Prevention & Experimental Protocols
Preventing the formation of BCME is paramount. This requires a multi-layered approach encompassing risk assessment, engineering controls, and meticulous experimental execution.
Protocol 2.1: Risk Assessment and Substitution
Before any experiment, a thorough risk assessment must be conducted. The safest approach is to eliminate the hazard by substitution.
Step-by-Step Risk Assessment:
-
Necessity Analysis: Critically evaluate if chloromethylation is essential for the synthetic route. Can the target molecule be synthesized via an alternative pathway that does not involve formaldehyde and HCl?
-
Alternative Reagent Search: Investigate greener or inherently safer alternatives. For instance, consider using chloromethylating agents that do not rely on the in-situ generation from formaldehyde and HCl. However, be aware that reagents like technical-grade chloromethyl methyl ether (CMME) are often contaminated with BCME.[4] Research modern protocols that may use different catalysts or conditions to avoid byproduct formation.[15]
-
Documentation: If no suitable alternative exists, formally document the justification for proceeding. This documentation should be part of your experimental plan and safety records.
Protocol 2.2: Engineering and Administrative Controls
If the reaction is deemed necessary, stringent controls must be implemented. Engineering controls are the most effective line of defense.[2]
Mandatory Controls:
-
Designated Area: All work with potential BCME formation MUST be conducted in a designated area with restricted access, clearly marked with warning signs as required by OSHA standards for carcinogens.[2][9]
-
Chemical Fume Hood: The entire experiment, including reagent handling, reaction, workup, and initial purification, must be performed inside a certified chemical fume hood with demonstrated adequate face velocity.
-
Closed System: Whenever possible, use a closed reaction system (e.g., Schlenk line, sealed flasks) to contain all vapors and prevent release into the fume hood.[2]
-
Ventilation: Ensure the laboratory has adequate general ventilation, with negative pressure relative to adjacent non-laboratory areas.
-
Personal Protective Equipment (PPE): While less effective than engineering controls, appropriate PPE is mandatory.[2] This includes:
Protocol 2.3: Safe Reaction Workflow
The following protocol details the steps for a generic chloromethylation reaction, with an emphasis on minimizing BCME formation.
Step-by-Step Safe Protocol:
-
Preparation:
-
Ensure the fume hood is clean, uncluttered, and the sash is at the appropriate working height.
-
Assemble all glassware and ensure it is free of cracks or defects.
-
Prepare a quench solution (e.g., a basic solution like sodium bicarbonate) to neutralize the reaction and destroy any unreacted reagents upon completion.
-
-
Reagent Handling:
-
Dispense formaldehyde and the acid source (e.g., HCl) in the fume hood.
-
Crucial Step - Order of Addition: Never pre-mix formaldehyde and the acid source. The standard and safest procedure is to add the acid source slowly and dropwise to the reaction mixture containing the aromatic substrate and formaldehyde. This minimizes the standing concentration of the two precursors.
-
-
Reaction Conditions:
-
Temperature Control: Perform the reaction at the lowest effective temperature. Use an ice bath or other cooling apparatus to manage any exotherms, as higher temperatures can increase the rate of byproduct formation.
-
Stirring: Ensure efficient and continuous stirring to prevent localized concentration hotspots of reagents.
-
-
Workup and Quenching:
-
Upon completion, cool the reaction vessel in an ice bath.
-
Slowly and carefully add the reaction mixture to the prepared quench solution within the fume hood to neutralize acidic components and decompose unreacted formaldehyde.
-
-
Decontamination:
-
All glassware that came into contact with the reaction mixture must be decontaminated before being removed from the fume hood. Rinse thoroughly with the quench solution, followed by appropriate solvents.
-
Visualizing the Prevention Workflow
This diagram outlines the decision-making process for safely managing reactions with BCME formation potential.
Caption: Decision workflow for preventing BCME exposure.
Section 3: Troubleshooting & Emergency Response
Vigilance and preparation are key to managing unforeseen circumstances.
Q: I suspect BCME may have been formed in my reaction due to an unexpected color change or side reaction. What should I do?
A: Do not attempt to analyze or isolate the suspected byproduct. Treat the entire reaction mixture as highly hazardous.
-
Ensure Containment: Keep the reaction vessel sealed and within the certified chemical fume hood. Do not remove it.
-
Notify Personnel: Inform your supervisor and your institution's Environmental Health & Safety (EHS) office immediately.
-
Do Not Handle: Avoid any further manipulation of the reaction mixture.
-
Secure the Area: Ensure the designated area remains secure and that unauthorized personnel do not enter.
-
Follow EHS Guidance: Await instructions from trained EHS professionals for the proper quenching, handling, and disposal of the hazardous material.
Emergency Protocol: Spills and Exposure
In the event of a spill or suspected exposure, immediate action is critical.[9][16][17]
-
Spill Inside Fume Hood:
-
Alert personnel in the immediate area.
-
If manageable, absorb the spill using an inert material like vermiculite or dry sand. Do not use combustible materials.[9][18]
-
Place the absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Wipe the area with a decontamination solution as directed by your EHS office.
-
Contact EHS for guidance and to report the incident.
-
-
Exposure (Inhalation or Skin Contact):
-
Inhalation: Immediately move the affected person to fresh air. Seek prompt medical attention.[16][19]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with large amounts of soap and water for at least 15-30 minutes.[9][20] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 30 minutes, lifting the upper and lower eyelids. Remove contact lenses if possible. Seek immediate medical attention.[9][20]
-
Report: Report all exposures to your supervisor and EHS office, no matter how minor they seem.
-
Section 4: Regulatory Exposure Limits & Guidelines
The following table summarizes the stringent exposure limits set by major regulatory and advisory bodies. The consensus is to keep exposure to the absolute lowest feasible concentration.
| Organization | Guideline / Limit | Notes |
| OSHA (Occupational Safety and Health Administration) | Regulated under 29 CFR 1910.1003 as one of 13 specific carcinogens.[7][21] | No specific Permissible Exposure Limit (PEL) is set; mandates strict controls, designated areas, and medical surveillance.[2][9] |
| NIOSH (National Institute for Occupational Safety and Health) | Recommends exposure be limited to the lowest feasible concentration .[2][9] | Classifies BCME as a potential occupational carcinogen.[20] |
| ACGIH (American Conference of Governmental Industrial Hygienists) | Threshold Limit Value (TLV) of 0.001 ppm (0.0047 mg/m³) as an 8-hour TWA.[2][9] | Lists BCME as an A1 "Confirmed Human Carcinogen".[8] |
| IARC (International Agency for Research on Cancer) | Group 1: Carcinogenic to humans .[8] | Based on sufficient evidence in humans.[8] |
References
-
Bis(chloromethyl) ether - Wikipedia. Wikipedia.
-
Bis(Chloromethyl)Ether Formation and Detection in Selected Work Environments. National Technical Information Service.
-
Bis-Chloromethyl Ether CAS Registry Number: 542-88-1. Albert Einstein College of Medicine.
-
Bis(Chloromethyl) Ether - Hazardous Substance Fact Sheet. New Jersey Department of Health.
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Bis(Chloromethyl) Ether | (CH2Cl)2O | CID 10967. PubChem, National Library of Medicine.
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BIS(CHLOROMETHYL) ETHER | Occupational Safety and Health Administration. OSHA.
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Bis(chloromethyl)ether Safety Data Sheet. Acros Organics.
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BIS(CHLOROMETHYL) ETHER AND CHLOROMETHYL METHYL ETHER - Chemical Agents and Related Occupations - NCBI Bookshelf. National Center for Biotechnology Information.
-
Bis(Chloromethyl) Ether and Chloromethyl Methyl Ether - Canada.ca. Environment and Climate Change Canada.
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Bis(Chloromethyl) Ether Safety Data Sheet. Santa Cruz Biotechnology.
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Bis(Chloromethyl) Ether - Safety Data Sheet. LGC.
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Table 7-1, Regulations and Guidelines Applicable to Bis(Chloromethyl)Ether - NCBI. National Center for Biotechnology Information.
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29 CFR § 1926.1108 bis-Chloromethyl ether | Code of Federal Regulations | US Law. LawStack.
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dichlorodimethyl ether, symmetrical - Report | CAMEO Chemicals | NOAA. National Oceanic and Atmospheric Administration.
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Toxicological Profile for Bis(2-Chloromethyl)Ether. Agency for Toxic Substances and Disease Registry (ATSDR).
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NIOSH Pocket Guide to Chemical Hazards - bis-Chloromethyl ether. Centers for Disease Control and Prevention.
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PUBLIC HEALTH STATEMENT BIS(CHLOROMETHYL) ETHER. Agency for Toxic Substances and Disease Registry (ATSDR).
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Formation and occurrence of bis(chloromethyl)ether and its prevention in the chemical industry - PubMed. National Library of Medicine.
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Blanc chloromethylation - Wikipedia. Wikipedia.
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Detection and estimation of bis(chloromethyl)ether in air by gas chromatography-high resolution mass spectrometry - PubMed. National Library of Medicine.
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Chloromethylation vs. formylation - Sciencemadness Discussion Board. Sciencemadness.org.
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SAFETY DATA SHEET - TCI Chemicals. Tokyo Chemical Industry.
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Greener Solvent Alternatives - Sigma-Aldrich. MilliporeSigma.
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SAFETY DATA SHEET - Sigma-Aldrich. MilliporeSigma.
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A practical and convenient Blanc-type chloromethylation catalyzed by zinc chloride under solvent-free conditions. SpringerLink.
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Process for the chloromethylation of aromatic compounds of high molecular weight - Google Patents. Google Patents.
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Technical Support Center: Overcoming Product Purification Challenges with Compounds of Similar Polarity
Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. As a Senior Application Scientist, I've designed this guide to provide in-depth, practical solutions to one of the most common and frustrating challenges in chemical purification: separating compounds with nearly identical polarities. This resource is structured to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory.
Troubleshooting Guide: Question & Answer Format
This section directly addresses specific issues you may encounter during product purification.
Q1: My compounds are co-eluting or have very poor resolution in normal-phase flash chromatography. What are my options?
A1: Co-elution in normal-phase chromatography when dealing with compounds of similar polarity is a frequent hurdle. The primary reason is that the compounds have very similar affinities for the stationary phase and solubilities in the mobile phase.[1][2][3] Here’s a systematic approach to troubleshoot this issue:
Immediate Steps: Mobile Phase Optimization
Before changing your entire setup, subtle modifications to the mobile phase can significantly impact selectivity.[4]
-
Decrease the Elution Strength: A weaker mobile phase (i.e., a lower percentage of the more polar solvent) will increase the retention time of your compounds, potentially improving separation. If your compounds are still eluting too quickly, a shallower gradient is recommended.[4]
-
Introduce a Third Solvent: Adding a small amount of a third solvent with a different polarity or hydrogen-bonding capability can alter the selectivity. For instance, if you are using a hexane/ethyl acetate system, adding a small percentage of dichloromethane or methanol can change the interactions between your compounds and the stationary phase.[5]
-
Utilize a More Aggressive Solvent System: For highly polar compounds that are not moving from the baseline even with 100% ethyl acetate, consider a more polar mobile phase. A common strategy is to use a small percentage (1-10%) of a 10% ammonium hydroxide in methanol solution mixed with dichloromethane.[6]
Next Steps: Stationary Phase and Column Considerations
If mobile phase optimization is insufficient, the next logical step is to evaluate your stationary phase.
-
Switch Column Chemistry: Standard silica gel is acidic and may not be suitable for all compounds, especially acid-sensitive ones. Consider alternative stationary phases:[4][7]
-
Alumina (basic or neutral): A good option for purifying basic compounds.
-
Diol or Amine-functionalized silica: These offer different selectivities compared to standard silica.[7]
-
Deactivated Silica Gel: You can neutralize the acidic sites on silica gel by pre-flushing the column with a solvent system containing a small amount of a base like triethylamine (1-3%).[7]
-
-
Increase Column Length or Decrease Particle Size: A longer column or a stationary phase with smaller particles increases the number of theoretical plates, leading to sharper peaks and better resolution.[4] However, be mindful that this will also increase backpressure and run time.[4]
Q2: I'm working with very polar compounds that are not retained on a C18 reversed-phase column. How can I achieve separation?
A2: This is a classic problem in reversed-phase chromatography, where highly polar compounds have little interaction with the nonpolar stationary phase and elute in the solvent front.[8] Here are several effective strategies:
1. Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for separating very polar compounds.[8][9][10][11] It utilizes a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[8][12] In HILIC, a water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[9][11] Elution is achieved by increasing the proportion of the aqueous solvent.[12]
Table 1: Comparison of Reversed-Phase and HILIC Chromatography
| Feature | Reversed-Phase Chromatography | HILIC |
| Stationary Phase | Nonpolar (e.g., C18, C8) | Polar (e.g., Silica, Amide, Diol)[8][11] |
| Mobile Phase | Polar (e.g., Water/Methanol, Water/Acetonitrile) | High Organic (e.g., Acetonitrile/Water)[12] |
| Elution Order | Nonpolar compounds are retained longer | Polar compounds are retained longer[9] |
| Typical Analytes | Nonpolar to moderately polar compounds | Highly polar and hydrophilic compounds[9][10] |
2. Mixed-Mode Chromatography (MMC)
MMC utilizes stationary phases with more than one type of interaction mechanism, most commonly a combination of reversed-phase and ion-exchange properties.[13][14] This allows for the simultaneous separation of both polar and nonpolar compounds in a single run.[13][15] By adjusting the mobile phase pH and ionic strength, you can fine-tune the selectivity for your specific compounds.[13] A key advantage of MMC is that it often eliminates the need for ion-pairing agents, making it compatible with mass spectrometry.[13]
3. Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique that uses supercritical carbon dioxide as the main mobile phase, often with a polar co-solvent like methanol.[16][17] It is particularly well-suited for the separation of chiral compounds and other molecules of moderate polarity.[16][18] SFC offers fast separations and reduced solvent consumption compared to HPLC.[16] While traditionally used for less polar compounds, advancements in instrumentation and the use of co-solvents have expanded its applicability to more polar molecules.[16][19]
Q3: My product is an isomer, and I'm struggling to separate it from its stereoisomers. What are the best approaches?
A3: The separation of enantiomers and other stereoisomers is a significant challenge because they have identical physical properties in an achiral environment.[20][21] Chiral separation techniques are essential for this purpose.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)
This is the most widely used method for chiral separations.[18][20] CSPs are designed with a chiral selector that interacts differently with each enantiomer, leading to different retention times. Common CSPs are based on polysaccharides (like cellulose and amylose), cyclodextrins, and proteins.[18][22]
Supercritical Fluid Chromatography (SFC) for Chiral Separations
SFC is increasingly becoming the preferred method for chiral separations in the pharmaceutical industry.[16][17] It is often faster and uses less solvent than HPLC.[16] Many of the same chiral stationary phases used in HPLC can also be used in SFC.
Method Development Workflow for Chiral Separations
Caption: A streamlined workflow for developing a chiral separation method.
Q4: I have a solid product that is difficult to purify by chromatography. Are there alternative methods?
A4: Yes, for solid compounds, crystallization is a powerful purification technique, especially when dealing with impurities of similar polarity.
Recrystallization
Recrystallization is based on the principle that the solubility of a compound in a solvent increases with temperature.[23][24] The impure solid is dissolved in a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the impurities behind in the solution.[23][24] The key to successful recrystallization is selecting an appropriate solvent in which the compound of interest is highly soluble at high temperatures and poorly soluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures.
Protocol for Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent that meets the criteria mentioned above.
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration.[25] Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals.
Two-Solvent Recrystallization
This technique is used when a single solvent is not ideal. It involves dissolving the impure compound in a "good" solvent (in which it is very soluble) and then adding a "bad" solvent (in which it is poorly soluble) until the solution becomes cloudy. The solution is then heated until it becomes clear again and allowed to cool slowly to induce crystallization.[26]
FAQs: Frequently Asked Questions
Q: What is Counter-Current Chromatography (CCC) and when should I consider it?
A: Counter-current chromatography is a form of liquid-liquid partition chromatography that does not use a solid stationary phase.[27][28] Instead, it utilizes two immiscible liquid phases, one of which is held stationary by centrifugal or gravitational forces while the other (mobile) phase is pumped through it.[27][29]
Consider using CCC when:
-
You are working with natural product extracts or other complex mixtures.[30]
-
Your compound is unstable on solid supports like silica gel, leading to degradation or irreversible adsorption.[27]
-
You need to perform large-scale purifications, as CCC is highly scalable.[30]
Q: How does Liquid-Liquid Extraction (LLE) help in separating compounds of similar polarity?
A: Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent.[31][32] While it may not be able to separate compounds with very similar polarities on its own, it is an excellent technique for initial sample cleanup. By adjusting the pH of the aqueous phase, you can ionize or neutralize acidic or basic compounds, thereby changing their partitioning behavior between the two phases.[32] This can be used to separate acidic, basic, and neutral compounds from each other before proceeding with a more refined chromatographic purification.
Q: Can I use a combination of techniques for a particularly difficult separation?
A: Absolutely. It is often advantageous to use a multi-step purification strategy. For example, you might start with a liquid-liquid extraction to remove the bulk of impurities with different acid/base properties. This can be followed by flash chromatography to separate compounds based on polarity. For a final polishing step, you could use preparative HPLC or SFC, especially if you need to separate isomers. This orthogonal approach, where each step separates based on a different chemical property, is often the key to obtaining a highly pure product.
Visualization of Purification Strategy Selection
Caption: Decision tree for selecting an appropriate purification strategy.
References
- Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. (2023-01-10).
- How Good is SFC for Polar Analytes? | Chromatography Today.
- Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column | LCGC International.
- Innovations in Chiral Purification: Exploring Techniques and Future Potential. (2025-01-31).
- Advances in Chiral Technology for Enantiomer Separation - LCGC International. (2022-03-17).
- HILIC – New Separation Principle in Chromatography? - lci-koeln.de.
- Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique - Longdom Publishing.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023-08-22).
- Why HILIC is what your polar compounds need for purification - Buchi.com.
- HILIC – The Rising Star of Polar Chromatography - Element Lab Solutions.
- Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. (2025-05-23).
- Mixed-Mode HPLC Separations: What, Why, and How | LCGC International. (2014-03-01).
- Advancement of Chiral Resolution and Separations: Techniques and Applications | Highlights in Science, Engineering and Technology. (2024-02-27).
- Liquid-Liquid Extraction of Polar Organic Compounds | LCGC International.
- Separation of Three Polar Compounds with Similar Polarities from Swertia mussotii by a Combination of Two Counter-Current Chromatography Modes | Journal of Chromatographic Science | Oxford Academic. (2025-01-15).
- How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC International.
- How to separate compounds almost with similar polarity (polar compounds) on thin layer chromatography - Quora. (2019-09-02).
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025-06-18).
- Liquid–liquid extraction - Wikipedia.
- Extraction Protocol for Polar Solvents - Department of Chemistry : University of Rochester.
- Mixed-Mode Chromatography and Stationary Phases.
- Supercritical fluid chromatography - Wikipedia.
- Introduction to Chromatography.
- Enhancing Metal Separations by Liquid–Liquid Extraction Using Polar Solvents - PMC - NIH.
- Countercurrent chromatography - Wikipedia.
- strategies for improving resolution of closely eluting compounds - Benchchem.
- How can I modify my flash chromatography method to separate chemically similar compounds? | Biotage. (2023-01-30).
- (PDF) Mixed-Mode Chromatography - ResearchGate.
- Basic Principles for Purification Using Supercritical Fluid Chromatography.
- Supercritical fluid chromatography of polar biomolecules at the analytical and preparative scale - YouTube. (2020-02-14).
- counter current chromatography | PPTX - Slideshare.
- Modern Countercurrent Chromatography - American Chemical Society.
- Modern Countercurrent Chromatography | LCGC International.
- Mixed-Mode Chromatography—A Review - LCGC International.
- Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC) | Waters.
- Counter Current Chromatography - Veeprho. (2024-09-02).
- Recrystallization.
- Recrystallization (chemistry) | Research Starters - EBSCO.
- Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
- Crystallization and Recrystallization - Study Guide | StudyGuides.com.
- Troubleshooting guide for the purification of polar quinoline compounds - Benchchem.
- Recrystallization (chemistry) - Wikipedia.
- Separation of the cresol isomers by stripping crystallization | Request PDF - ResearchGate. (2025-08-07).
- Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use - Theseus.
- 9.3: Optimizing Chromatographic Separations - Chemistry LibreTexts. (2022-08-08).
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- 8. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
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Technical Support Center: Managing the Moisture Sensitivity of Chloromethylated Biphenyls
Welcome to the Technical Support Center for chloromethylated biphenyls. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile but sensitive compounds in their experimental work. As a Senior Application Scientist with extensive field experience, I have designed this resource to provide not just procedural steps, but a deeper understanding of the chemical principles governing the stability of chloromethylated biphenyls. Our goal is to empower you with the knowledge to proactively manage their moisture sensitivity, troubleshoot common issues, and ensure the integrity of your research.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and concerns regarding the handling and storage of chloromethylated biphenyls.
Q1: What are chloromethylated biphenyls and why are they moisture-sensitive?
A: Chloromethylated biphenyls are aromatic organic compounds containing a biphenyl backbone with one or more chloromethyl (-CH₂Cl) groups. This functional group makes them highly valuable synthetic intermediates. However, the carbon-chlorine bond in the benzylic-like position is susceptible to nucleophilic attack by water. This reaction, known as hydrolysis, results in the substitution of the chlorine atom with a hydroxyl group (-OH), forming the corresponding biphenyl methanol derivative and releasing hydrochloric acid (HCl) as a byproduct.[1][2] This reactivity is the root of their moisture sensitivity.
Q2: What are the immediate signs of degradation in my chloromethylated biphenyl sample?
A: Visual inspection can often provide the first clues of degradation. The presence of a hazy or cloudy appearance in the solid or solution, or the formation of a precipitate, can indicate the formation of the less soluble biphenyl methanol hydrolysis product. You might also notice a faint, acrid odor due to the evolution of hydrogen chloride gas. For quantitative assessment, analytical techniques such as HPLC or GC-MS are necessary to detect and quantify the presence of degradation products.
Q3: Can I still use a partially hydrolyzed sample of chloromethylated biphenyl?
A: The suitability of a partially hydrolyzed sample depends entirely on the specific requirements of your downstream application. The presence of the biphenyl methanol impurity and dissolved HCl can lead to unpredictable reaction outcomes, lower yields, and the formation of unwanted byproducts. For applications requiring high purity and precise stoichiometry, it is strongly recommended to use a fresh, un-degraded sample.
Q4: What are the absolute essential storage conditions to minimize moisture exposure?
A: To minimize moisture-induced degradation, chloromethylated biphenyls should be stored in a cool, dry, and dark environment. The container should be tightly sealed, and for particularly sensitive applications or long-term storage, flushing the container with an inert gas like argon or nitrogen is highly recommended. Storage in a desiccator containing a suitable drying agent will provide an additional layer of protection against ambient moisture.
Troubleshooting Guide: Common Issues and Solutions
This section provides a more in-depth look at specific problems you might encounter and offers step-by-step guidance to resolve them.
Issue 1: Inconsistent reaction yields or unexpected byproducts.
-
Potential Cause: Degradation of the chloromethylated biphenyl starting material due to moisture exposure.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Before starting your reaction, it is crucial to assess the purity of your chloromethylated biphenyl reagent. This can be accomplished using the analytical protocol provided in the "Experimental Protocols" section of this guide.
-
Implement Anhydrous Reaction Techniques: Ensure that all glassware is thoroughly dried in an oven and cooled under a stream of inert gas. Use anhydrous solvents and reagents for your reaction.
-
Use Freshly Opened Reagent: Whenever possible, use a freshly opened container of the chloromethylated biphenyl. If you must use a previously opened container, ensure it has been stored under the recommended conditions.
-
Issue 2: Visible changes in the appearance of the stored chloromethylated biphenyl.
-
Potential Cause: Onset of hydrolysis due to improper storage.
-
Troubleshooting Steps:
-
Isolate the Affected Batch: Immediately segregate the suspect batch to prevent its accidental use.
-
Quantify the Degradation: Use the provided HPLC or GC-MS method to determine the percentage of the hydrolyzed product. This will inform your decision on whether the material is still usable for less sensitive applications or if it needs to be disposed of.
-
Review Storage Practices: Conduct a thorough review of your laboratory's storage procedures for moisture-sensitive reagents. Ensure that all personnel are trained on the correct handling and storage of these compounds.
-
The Vicious Cycle of Degradation: The Role of HCl
The hydrolysis of chloromethylated biphenyls is not just a simple one-to-one reaction with water. The hydrochloric acid generated as a byproduct can act as a catalyst, accelerating the rate of further hydrolysis. This creates a feedback loop, leading to an exponential increase in the degradation of the compound once a small amount of moisture has been introduced. Understanding this autocatalytic process underscores the critical importance of maintaining strictly anhydrous conditions during storage and handling.
Figure 1: Autocatalytic degradation pathway of chloromethylated biphenyls.
Best Practices for Storage and Handling
Adherence to these best practices will significantly extend the shelf-life of your chloromethylated biphenyls and ensure the reliability of your experimental results.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Slows the rate of chemical reactions, including hydrolysis. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces moisture-containing air from the container headspace. |
| Container | Tightly sealed, amber glass bottle | Prevents moisture ingress and protects from light, which can also promote degradation. |
| Location | Desiccator with an active drying agent | Provides a low-humidity environment to protect against ambient moisture. |
| Handling | In a glove box or under a stream of inert gas | Minimizes exposure to atmospheric moisture during weighing and transfer. |
Experimental Protocols
This section provides detailed methodologies for assessing the purity of your chloromethylated biphenyls and monitoring for degradation.
Protocol 1: HPLC-UV Method for Purity Assessment and Degradation Monitoring
This method allows for the simultaneous quantification of the parent chloromethylated biphenyl and its primary hydrolysis product, the corresponding biphenyl methanol.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point. A Newcrom R1 column has also been reported for the analysis of 4,4'-Bis(chloromethyl)-1,1'-biphenyl.[3][4]
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with a 50:50 (v/v) mixture and gradually increase the acetonitrile concentration. The addition of a small amount of acid, such as 0.1% phosphoric acid or formic acid (for MS compatibility), can improve peak shape.[3][4]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the UV absorbance maximum of the chloromethylated biphenyl, which is typically around 254 nm.
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the chloromethylated biphenyl sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject a known volume (e.g., 10 µL) of the prepared sample.
-
The chloromethylated biphenyl will elute earlier than its more polar hydrolysis product, the biphenyl methanol.
-
Quantify the parent compound and the impurity by comparing their peak areas to those of certified reference standards.
-
Figure 2: Workflow for HPLC-UV analysis of chloromethylated biphenyls.
References
- Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Molecules.
- Mechanism of solvolysis of substituted benzyl chlorides in aqueous ethanol.
- A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. PubMed Central.
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
-
4,4'-Bis(chloromethyl)-1,1'-biphenyl | SIELC Technologies. SIELC Technologies. [Link]
- Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. UNI ScholarWorks.
- The mechanism of the hydrolysis of benzyl chloride. SciSpace.
-
Separation of 4,4'-Bis(chloromethyl)-1,1'-biphenyl on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Chloromethylation of Aromatic Compounds.
- (PDF) A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances.
- Forced Degrad
- Effect of Substituents on the Kinetics of the Oxidation of Benzyl Chloride Using Acid-Dichrom
- REVIEW: FORCE DEGRAD
- Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
- Forced Degrad
- Simultaneous Analysis of 19 Marker Components for Quality Control of Oncheong-Eum Using HPLC–DAD.
- The effects of packaging on the stability of a moisture sensitive compound. PubMed.
- Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient. PubMed.
- Gas chromatography-mass spectrometry combined detection method for chloromethyl methyl ether residue in bulk drug.
- Comparing IC and HPLC systems for speciation analysis – a case study. Thermo Fisher Scientific.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- HPLC Methods for analysis of Biphenyl.
- Long-Term Temporal Trends of Polychlorinated Biphenyls and Their Controlling Sources in China. PubMed.
- Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a β-lactam active pharmaceutical ingredient.
- Method for catalytic reaction of chloromethylation of aromatic cyclic compound.
- Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. Austin Publishing Group.
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- The chloromethylation of an aromatic or heteroaromatic ring is of great importance. The chloromethyl group can be. Science of Synthesis.
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- Chloromethylation.
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- Practical Guidelines for Moisture Sensitive Component Handling.
- Handling of highly-moisture sensitive components-an analysis oflow-humidity containment and baking schedules.
- Moisture Sensitive Device Handling and Storage.
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Welcome to the technical support guide for optimizing reaction temperature in benzylic bromination. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their synthetic procedures. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, ensuring you can adapt and succeed in your specific chemical context.
Fundamentals: The "Why" Behind Temperature Control
Benzylic bromination is a powerful transformation that proceeds via a free-radical chain reaction.[1][2] The most common method, the Wohl-Ziegler reaction, utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator.[3] Temperature is arguably the most critical parameter in this reaction, directly influencing initiation, propagation rates, and the prevalence of side reactions.
The Mechanism's Sensitivity to Heat:
The reaction is broadly divided into three stages: initiation, propagation, and termination.[4]
-
Initiation: This is the energy-input step where radicals are first generated. For thermal initiators like Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO), this energy is heat. The temperature must be high enough to cause homolytic cleavage of the initiator's weak bond, starting the radical cascade.[5] Photochemical initiation uses light energy, which can often allow for lower reaction temperatures.[6][7]
-
Propagation: A bromine radical abstracts a benzylic hydrogen, which is favored due to the resonance stabilization of the resulting benzylic radical.[2][8] This benzylic radical then reacts with a bromine source (Br₂ generated in situ from NBS) to form the desired product and a new bromine radical, continuing the chain.
-
Termination: Radicals combine to end the chain reaction.
Temperature directly controls the rate of initiation and propagation. Insufficient heat leads to a failed initiation, while excessive heat can dramatically reduce selectivity, a common frustration in these syntheses.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered in the lab.
Q1: My reaction has a very low conversion rate, with most of the starting material remaining. Should I just increase the heat?
A: This is the most frequent issue and is almost always tied to insufficient radical initiation.
-
Cause: The reaction temperature is likely too low for your chosen thermal initiator to decompose efficiently. Every initiator has an optimal temperature range for decomposition. For example, AIBN decomposition is typically effective between 65-85°C, while Benzoyl Peroxide requires higher temperatures, with a half-life of one hour at 92°C.[9][10][11]
-
Solution: Gradually increase the reaction temperature in 10°C increments.[12] For thermally initiated reactions, a common starting point is the reflux temperature of the solvent, provided it aligns with the initiator's decomposition range.[13] Monitor the reaction by TLC or GC-MS after each adjustment to track the consumption of starting material. For unreactive substrates, temperatures up to 80°C or higher may be necessary.[12]
Q2: I'm getting a significant amount of the dibrominated product. How can I improve selectivity for the monobrominated compound?
A: This is a classic sign of the reaction temperature being too high. Over-bromination occurs when the desired monobrominated product successfully competes with the starting material for the bromine radical, a process that is highly temperature-dependent.
-
Cause: Higher temperatures accelerate all reaction steps, reducing the kinetic preference for abstracting a hydrogen from the starting material over the product.[12] The reaction can also be exothermic, creating localized hot spots that favor dibromination.
-
Solution: Lowering the reaction temperature is the most effective strategy.[12] For highly reactive substrates, running the reaction at 0°C can provide excellent control and selectivity.[6] Ensure vigorous stirring to dissipate heat evenly. In a study using a continuous flow reactor, increasing the temperature from 40°C to 60°C caused selectivity for the monobrominated product to drop from 99% to 93%.[6]
Q3: My reaction is turning dark, and I'm seeing byproducts on my TLC/GC-MS, including some bromination on the aromatic ring. What's happening?
A: This suggests that an ionic, electrophilic aromatic substitution pathway is competing with the desired radical pathway.
-
Cause: While NBS is used to maintain a low concentration of Br₂, high temperatures can accelerate the side reaction between HBr (a byproduct) and NBS to generate Br₂ more rapidly. If Br₂ concentration becomes too high, it can participate in electrophilic aromatic bromination, especially with electron-rich aromatic rings.
-
Solution:
-
Temperature Control: Lower the temperature to slow down the formation of excess Br₂.
-
Exclude Light: If you are using a thermal initiator, run the reaction in the dark (e.g., by wrapping the flask in aluminum foil).[12] Stray light can initiate the radical reaction, but it can also promote other undesired pathways.
-
Solvent Choice: Non-polar solvents like carbon tetrachloride (now restricted) or cyclohexane are traditionally used as they disfavor ionic reaction pathways.
-
Q4: My reaction starts vigorously and then seems to stop. Is this a temperature issue?
A: This could be an issue of initiator half-life at your chosen temperature.
-
Cause: The initiator may be decomposing too quickly, generating a burst of radicals that are consumed before the starting material is fully converted. The half-life of an initiator is temperature-dependent; for instance, AIBN's half-life drops from about 10 hours at 64°C to just 1 hour at 82°C.[10]
-
Solution:
-
Lower the Temperature: This will extend the half-life of the initiator, providing a slower, more sustained release of radicals over the course of the reaction.
-
Portion-wise Addition: Instead of adding all the initiator at the beginning, consider adding it in portions over time to maintain a steady concentration of radicals.
-
Data Summary & Key Parameters
Proper temperature optimization starts with understanding your initiator. The choice of initiator dictates the viable temperature window for the reaction.
| Radical Initiator | Common Abbreviation | Typical Decomposition Range (°C) | Key Considerations |
| Azobisisobutyronitrile | AIBN | 65 - 85 °C[9][10] | Most common and predictable thermal initiator. Safer than peroxides. |
| Benzoyl Peroxide | BPO, (BzO)₂ | 90 - 110 °C[14][15] | Higher temperature required. Can be shock-sensitive and must be handled with care.[11] |
| Visible/UV Light | hv | 0 - 60 °C[6] | Photochemical initiation. Allows for lower reaction temperatures, which can be excellent for selectivity.[6][7] |
Visualized Guides and Protocols
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve common issues related to reaction temperature.
Caption: Troubleshooting decision tree for benzylic bromination.
Experimental Workflow for Temperature Optimization
This workflow outlines a systematic approach to finding the optimal temperature for a novel substrate.
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Resolving issues of incomplete reactions in multi-step syntheses
Technical Support Center: Multi-Step Synthesis
A Guide to Resolving Incomplete Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that an incomplete reaction in a multi-step synthesis can be a significant roadblock, consuming valuable time and resources. This guide is structured to help you systematically diagnose and resolve these common but often complex issues. We will move from initial assessment to advanced troubleshooting, providing not just steps, but the underlying chemical logic to empower your decision-making.
Section 1: Initial Diagnosis & Reaction Assessment
The first step is to confirm that the reaction is truly "incomplete" rather than stalled or failed. This section provides a framework for the initial 48 hours of troubleshooting.
Q1: My TLC/LC-MS analysis shows a significant amount of starting material remaining after the recommended reaction time. What are my immediate next steps?
A1: Before altering reaction parameters, it's crucial to verify the problem. An immediate action plan should involve:
-
Confirm Analyte Identity: Ensure the spot/peak you identify as starting material is not a new byproduct with a similar retention factor or mass-to-charge ratio. Co-spotting on a TLC plate with the pure starting material is a quick and effective verification method. For LC-MS, comparing retention times and fragmentation patterns is essential.
-
Assess Reaction Kinetics: An incomplete reaction is not always a failed one; it may simply be slow. Take aliquots at extended time points (e.g., +6, +12, +24 hours) and re-analyze.[1] If the product-to-starting-material ratio increases, the reaction is proceeding, albeit slowly. This suggests an issue with reaction rate rather than a fundamental barrier.
-
Check for Equilibrium: Some reactions are reversible and may have reached equilibrium.[2] If the ratio of products to reactants remains constant over an extended period, you may need to implement strategies to shift the equilibrium, such as removing a byproduct (e.g., water via a Dean-Stark trap).[3]
Section 2: The Usual Suspects: A Systematic Troubleshooting Guide
Once an incomplete reaction is confirmed, systematically investigate the most common causes. This section is designed as a logical workflow to pinpoint the root of the issue.
Workflow for Troubleshooting Incomplete Reactions
Caption: A systematic workflow for troubleshooting incomplete reactions.
Q2: How can I be sure my reagents and their stoichiometry are not the problem?
A2: This is the most frequent cause of reaction failure.
-
Reagent Purity: Impurities can act as inhibitors or introduce side reactions that consume reactants.[4][5] Never assume the purity stated on the bottle, especially for reactive or hygroscopic materials. It is best practice to purify reagents if there is any doubt.[6] For instance, solvents should be freshly dried, and solid reagents can be recrystallized.
-
Accurate Stoichiometry: Ensure you have calculated molar equivalents correctly. For liquid reagents, calculations based on density are more accurate than volume alone. For highly reactive organometallic reagents like n-BuLi, it is critical to titrate them before use to determine the active concentration.
-
Limiting Reagent: In some cases, using a slight excess (1.1-1.2 equivalents) of one reagent can drive the reaction to completion, especially if the other reactant is more valuable.[7]
Q3: The reaction mixture is heterogeneous. Could this be the cause of the incomplete reaction?
A3: Absolutely. For a reaction to occur, molecules must collide.[8] If one of your starting materials has poor solubility in the chosen solvent, the reaction rate will be severely limited by diffusion at the solid-liquid interface.
-
The Causality: The solvent's primary role is to create a homogeneous phase for the reactants. Its polarity and ability to stabilize transition states can dramatically affect reaction rates.[9][10][11] A non-polar reactant in a highly polar solvent will likely remain undissolved, leading to an incomplete reaction.
-
Troubleshooting Steps:
-
Observe: Check the flask for undissolved solids.
-
Increase Temperature: Gently warming the reaction can sometimes improve solubility.
-
Change Solvent: If solubility is the issue, select a solvent or solvent system that can dissolve all reactants.[3] Consider the principle of "like dissolves like."
-
| Solvent Type | Properties | Effect on Reactions |
| Polar Protic (e.g., H₂O, EtOH) | Capable of hydrogen bonding. High dielectric constant. | Stabilizes ions (both cations and anions), which is excellent for Sₙ1 reactions but can hinder Sₙ2 reactions by solvating the nucleophile. |
| Polar Aprotic (e.g., DMSO, DMF) | High dipole moment but no H-bonding donors. | Effectively solvates cations but leaves anions "naked" and highly reactive, accelerating Sₙ2 reactions. |
| Non-Polar (e.g., Hexane, Toluene) | Low dielectric constant, relies on van der Waals forces. | Ideal for non-polar reactants and radical reactions. Does not stabilize charged intermediates. |
Q4: My reaction uses a catalyst, which I've recycled from a previous run. Could it be deactivated?
A4: Catalyst deactivation is a very common issue, especially with heterogeneous catalysts.[12] The primary causes are:
-
Poisoning: Strong chemisorption of impurities or byproducts onto the active sites of the catalyst, rendering them inactive.[13][14][15][16] Sulfur and nitrogen-containing compounds are common poisons for metal catalysts.
-
Fouling: The physical deposition of materials, like polymers or coke, onto the catalyst surface, which blocks access to the active sites.[15]
-
Sintering: At high temperatures, small catalyst particles can agglomerate into larger ones, reducing the active surface area.[13][15]
Troubleshooting Protocol for Catalyst Deactivation:
-
Use Fresh Catalyst: The simplest test is to run the reaction with a fresh batch of the catalyst. If this proceeds to completion, your recycled catalyst is the problem.
-
Characterize the Spent Catalyst: Techniques like Temperature-Programmed Desorption (TPD), X-ray Photoelectron Spectroscopy (XPS), or elemental analysis can identify poisons on the catalyst surface.[12]
-
Regeneration: Depending on the cause of deactivation, regeneration may be possible. This can involve high-temperature calcination to burn off coke or chemical washing to remove poisons.[12][13]
Q5: I've checked my reagents and catalyst, but the reaction is still incomplete. Should I just increase the temperature?
A5: Increasing the temperature often increases the reaction rate, but it's a decision that requires careful consideration.[8][17]
-
The Rationale: According to collision theory and the Arrhenius equation, a higher temperature increases the kinetic energy of molecules, leading to more frequent and energetic collisions, which can overcome the activation energy barrier.[8]
-
Potential Downsides:
-
Side Reactions: Higher temperatures can provide enough energy to activate alternative reaction pathways, leading to the formation of byproducts.[8][18]
-
Degradation: The starting materials, product, or catalyst may not be stable at elevated temperatures.
-
Equilibrium Shifts: For exothermic reactions, increasing the temperature can shift the equilibrium back toward the reactants, decreasing the overall yield.[7]
-
-
Recommendation: Increase the temperature incrementally (e.g., in 10 °C steps) while carefully monitoring the reaction profile by TLC or LC-MS to check for the appearance of new byproducts.
Section 3: Analytical Workflows & Protocols
Proper reaction monitoring is the cornerstone of troubleshooting. Without accurate data, any changes to the protocol are just guesswork.
Q6: What is the most effective way to monitor my reaction's progress?
A6: The best method depends on the nature of your reaction, but a combination of techniques is often most powerful. Spectroscopic and chromatographic methods are standard for analyzing reaction progress.[19]
| Technique | Application | Pros | Cons |
| TLC | Qualitative monitoring of starting material consumption and product/byproduct formation. | Fast, inexpensive, requires minimal sample.[19][20] | Qualitative only, can be difficult to resolve spots with similar Rf values. |
| LC-MS | Quantitative analysis of reaction components. Provides mass information for identifying unknowns. | Highly sensitive and quantitative, provides molecular weight data.[19] | More time-consuming and requires specialized equipment. |
| NMR | Provides structural information and can be used for quantitative analysis of reaction mixtures. | Gives definitive structural information, can quantify conversion by integrating key peaks.[19] | Requires a larger sample size, expensive equipment. |
| GC-MS | Used for volatile compounds to separate and identify components of a mixture. | Excellent separation for volatile mixtures, provides fragmentation patterns for identification.[19] | Not suitable for non-volatile or thermally labile compounds. |
Protocol: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a TLC plate. Mark lanes for your starting material (SM), co-spot (C), and reaction mixture (RM).
-
Spotting:
-
Dissolve a small amount of your starting material in a volatile solvent. Using a capillary tube, spot it in the "SM" and "C" lanes.
-
Quench a small aliquot of your reaction mixture (e.g., with water or a suitable solvent) and spot it in the "RM" and "C" lanes. The co-spot lane will have both the starting material and the reaction mixture.
-
-
Development: Place the TLC plate in a developing chamber containing an appropriate solvent system (eluent). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to run up the plate.
-
Visualization: Remove the plate when the solvent front is about 1 cm from the top. Mark the solvent front with a pencil. Visualize the spots under a UV lamp or by using a chemical stain (e.g., potassium permanganate).
-
Analysis: An incomplete reaction will show a persistent spot in the "RM" lane that corresponds to the starting material spot in the "SM" lane.[21] The appearance of a new, distinct spot indicates product formation.
Section 4: Advanced Strategies & Process Optimization
If standard troubleshooting fails, more advanced techniques may be required.
Q7: My reaction is clean but consistently stalls at ~70% conversion. How can I push it to completion?
A7: This scenario often points to a need for more systematic optimization. "One-factor-at-a-time" (OFAT) optimization can be inefficient and may miss the true optimal conditions due to interactions between variables.[22][23]
-
Design of Experiments (DoE): DoE is a powerful statistical method for simultaneously varying multiple factors (e.g., temperature, concentration, catalyst loading) to identify the optimal reaction conditions efficiently.[24] This approach can reveal interactions between variables that OFAT would miss.
-
Use of Scavenger Reagents: If the issue is a persistent impurity that inhibits the reaction or a byproduct that shifts the equilibrium, adding a scavenger resin can be effective. For example, a water scavenger can be used to drive esterification reactions to completion.
-
Flow Chemistry: For reactions that are limited by mixing, heat transfer, or are highly exothermic, moving to a continuous flow reactor can provide superior control over reaction parameters, often leading to higher conversions and yields.
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TutorChase. How do you improve percentage yield in a reaction?. [Link]
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Modern Analytical Technique for Characterization Organic Compounds. Preprints.org. [Link]
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How To: Improve Yield. University of Rochester Department of Chemistry. [Link]
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Fukuzaki, K. et al. (2013). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. RSC Advances. [Link]
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Reaction Condition Optimization. Creative Biolabs. [Link]
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Reaction Optimization: Definitions & Examples. StudySmarter. [Link]
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Ghavami, R. et al. (2012). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods. [Link]
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Chemistry For Everyone. (2023). How Do You Optimize Chemical Reaction Yields?. YouTube. [Link]
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Badu-Tawiah, A. et al. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry. [Link]
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Kinetics of Reactions in Solution. Chemistry LibreTexts. [Link]
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Chemistry For Everyone. (2023). How Do You Optimize Conditions For A Higher Percent Yield?. YouTube. [Link]
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Chemistry For Everyone. (2023). What Experimental Conditions Improve Percent Yield?. YouTube. [Link]
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Optimizing Chemical Reactions. Chemical Reviews. ACS Publications. [Link]
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The Importance of High-Quality Reagents in Accurate Experimental Results. Hopax. [Link]
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Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. [Link]
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The Importance of Purity in Research Chemical Synthesis. Global Chem Lab. [Link]
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6 Organic Chemistry Lab Techniques Your Students Should Know. Labster. [Link]
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Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. CECO Environmental. [Link]
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Deactivation of metal catalysts in liquid phase organic reactions. ResearchGate. [Link]
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Approach to Multistep Synthesis Problems. YouTube. [Link]
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Common Classes of Organic Reactions. Chemistry LibreTexts. [Link]
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What are some common mistakes made when solving problems involving organic reaction mechanisms?. Quora. [Link]
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Synthesis & Multi-Step Reactions Finals Practice [LIVE Recording] Organic Chemistry Review. YouTube. [Link]
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How do you not get overwhelmed during a multi step synthesis problem ? Orgo 1. Reddit. [Link]
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Technical Support Center: Enhancing the Efficiency of the Sommelet-Hauser Rearrangement
Welcome to the technical support center for the Sommelet-Hauser rearrangement. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful C-C bond-forming reaction. Here, we move beyond simple procedural outlines to address the nuanced challenges and critical decision points encountered during experimentation. Our focus is on providing actionable troubleshooting advice and a deeper mechanistic understanding to empower you to optimize your reaction outcomes.
Core Principles: The[1][2]-Sigmatropic Advantage
The Sommelet-Hauser rearrangement is a thermal[1][2]-sigmatropic rearrangement of a benzylic quaternary ammonium salt.[3] The reaction is initiated by a strong base, typically an alkali metal amide like sodium amide (NaNH₂), to form a nitrogen ylide intermediate.[4][5] This ylide undergoes an intramolecular rearrangement to yield an ortho-substituted N,N-dialkylbenzylamine, effectively migrating an alkyl group from the nitrogen atom to the aromatic ring.
The key to a successful Sommelet-Hauser rearrangement lies in favoring the desired[1][2]-sigmatropic pathway over competing side reactions, most notably the[1][6]-Stevens rearrangement and Hofmann elimination.[3][7]
Troubleshooting Guide: From Low Yields to Unwanted Side Products
This section addresses common experimental failures in a direct question-and-answer format.
Question 1: My yield is consistently low or zero. What are the most likely causes?
Answer: Low or no yield in a Sommelet-Hauser rearrangement typically points to one of three areas: the base, the reaction conditions, or substrate incompatibility.
-
Inactive Base: Sodium amide (NaNH₂) is highly reactive and readily decomposes upon exposure to moisture. If your base is old or has been improperly stored, it will be ineffective at generating the necessary ylide intermediate. Solution: Always use a fresh bottle of NaNH₂ or verify the activity of your current stock.
-
Insufficient Deprotonation: The reaction hinges on the deprotonation of either a benzylic proton or, more critically, a proton on one of the N-alkyl groups to form two ylides in equilibrium.[4] While the benzylic ylide is more stable, the less abundant N-alkyl ylide is the species that undergoes the productive[1][2]-rearrangement.[8] If the base is not strong enough or used in insufficient quantity, this equilibrium will not be established. Solution: Use a powerful base like NaNH₂ or KNH₂ in liquid ammonia.[9] Ensure at least one stoichiometric equivalent of the base is used.
-
Sub-Optimal Temperature: The reaction is highly sensitive to temperature. High temperatures can favor competing pathways. Solution: The Sommelet-Hauser rearrangement is generally favored at lower temperatures.[2] Running the reaction in liquid ammonia (approx. -33 °C) is standard practice and highly effective.
Question 2: I am isolating the Stevens rearrangement product instead of the Sommelet-Hauser product. How can I control the selectivity?
Answer: This is the most common selectivity challenge. The Sommelet-Hauser ([1][2]-shift) and Stevens ([1][6]-shift) rearrangements are competitive processes.[1] Your ability to favor the desired Sommelet-Hauser product depends almost entirely on the reaction conditions.
-
Mechanism & Energetics: The Sommelet-Hauser rearrangement proceeds through a concerted transition state, whereas the Stevens rearrangement often involves a diradical pathway.[6][10] The formation of the Sommelet-Hauser intermediate is significantly less endoergic, making it the kinetically favored pathway under the right conditions.[2]
-
The Temperature Effect: The Stevens rearrangement is favored at higher temperatures, while the Sommelet-Hauser rearrangement is favored at lower temperatures.[2] This is the most critical parameter to control.
-
Choice of Base and Solvent: The combination of an alkali metal amide (NaNH₂, KNH₂) in liquid ammonia is the gold standard for maximizing the yield of the Sommelet-Hauser product.[9] Using other bases like organolithiums or alkoxides can increase the proportion of the Stevens product.[9]
Table 1: Influence of Reaction Conditions on Rearrangement Selectivity
| Parameter | Condition Favoring Sommelet-Hauser | Condition Favoring Stevens | Rationale |
| Temperature | Low (-33 °C to 0 °C) | High (> 25 °C) | The[1][2]-sigmatropic pathway has a lower activation energy.[2] |
| Base | NaNH₂, KNH₂ | Organolithiums (e.g., n-BuLi), Alkoxides | Alkali amides are exceptionally effective at promoting the S-H pathway.[9] |
| Solvent | Liquid Ammonia | Tetrahydrofuran (THF), Diethyl Ether | Liquid ammonia provides the optimal low-temperature environment. |
Question 3: My mass spectrometry data shows evidence of Hofmann elimination. How can I suppress this side reaction?
Answer: Hofmann elimination is a competing base-induced elimination reaction that occurs when the quaternary ammonium salt possesses alkyl groups with β-hydrogens.[3]
-
Structural Cause: The strong base required for the rearrangement can also abstract a β-hydrogen, leading to the formation of an alkene and a tertiary amine, which is a common degradation pathway.[3]
-
Mitigation Strategies:
-
Substrate Design: If possible, design your substrate to lack β-hydrogens on the N-alkyl groups. For example, using N,N-dimethyl or N-benzyl groups can circumvent this issue.
-
Kinetic Control: Running the reaction at very low temperatures (e.g., -78 °C to -33 °C) can favor the kinetically preferred Sommelet-Hauser rearrangement over the elimination pathway. The rearrangement is often much faster at these temperatures.
-
Frequently Asked Questions (FAQs)
-
Q: What is the required substrate structure for this rearrangement?
-
Q: Can this reaction be performed on heteroaromatic systems?
-
A: Yes, the Sommelet-Hauser rearrangement can be applied to heteroaromatic systems, providing a route to functionalize rings like indoles and pyridines at the ortho position.[3]
-
-
Q: Are there milder, more modern alternatives to using sodium amide in liquid ammonia?
-
A: While the classical conditions are highly reliable, recent advancements have explored alternative methods. These include aryne-induced rearrangements and transition-metal-catalyzed processes that can proceed under milder conditions.[11][12] For instance, rhodium(II) catalysis has been used with sulfonium ylides in related transformations.[13] However, for the traditional ammonium salt rearrangement, NaNH₂ in liquid NH₃ remains the most robust and selective method.
-
Experimental Protocol: Standard Sommelet-Hauser Rearrangement
This protocol describes the rearrangement of benzyltrimethylammonium iodide to N,N-dimethyl-o-toluidine.
Materials:
-
Benzyltrimethylammonium iodide
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Dry diethyl ether
-
Ammonium chloride (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Three-neck round-bottom flask with a mechanical stirrer, dry ice condenser, and gas inlet.
Procedure:
-
Apparatus Setup: Assemble the reaction flask and ensure all glassware is flame-dried and cooled under a stream of dry nitrogen or argon.
-
Ammonia Condensation: Cool the flask to -78 °C (acetone/dry ice bath) and condense approximately 100 mL of ammonia gas through the dry ice condenser.
-
Base Addition: Once the liquid ammonia has been collected, cautiously add 1.1 equivalents of sodium amide to the stirred solvent. A catalytic amount of ferric nitrate can be added to initiate the formation of NaNH₂ from sodium metal if preparing in situ.
-
Substrate Addition: Dissolve 1.0 equivalent of benzyltrimethylammonium iodide in a minimal amount of dry DMSO or DMF and add it dropwise to the stirred NaNH₂/liquid NH₃ slurry over 15 minutes.
-
Reaction: Allow the reaction mixture to stir at -33 °C (the boiling point of ammonia) for 2-4 hours. Monitor the reaction progress by TLC (quench a small aliquot with water and extract with ether).
-
Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of solid ammonium chloride, followed by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl until the evolution of ammonia gas ceases.
-
Workup: Allow the ammonia to evaporate overnight under a stream of nitrogen. Add 100 mL of water and 100 mL of diethyl ether to the residue. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation.
References
-
Bach, R. D., & Codd, G. M. (2010). The mechanism of the Stevens and Sommelet-Hauser rearrangements. A theoretical study. The Journal of Organic Chemistry, 75(11), 3608–3617. [Link][2][6][14]
-
Scite.ai. The mechanism of the Stevens and Sommelet−Hauser Rearrangements. A Theoretical Study. [Link][1]
-
Ghigo, G., Cagnina, S., Maranzana, A., & Tonachini, G. (2010). The mechanism of the Stevens and Sommelet−Hauser Rearrangements. A Theoretical Study. The Journal of Organic Chemistry. [Link][2]
-
Dalal Institute. The von Richter, Sommelet-Hauser, and Smiles Rearrangements. [Link][15]
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ResearchGate. The mechanism of the Stevens and Sommelet-Hauser Rearrangements. A Theoretical Study. [Link][10]
-
Bharathidasan University. Molecular Rearrangements. [Link][8]
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Organic Chemistry Reaction. Sommelet-Hauser Rearrangement. [Link][3]
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Wikibooks. Chemical Sciences: A Manual for CSIR-UGC National Eligibility Test for Lectureship and JRF/Named Reactions/Sommelet-Hauser Rearrangement. [Link]
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ACS Publications. The mechanism of the Stevens and Sommelet−Hauser Rearrangements. A Theoretical Study. [Link]
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PubMed. Recent Advances in the Base-Induced Sommelet-Hauser Rearrangement of Amino Acid Derived Ammonium Ylides. [Link]
-
The Royal Society of Chemistry. The Aryne Sommelet–Hauser rearrangement Supporting Information. [Link][12]
-
MSU chemistry. Rearrangement. [Link]
-
ResearchGate. The Sommelet–Hauser rearrangement. [Link]
-
YouTube. Sommelet Hauser Rearrangement (Name reactions-Series)-GC. [Link]
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ResearchGate. (PDF) Research Progress of[1][2]-Sommelet-Hauser Rearrangement. [Link]
-
ResearchGate. Ring-Strain Effects in Sommelet–Hauser Rearrangement of Five- and Six-Membered Fused Bicyclic Ammonium Ylides. [Link]
-
YouTube. SOMMELET HAUSER REARRANGEMENT #MECHANISM. [Link]
-
YouTube. Sommelet Hauser Rearrangement | Mechanism | B.Sc./M.Sc. Chemistry | Name reactions in .... [Link]
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YouTube. Von Richter, Sommelet Hauser & Smiles rearrangements reactions / M.Sc Chemistry. [Link]
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YouTube. Sommelet Hauser Rearrangement # Organic Name Reaction Mechanism # csir net ,Gate Exams. [Link]
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Validation & Comparative
A Researcher's Guide to Fluorescent Labeling: A Comparative Analysis of 3-(Chloromethyl)-1,1'-biphenyl and Other Key Fluorophores
In the landscape of modern molecular and cellular biology, the ability to visualize and track biomolecules is paramount. Fluorescent labeling stands as a cornerstone technique, enabling researchers to illuminate the intricate workings of biological systems with high sensitivity and specificity. The choice of a fluorescent labeling agent is a critical decision that can significantly impact the outcome and interpretation of an experiment. This guide provides an in-depth comparison of 3-(Chloromethyl)-1,1'-biphenyl with other widely used fluorescent labeling agents, namely BODIPY dyes, Fluorescein Isothiocyanate (FITC), and Dansyl Chloride. We will delve into their photophysical properties, reaction chemistries, and practical applications, supported by experimental protocols to aid researchers in making informed decisions for their specific needs.
The Ideal Fluorescent Label: A Benchmarking Framework
Before we compare specific fluorescent probes, it is essential to establish the key characteristics of an ideal labeling agent. These properties determine the sensitivity, specificity, and robustness of a fluorescence-based assay.
-
High Molar Extinction Coefficient (ε): This value reflects the efficiency with which the fluorophore absorbs light at a specific wavelength. A higher extinction coefficient contributes to a brighter fluorescent signal.
-
High Fluorescence Quantum Yield (Φ): The quantum yield is the ratio of photons emitted to photons absorbed. A value approaching 1.0 indicates a highly efficient fluorophore that converts a large fraction of absorbed light into fluorescence.[1]
-
Photostability: The ability of a fluorophore to resist chemical degradation upon exposure to excitation light is crucial for applications requiring prolonged or intense illumination, such as time-lapse microscopy.[2]
-
Specificity of Reactivity: The labeling agent should ideally react with a single type of functional group on the target biomolecule (e.g., primary amines, thiols) to ensure homogenous labeling and avoid off-target effects.
-
Environmental Insensitivity: The fluorescence properties of an ideal probe should be minimally affected by environmental factors such as pH, solvent polarity, and temperature.[3]
-
Minimal Perturbation: The fluorescent tag should be small and chemically inert so as not to interfere with the biological activity of the labeled molecule.[4]
A Comparative Overview of Common Fluorescent Labeling Agents
The following table provides a quantitative comparison of the key photophysical properties of the fluorescent labeling agents discussed in this guide. It is important to note that for this compound, these values are inferred from the properties of the parent biphenyl molecule due to a lack of specific data for this compound as a fluorescent label.
| Feature | This compound (inferred) | BODIPY FL | Fluorescein Isothiocyanate (FITC) | Dansyl Chloride |
| Excitation Max (λex) | ~233 nm[5] | ~503 nm[6] | ~495 nm | ~335 nm |
| Emission Max (λem) | ~300-350 nm | ~512 nm[6] | ~525 nm | ~518 nm |
| Quantum Yield (Φ) | 0.18 (for biphenyl)[5] | ~0.9 (in methanol)[7] | ~0.92 (pH dependent) | 0.05-0.8 (solvent dependent) |
| Molar Extinction Coefficient (ε) | Not available | >80,000 M⁻¹cm⁻¹[8] | ~75,000 M⁻¹cm⁻¹ | ~4,000 M⁻¹cm⁻¹ |
| Photostability | Likely low | High[9] | Low[9] | Moderate |
| Primary Target(s) | Thiols, Amines | Amines, Thiols, Lipids | Primary Amines | Primary & Secondary Amines |
| pH Sensitivity | Likely low | Low[3] | High | Moderate |
In-Depth Analysis of Fluorescent Labeling Agents
This compound: A Potential though Unconventional Choice
This compound is not a commonly used fluorescent labeling agent; it is primarily utilized as an intermediate in chemical synthesis. However, its structure, consisting of a biphenyl fluorophore and a reactive chloromethyl group, allows for a theoretical evaluation of its potential in bio-labeling applications.
The key feature of this molecule for labeling is its chloromethyl group. This functional group can react with nucleophiles on biomolecules, such as the thiol groups of cysteine residues and, to a lesser extent, the amino groups of lysine residues.[18][19] This reactivity is similar to that of iodoacetamides, which are commonly used for thiol-specific labeling.
Hypothetical Labeling Mechanism:
Caption: Hypothetical reaction of this compound with a thiol group.
Advantages (Inferred):
-
Small Size: The biphenyl moiety is relatively small, potentially minimizing perturbation of the labeled biomolecule's function.
-
Potential for Specificity: The chloromethyl group may offer some selectivity for thiol groups under controlled reaction conditions.
Disadvantages (Inferred):
-
Poor Photophysical Properties: Based on the parent biphenyl, it likely has low quantum yield and UV excitation, making it unsuitable for many biological imaging applications without further modification.
-
Lack of Characterization: The absence of experimental data makes its performance and potential side reactions unpredictable.
-
Harsh Reaction Conditions: The reaction of chloromethyl groups with biomolecules may require conditions that could be detrimental to the stability of the target molecule.
BODIPY Dyes: The Bright and Stable Workhorses
The Boron-Dipyrromethene (BODIPY) family of dyes are renowned for their exceptional photophysical properties, making them a popular choice for a wide range of fluorescence applications.[3]
Key Features:
-
High Quantum Yields: BODIPY dyes often have quantum yields approaching 1.0, resulting in very bright signals.[6][8]
-
Sharp Emission Spectra: Their narrow emission peaks minimize spectral overlap in multicolor imaging experiments.
-
Photostability: They are significantly more resistant to photobleaching than traditional dyes like fluorescein.[9][]
-
Environmental Insensitivity: Their fluorescence is largely unaffected by changes in pH and solvent polarity.[3]
-
Versatility: The BODIPY core can be chemically modified to create a wide range of dyes with different spectral properties and reactive groups for labeling various biomolecules, including proteins, lipids, and nucleic acids.[][]
Labeling Chemistry: BODIPY dyes are available with a variety of reactive groups, such as NHS esters for labeling primary amines and maleimides for labeling thiols.
Caption: Labeling of a primary amine with a BODIPY NHS ester.
Experimental Protocol: Staining of Lipid Droplets with BODIPY 493/503
This protocol is adapted for staining neutral lipid droplets in cultured cells.[23][24]
-
Cell Preparation: Culture cells on coverslips to 60-80% confluency.
-
Washing: Remove the culture medium and wash the cells twice with phosphate-buffered saline (PBS).
-
Fixation (Optional): For fixed-cell imaging, incubate cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature. Wash once with PBS.
-
Staining Solution Preparation: Prepare a 1 mg/mL stock solution of BODIPY 493/503 in DMSO. Protect from light. Dilute the stock solution 1:1000 in PBS to a final working concentration of 1 µg/mL.
-
Staining: Add 250 µL of the diluted BODIPY solution to each coverslip and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Wash the cells three times with PBS to remove excess dye.
-
Mounting and Imaging: Mount the coverslips on microscope slides with an appropriate mounting medium. The cells are now ready for fluorescence microscopy.
Fluorescein Isothiocyanate (FITC): The Classic Green Fluorophore
FITC is one of the most widely used fluorescent labeling agents, primarily due to its long history of use and affordability. It reacts with primary amines on proteins and other biomolecules.
Key Features:
-
High Quantum Yield: FITC has a high quantum yield under optimal conditions.
-
Green Emission: Its green fluorescence is compatible with common filter sets on most fluorescence microscopes.
Limitations:
-
pH Sensitivity: The fluorescence of FITC is highly dependent on pH, with a significant decrease in intensity in acidic environments.
-
Poor Photostability: FITC is prone to rapid photobleaching, limiting its use in long-term imaging experiments.[9]
Labeling Chemistry: The isothiocyanate group of FITC reacts with primary amines to form a stable thiourea linkage.
Caption: Reaction of FITC with a primary amine to form a thiourea linkage.
Experimental Protocol: Protein Labeling with FITC
This protocol is a general guide for labeling proteins with FITC.[25][26][27][28][29]
-
Protein Preparation: Dissolve the protein to be labeled in 0.1 M sodium bicarbonate buffer (pH 9.0) at a concentration of 1-10 mg/mL. Ensure the buffer is free of any amine-containing substances like Tris or glycine.
-
FITC Solution Preparation: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL. Protect the solution from light.
-
Labeling Reaction: While gently stirring, slowly add the FITC solution to the protein solution. The molar ratio of FITC to protein should be optimized for each protein, but a starting point of 10-20 moles of FITC per mole of protein is common.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark with continuous gentle stirring.
-
Purification: Separate the labeled protein from unreacted FITC using a desalting column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling by measuring the absorbance of the labeled protein at 280 nm and 495 nm.
Dansyl Chloride: The Environmentally Sensitive Probe
Dansyl chloride is a classic fluorogenic reagent used for labeling primary and secondary amines. It is non-fluorescent until it reacts with an amine, which is advantageous for reducing background signal.[30]
Key Features:
-
Fluorogenic: Becomes fluorescent upon reaction, leading to a high signal-to-noise ratio.
-
Environmental Sensitivity: The fluorescence of dansylated molecules is sensitive to the polarity of their local environment, which can be used to probe changes in protein conformation.
-
N-terminal Sequencing: Historically used for determining the N-terminal amino acid of proteins and peptides.[31]
Labeling Chemistry: The sulfonyl chloride group of dansyl chloride reacts with unprotonated amines to form a stable sulfonamide bond.
Caption: Labeling of a primary amine with Dansyl Chloride.
Experimental Protocol: Peptide Labeling with Dansyl Chloride
This protocol provides a general procedure for the dansylation of peptides.[4][32][33]
-
Peptide Preparation: Dissolve the peptide in an aqueous buffer, such as 0.1 M sodium bicarbonate, to a concentration of approximately 1 mg/mL.
-
Dansyl Chloride Solution: Prepare a 5 mM solution of dansyl chloride in acetonitrile.
-
Labeling Reaction: Mix the peptide solution with the dansyl chloride solution. The reaction should be carried out at an alkaline pH (e.g., pH 9.8), and a large molar excess of dansyl chloride (>100-fold) is recommended.
-
Incubation: Incubate the mixture at a temperature between 37°C and 75°C for 45 to 120 minutes.
-
Removal of Excess Reagent: Excess dansyl chloride can be removed by methods such as solid-phase extraction or centrifugal filtration.
-
Analysis: The fluorescently labeled peptide can then be analyzed by techniques such as HPLC or mass spectrometry.
Conclusion and Future Perspectives
The selection of a fluorescent labeling agent is a multifaceted decision that requires careful consideration of the specific application and the properties of the target biomolecule. For researchers seeking high brightness, photostability, and environmental insensitivity, BODIPY dyes represent an excellent choice for a wide array of applications. FITC , while a classic and affordable option, is hampered by its pH sensitivity and poor photostability, making it less suitable for demanding imaging experiments. Dansyl chloride remains a valuable tool, particularly for applications that can leverage its fluorogenic nature and environmental sensitivity.
As for This compound , it remains a theoretical candidate for fluorescent labeling. While its small size and potential for thiol-reactivity are intriguing, its likely poor photophysical properties and the lack of experimental validation currently limit its practical utility. Future research into the synthesis and characterization of derivatized biphenyl compounds could potentially yield novel fluorophores with improved properties, but for now, researchers are better served by the well-established and highly optimized fluorescent labeling agents discussed in this guide. By understanding the strengths and weaknesses of each of these tools, scientists can more effectively design and execute experiments that illuminate the complex and dynamic world of biology.
References
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LigandTracer. (2021, September 30). Protocol - Protein labeling with FITC. [Link]
-
Tang, X., Wang, Y., Han, J., Ni, L., Zhang, H., Li, C., Li, J., & Qiu, Y. (2018). A novel fluorescent probe based on biphenyl and rhodamine for multi-metal ion recognition and its application. Dalton Transactions, 47(8), 2538–2545. [Link]
-
Wikipedia. (2023, November 28). BODIPY. In Wikipedia. [Link]
-
National Institutes of Health. (n.d.). An efficient method for FITC labelling of proteins using tandem affinity purification. [Link]
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You Do Bio. FITC Amine Labeling Protocol. [Link]
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UCLA-DOE Institute. (2010, November 19). Dansyl Chloride (Howard Chang). [Link]
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National Institutes of Health. (n.d.). Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents. [Link]
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Oregon Medical Laser Center. Biphenyl. [Link]
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Bridges, J. W., Creaven, P. J., & Williams, R. T. (1965). The fluorescence of some biphenyl derivatives. The Biochemical journal, 96(3), 872–878. [Link]
-
RSC Publishing. (2018, January 31). A novel fluorescent probe based on biphenyl and rhodamine for multi-metal ion recognition and its application. [Link]
-
SciSpace. (2018). A novel fluorescent probe based on biphenyl and rhodamine for multi-metal ion recognition and its application. [Link]
-
protocols.io. (2022, May 23). Lipid droplet visualisation in cultured cells using BODIPY 493/503 stain. [Link]
-
PubMed. (2025, September 19). A novel biphenyl tetrahydroindazole-type fluorescent probe for the detection of hydrazine and its applications in food detection, environmental analysis and biological imaging. [Link]
-
Peptideweb.com. FITC labeling. [Link]
-
National Institutes of Health. (2016, September 5). BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry. [Link]
-
Semantic Scholar. A pitfall in using BODIPY dyes to label lipid droplets for fluorescence microscopy. [Link]
-
MDPI. (2022, October 13). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. [Link]
-
National Institutes of Health. (2022, October 13). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. [Link]
-
ResearchGate. (2025, August 10). Comparative Photostability Studies of BODIPY and Fluorescein Dyes by Using Fluorescence Correlation Spectroscopy. [Link]
-
Wikipedia. (2023, December 2). Quantum yield. In Wikipedia. [Link]
-
FluoroFinder. FITC Dye Profile. [Link]
-
ACS Publications. (2012, October 18). Dual Fluorescence of Phenyl and Biphenyl Substituted Pyrene Derivatives. [Link]
-
Springer Nature Experiments. (1997). The Dansyl Method for Identifying N-Terminal Amino Acids. [Link]
-
ResearchGate. (2020, November). Fluorescence spectra of biphenyl with M. a) The fluorescence intensity.... [Link]
-
MDPI. (2022, November 25). Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications. [Link]
-
Wikipedia. (2023, November 28). Biphenyl. In Wikipedia. [Link]
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ResearchGate. (2025, August 7). A Cost-effective Approach for 2-(t-Butyl)-6-methyl-4H-pyrone–A Key Intermediate Toward the Synthesis of Red-emitting Dyes for OLED Applications†. [Link]
-
ACS Publications. (2013, February 4). Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level. [Link]
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Navigating the Polarity Problem: A Comparative Guide to Derivatization Reagents for Carboxylic Acids in LC-MS Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of carboxylic acids is a frequent analytical challenge. These ubiquitous molecules, central to numerous biological pathways and pharmaceutical entities, present a significant hurdle in liquid chromatography-mass spectrometry (LC-MS) due to their inherent polarity.[1][2][3] This guide provides an in-depth comparison of alternative derivatization reagents, moving beyond mere protocols to explain the underlying chemistry and provide the data-driven insights necessary for informed methodological choices.
The Challenge with Carboxylic Acids in LC-MS
The primary obstacles in the LC-MS analysis of underivatized carboxylic acids are twofold:
-
Poor Retention on Reversed-Phase Columns: The high polarity of the carboxylic acid functional group leads to minimal interaction with the hydrophobic stationary phases of commonly used C18 columns, resulting in early elution times and poor chromatographic resolution.[1][2][3]
-
Suboptimal Ionization Efficiency: In positive-ion electrospray ionization (ESI), the acidic proton is readily lost, leading to a neutral or negatively charged species that is difficult to detect. While negative-ion mode is an option, it often suffers from higher background noise and lower sensitivity.[4]
Derivatization addresses these issues by chemically modifying the carboxylic acid group to increase its hydrophobicity and introduce a readily ionizable moiety, thereby enhancing both chromatographic retention and MS sensitivity.[1][3][5]
The Derivatization Workflow: A Mechanistic Overview
Most derivatization strategies for carboxylic acids employ a two-step reaction, often performed in a single pot. The process is initiated by an activating agent, typically a carbodiimide such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which converts the carboxylic acid into a more reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the derivatization reagent, forming a stable amide or ester bond.
Figure 1: General workflow for the derivatization of carboxylic acids.
A Comparative Analysis of Key Derivatization Reagents
The selection of a derivatization reagent is critical and depends on the specific analytical goals, such as desired sensitivity, the nature of the carboxylic acids being analyzed, and the sample matrix. Here, we compare several popular and alternative reagents.
| Reagent | Key Features | Advantages | Disadvantages | Ideal Applications |
| 3-Nitrophenylhydrazine (3-NPH) | Forms a stable hydrazone.[1][3] | High derivatization efficiency (close to 100%).[1][3] Good recoveries in complex matrices.[1][3] Commercially available in isotopically labeled forms for internal standards.[1] | Requires EDC for activation. | Quantitative analysis of short-chain fatty acids and other carboxylic acids in complex biological matrices like feces and ruminal fluid.[1][3] |
| Aniline | Forms an amide linkage.[1][3] | Simple and readily available reagent.[1] | Variable and often low derivatization efficiency (20-100%).[1][3] Poor recoveries in biological matrices.[1][3] Not recommended for quantitative analysis in complex samples.[1][3] | May be suitable for qualitative screening or in simple matrices where high accuracy is not critical. |
| 4-Bromo-N-methylbenzylamine (4-BNMA) | Introduces a bromine atom for a distinct isotopic pattern.[2][6][7][8] | Facilitates positive identification of derivatives due to the bromine isotope signature.[2][6][7][8] Good for mono-, di-, and tri-carboxylic acids.[2][6][7] | Requires EDC for activation.[2] | Metabolomics studies, particularly for intermediates of the tricarboxylic acid (TCA) cycle.[2][6][7] |
| 2-Picolylamine (PA) | Introduces a pyridine group, which has high proton affinity.[9] | Significantly increases detection response in positive ESI mode (9-158-fold increase reported).[9] Low limits of detection (low femtomole range).[9] | Requires coupling agents like 2,2'-dipyridyl disulfide and triphenylphosphine.[9] | Trace analysis of biologically important carboxylic acids in samples like saliva.[9] |
| 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) | Contains a pre-charged quaternary ammonium group and a bromine atom.[5] | Permanent positive charge enhances ionization efficiency.[2] Bromine isotope pattern aids in identification.[2][5] | Requires EDC for activation.[5] | Biomarker analysis, particularly for aldehydes and carboxylic acids related to lipid peroxidation.[5] |
| Tris(2,4,6-trimethoxyphenyl)phosphonium propylamine (TMPP) | Introduces a permanently charged phosphonium group.[10] | Significant increase in molecular mass, which can shift the derivative out of the low-mass interference region.[10] | Can lead to complex fragmentation patterns. Derivatization of some acids, like salicylic acid, can be inefficient.[10] | Analysis of carboxylic acids in pharmaceutical products and environmental samples.[10] |
Experimental Protocols: A Step-by-Step Guide
Here, we provide detailed protocols for two of the most effective derivatization reagents: 3-NPH and 4-BNMA.
Protocol 1: Derivatization with 3-Nitrophenylhydrazine (3-NPH)
This protocol is adapted from Han et al. and has been shown to have high derivatization efficiency.[1]
Materials:
-
3-Nitrophenylhydrazine (3-NPH) hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride
-
Pyridine
-
Acetonitrile
-
Water (LC-MS grade)
-
Carboxylic acid standards or sample extract
Procedure:
-
Prepare Reagents:
-
3-NPH solution: Dissolve 20 mg of 3-NPH HCl in 1 mL of 50% acetonitrile.
-
EDC solution: Dissolve 60 mg of EDC HCl in 1 mL of 75% acetonitrile containing 5% pyridine.
-
-
Derivatization Reaction:
-
To 100 µL of your sample or standard in a microcentrifuge tube, add 50 µL of the 3-NPH solution.
-
Add 50 µL of the EDC solution.
-
Vortex the mixture for 10 seconds.
-
Incubate at 40°C for 30 minutes.
-
-
Sample Preparation for LC-MS:
-
After incubation, add 300 µL of 90% acetonitrile/10% water to the reaction mixture.
-
Centrifuge at 13,000 x g for 10 minutes to pellet any precipitates.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
-
Figure 2: Workflow for 3-NPH derivatization.
Protocol 2: Derivatization with 4-Bromo-N-methylbenzylamine (4-BNMA)
This protocol is based on the work of Marquis et al. for the analysis of TCA cycle intermediates.[2][8]
Materials:
-
4-Bromo-N-methylbenzylamine (4-BNMA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride
-
Pyridine
-
Acetonitrile
-
Water (LC-MS grade)
-
Carboxylic acid standards or sample extract
Procedure:
-
Prepare Reagents:
-
4-BNMA solution: Prepare a 10 mg/mL solution of 4-BNMA in acetonitrile.
-
EDC solution: Prepare a 50 mg/mL solution of EDC HCl in water.
-
Pyridine solution: Prepare a 10% (v/v) solution of pyridine in acetonitrile.
-
-
Derivatization Reaction:
-
To 50 µL of your sample or standard, add 25 µL of the 4-BNMA solution.
-
Add 25 µL of the EDC solution.
-
Add 10 µL of the pyridine solution.
-
Vortex briefly and incubate at 60°C for 20 minutes.
-
-
Sample Preparation for LC-MS:
-
After incubation, evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for your LC-MS method.
-
Centrifuge to remove any particulates and transfer the supernatant to an autosampler vial.
-
Figure 3: Workflow for 4-BNMA derivatization.
Chiral Derivatization: Resolving Enantiomers
For chiral carboxylic acids, where the separation of enantiomers is necessary, chiral derivatization reagents are employed. These reagents are enantiomerically pure and react with the racemic carboxylic acid to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral reversed-phase column.[11]
Examples of chiral derivatization reagents for carboxylic acids include:
-
(S)-(-)-α-Methylbenzylamine: Reacts with carboxylic acids to form diastereomeric amides.[11]
-
Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide): Reacts with primary and secondary amines, and can be used for amino acids.[11]
The choice of chiral derivatization reagent will depend on the specific structure of the carboxylic acid and the desired analytical outcome.
Conclusion
The derivatization of carboxylic acids is an indispensable tool for overcoming the challenges of their analysis by LC-MS. By carefully selecting a derivatization reagent based on the analytical requirements, researchers can significantly enhance chromatographic separation, improve ionization efficiency, and achieve the sensitivity and specificity needed for robust quantification. Reagents like 3-NPH offer high efficiency for quantitative studies in complex matrices, while reagents such as 4-BNMA provide unique advantages for identification in metabolomics. The protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions and develop reliable and sensitive LC-MS methods for the analysis of carboxylic acids.
References
-
K. L. Schugar, D. M. D'Agostino, and J. M. S. Bartlett, "Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA," Analytical and Bioanalytical Chemistry, vol. 397, no. 3, pp. 1047–1057, 2010. [Link]
-
B. J. Marquis, J. A. Boyd, and J. M. S. Bartlett, "A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids," Chromatographia, vol. 80, no. 12, pp. 1723–1732, 2017. [Link]
-
B. J. Marquis, J. A. Boyd, and J. M. S. Bartlett, "A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids," Chromatographia, vol. 80, no. 12, pp. 1723–1732, 2017. [Link]
-
H. E. Schwartz-Zimmermann et al., "Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices," Analytical and Bioanalytical Chemistry, vol. 416, no. 6, pp. 1545–1558, 2024. [Link]
-
T. Toyo'oka, "Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis," Drug Discoveries & Therapeutics, vol. 1, no. 2, pp. 108-118, 2007. [Link]
-
H. E. Schwartz-Zimmermann et al., "Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices," ResearchGate, 2024. [Link]
-
M. A. Al-Ansi, A. M. Al-Saga, and A. M. Al-Mahbashi, "Derivatization methods for the LC-MS/MS analyses of carboxylic acids," ResearchGate, 2022. [Link]
-
T. Higashi, K. Shimada, and T. Toyo'oka, "Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry," Journal of Chromatography B, vol. 878, no. 15-16, pp. 1159–1165, 2010. [Link]
-
B. J. Marquis, J. A. Boyd, and J. M. S. Bartlett, "A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids," PMC, 2017. [Link]
-
P. J. R. Spooner and P. G. A. Pedwell, "Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry," Rapid Communications in Mass Spectrometry, vol. 17, no. 13, pp. 1443–1448, 2003. [Link]
-
T. Toyo'oka, "Derivatization reagents for chiral molecules by LC-MS/MS," ResearchGate, 2010. [Link]
-
H. E. Schwartz-Zimmermann et al., "Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices," PubMed, 2024. [Link]
-
Y. Iwasaki et al., "A new strategy for ionization enhancement by derivatization for mass spectrometry," Journal of Chromatography B, vol. 879, no. 17-18, pp. 1159–1165, 2011. [Link]
-
B. J. Marquis, J. A. Boyd, and J. M. S. Bartlett, "A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids," ResearchGate, 2017. [Link]
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Validating an HPLC method for the quantification of 3-(Chloromethyl)-1,1'-biphenyl
An In-Depth Technical Guide to the Validation of a Stability-Indicating HPLC Method for the Quantification of 3-(Chloromethyl)-1,1'-biphenyl
Introduction: The Analytical Imperative for this compound
This compound is a significant chemical intermediate in various synthetic pathways, including the production of pharmaceuticals and specialty polymers. Its reactive chloromethyl group makes it a versatile building block, but also susceptible to degradation. Accurate and precise quantification of this compound is paramount for ensuring the quality, safety, and efficacy of final products. This involves not only determining its purity but also identifying and quantifying any potential impurities or degradants that may arise during synthesis or storage.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of small molecules due to its high resolution, sensitivity, and reproducibility.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the development and validation of a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method for this compound. We will delve into the rationale behind experimental choices, present detailed validation protocols in accordance with International Council for Harmonisation (ICH) guidelines, and compare the performance of HPLC with alternative analytical techniques.[2][3]
Pillar 1: The Proposed Stability-Indicating HPLC Method
The non-polar nature of the biphenyl structure makes RP-HPLC the ideal separation mode, utilizing a non-polar stationary phase and a polar mobile phase to achieve separation based on hydrophobicity.[4] The following method is designed to provide excellent resolution and peak shape for this compound and its potential impurities.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Quaternary Pump, Autosampler, PDA/UV Detector | Standard configuration for robust method development and validation. |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | The C18 stationary phase provides strong hydrophobic interactions, ensuring good retention for the non-polar analyte.[5] |
| Mobile Phase A | HPLC-Grade Water | The polar component of the mobile phase.[6] |
| Mobile Phase B | Acetonitrile (ACN) | A common organic modifier with a low UV cutoff and good miscibility with water, providing strong elution strength for non-polar compounds.[7] |
| Elution Mode | Gradient Elution | A gradient is essential for a stability-indicating method to ensure elution of both the main analyte and potential degradation products, which may have a wide range of polarities.[6] |
| Gradient Program | 0-2 min: 50% B, 2-15 min: 50-90% B, 15-18 min: 90% B, 18-20 min: 90-50% B, 20-25 min: 50% B | This program provides a shallow gradient for resolving closely eluting impurities and a column wash/re-equilibration step. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and resolution.[8] |
| Column Temp. | 30°C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |
| Detection | UV at 254 nm | Biphenyl systems exhibit strong UV absorbance. 254 nm is a common wavelength for aromatic compounds, providing good sensitivity. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overload while ensuring adequate signal. |
| Diluent | Acetonitrile:Water (50:50, v/v) | The diluent should be compatible with the mobile phase to ensure good peak shape. |
Pillar 2: A Self-Validating System: The Validation Protocol
Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[2] The following protocols are based on the ICH Q2(R2) guideline.[9][10]
Experimental Workflow for Method Validation
Caption: Workflow for HPLC Method Validation.
System Suitability
Causality: Before any sample analysis, the suitability of the chromatographic system must be verified. This ensures that the equipment is operating correctly and can produce reliable results.[3] Protocol:
-
Prepare a standard solution of this compound at the target concentration (e.g., 100 µg/mL).
-
Inject the standard solution six times.
-
Calculate the mean and %RSD for retention time and peak area.
-
Determine the theoretical plates (N) and tailing factor (T) for the analyte peak.
| Parameter | Acceptance Criteria |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
Specificity (Stability-Indicating Nature)
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] Forced degradation studies are performed to intentionally degrade the sample, thereby generating potential impurities and demonstrating that the method can separate them from the main analyte peak.[11][12]
Protocol (Forced Degradation): Prepare solutions of this compound and subject them to the following stress conditions. The goal is to achieve 10-20% degradation of the active ingredient.[13]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid drug substance to 105°C for 48 hours.
-
Photolytic Degradation: Expose solution to UV light (254 nm) and visible light for a specified duration (as per ICH Q1B).
Analyze all stressed samples, along with an unstressed control, using the proposed HPLC method with a photodiode array (PDA) detector.
Acceptance Criteria:
-
The method must demonstrate baseline resolution (Resolution > 2) between this compound and all degradation product peaks.
-
Peak purity analysis (using PDA data) of the analyte peak in the presence of its degradants must pass, indicating no co-eluting impurities.
Caption: Demonstrating Specificity via Forced Degradation.
Linearity
Causality: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.[2] This is crucial for accurate quantification. Protocol:
-
Prepare a stock solution of this compound.
-
Perform serial dilutions to prepare at least five concentration levels, typically spanning 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Close to zero |
Accuracy
Causality: Accuracy measures the closeness of the test results to the true value. It is typically determined through recovery studies.[2] Protocol:
-
Prepare a placebo mixture (if analyzing a formulated product) or use a blank matrix.
-
Spike the placebo/blank with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
% Recovery = (Amount Found / Amount Added) * 100
| Parameter | Acceptance Criteria |
| Mean % Recovery | 98.0% to 102.0% |
| %RSD of Recovery | ≤ 2.0% |
Precision
Causality: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[14] Protocol:
-
Repeatability (Intra-assay): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, using the same instrument.
-
Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
| Parameter | Acceptance Criteria |
| %RSD (Repeatability) | ≤ 2.0% |
| %RSD (Intermediate Precision) | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[15] Protocol (Based on Signal-to-Noise Ratio):
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.
-
Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.
-
Confirm the LOQ concentration by injecting it six times and verifying that the precision (%RSD) is acceptable (typically ≤ 10%).
Robustness
Causality: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[8] Protocol: Introduce small, deliberate changes to the method parameters one at a time and analyze a standard solution.
-
Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).
-
Column Temperature: ± 5°C (e.g., 25°C and 35°C).
-
Mobile Phase Composition: ± 2% absolute for the organic modifier.
Acceptance Criteria:
-
System suitability parameters (tailing factor, theoretical plates) should still be met.
-
The change in analyte retention time and peak area should be minimal and controlled.
Pillar 3: Comparative Analysis with Alternative Techniques
While HPLC is a premier technique, other methods can be considered depending on the specific analytical need, sample matrix, and available resources.
| Feature | HPLC-UV (Validated Method) | Gas Chromatography (GC-FID) | UV-Vis Spectrophotometry |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[16] | Measurement of light absorbance at a specific wavelength.[8] |
| Specificity | High. Can separate the analyte from structurally similar impurities and degradants. | High. Excellent separation for volatile compounds. | Low. Cannot distinguish between the analyte and any other substance that absorbs at the same wavelength. |
| Analyte Suitability | Wide range of non-volatile and thermally labile compounds. Ideal for this compound. | Volatile and thermally stable compounds. Potential for on-column degradation of the analyte.[17] | Best for pure, single-component samples. |
| Sensitivity | Good to excellent (µg/mL to ng/mL range). | Excellent, especially with detectors like FID for hydrocarbons or ECD for halogenated compounds.[1] | Moderate (µg/mL range). |
| Cost & Complexity | Moderate to high initial cost. Requires solvent purchase and disposal.[1] | Lower solvent cost (uses gases), but instrumentation can be complex.[1] | Low initial cost and simple operation. |
| Primary Application | Purity testing, stability studies, and quantification in complex matrices. | Residual solvent analysis, quantification of volatile impurities.[18] | Quick, routine QC checks of pure substances. |
Conclusion
The validated, stability-indicating RP-HPLC method detailed in this guide provides a robust and reliable framework for the accurate quantification of this compound. By adhering to the principles of scientific integrity and following established ICH guidelines, researchers can ensure the generation of trustworthy data essential for quality control, process monitoring, and regulatory submissions. The causality-driven approach to each validation parameter—from system suitability to robustness—creates a self-validating system that guarantees the method is fit for its intended purpose. While alternative techniques like GC and UV-Vis have their place, the superior specificity and broad applicability of HPLC make it the authoritative choice for this analytical challenge.
References
- A Comparative Guide to the Validation of Analytical Methods for Biphenyl-4-yl-p-tolyl-methanone Quantification. Benchchem.
- ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry | ATSDR.
- Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. SciELO.
- Reverse Phase Chromatography Techniques. Chrom Tech, Inc..
- A simple method of sample preparation for analysis of biphenyl residues in citrus fruit peels by gas chromatography. PubMed.
- Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. SciELO.
- Alternative found for HPLC methods. Chromatography Today.
- Developing HPLC Methods. Sigma-Aldrich.
- New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
- How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International.
- How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Chromatography Online.
- Technical Support Center: HPLC Purification of Non-Polar Compounds. Benchchem.
- Synthesis and Characterization of 3-(Chloromethyl)-2-methyl-1,1'-biphenyl: A Technical Guide. Benchchem.
- Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Scribd.
- ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
- Bis(chloromethyl)-1,1'-biphenyl: Synthesis Pathways and Industrial Significance. NINGBO INNO PHARMCHEM CO.,LTD..
- Small Molecule HPLC. Sigma-Aldrich.
- Validation of Analytical Procedures Q2(R2). ICH.
- Small Molecule Analysis Testing: HPLC vs GC. Brewer Science Blog.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC - NIH.
- A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
- Validated HPLC Method Research Articles. R Discovery.
- Reverse-phase HPLC Analysis and Purification of Small Molecules. ResearchGate.
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Development of forced degradation and stability indicating studies of drugs—A review. NIH.
- Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
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- 17. scielo.br [scielo.br]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
A Comparative Guide to the Synthetic Routes of 3-(Chloromethyl)-1,1'-biphenyl for Research and Development
In the landscape of pharmaceutical and materials science, the biphenyl moiety is a privileged scaffold, conferring valuable physicochemical properties to a wide array of functional molecules. The introduction of a reactive chloromethyl group at the 3-position of the biphenyl system creates 3-(Chloromethyl)-1,1'-biphenyl, a key intermediate for further molecular elaboration. The strategic placement of this functional group allows for subsequent modifications, making it a valuable building block in the synthesis of complex therapeutic agents and advanced materials.
This guide provides a comparative analysis of the primary synthetic strategies to access this compound. We will delve into the mechanistic underpinnings of each route, providing detailed experimental protocols and a quantitative comparison of their efficiencies. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions in selecting the most appropriate synthetic route for their specific research and development needs.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached from several distinct strategic directions. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired scale of synthesis, and tolerance for specific reaction conditions or byproducts. The main strategies can be broadly categorized as:
-
Cross-Coupling Followed by Chlorination: This approach first establishes the biphenyl core and subsequently introduces the chloromethyl group.
-
Chloromethylation Followed by Cross-Coupling: In this strategy, a functionalized benzene ring already bearing the chloromethyl group is coupled to a second phenyl ring.
-
Direct Chloromethylation of Biphenyl (Blanc Reaction): A classical approach involving the direct functionalization of the biphenyl scaffold.
This guide will now explore each of these routes in detail.
Route 1: Suzuki-Miyaura Coupling to 3-Methyl-1,1'-biphenyl Followed by Free-Radical Chlorination
This two-step approach is a robust and highly versatile method that leverages the power of palladium-catalyzed cross-coupling chemistry to construct the biphenyl backbone with high precision, followed by a selective chlorination of the methyl group.
Chemical Rationale and Mechanistic Insight
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex. Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acids. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Following the successful synthesis of 3-methyl-1,1'-biphenyl, the subsequent free-radical chlorination selectively targets the benzylic protons of the methyl group. Reagents such as N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) are commonly used in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or under UV irradiation. The reaction proceeds via a radical chain mechanism, where a chlorine radical abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzyl radical, which then reacts with another equivalent of the chlorinating agent to afford the desired product and propagate the chain.
Experimental Protocols
Step 1: Synthesis of 3-Methyl-1,1'-biphenyl via Suzuki-Miyaura Coupling
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-methylphenylboronic acid (1.2 equivalents), bromobenzene (1.0 equivalent), and a palladium catalyst such as Pd(PPh₃)₄ (0.02 equivalents).
-
Solvent and Base: Add a suitable solvent system, typically a mixture of toluene and water (4:1), followed by the addition of a base, such as sodium carbonate (2.0 equivalents).
-
Reaction Conditions: The reaction mixture is thoroughly degassed and then heated to reflux (approximately 85-90 °C) under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure 3-methyl-1,1'-biphenyl.
Step 2: Free-Radical Chlorination of 3-Methyl-1,1'-biphenyl
-
Reaction Setup: In a flask equipped with a reflux condenser and a light source (if using UV initiation), dissolve 3-methyl-1,1'-biphenyl (1.0 equivalent) in a dry, inert solvent such as carbon tetrachloride or benzene.
-
Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.1 equivalents) and a catalytic amount of a radical initiator like AIBN (azobisisobutyronitrile).
-
Reaction Conditions: The mixture is heated to reflux (around 80 °C) for 2-4 hours. The reaction progress is monitored by TLC or GC-MS.
-
Work-up and Purification: After cooling, the succinimide byproduct is removed by filtration. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude this compound can be purified by column chromatography or recrystallization.
Data Presentation
| Parameter | Suzuki Coupling | Free-Radical Chlorination | Overall |
| Typical Yield | 85-95% | 70-85% | 60-80% |
| Reaction Time | 4-6 hours | 2-4 hours | 6-10 hours |
| Key Reagents | 3-Methylphenylboronic acid, Bromobenzene, Pd catalyst | N-Chlorosuccinimide, AIBN | |
| Purity | High after chromatography | Good, may contain dichlorinated byproduct | High after purification |
Visualization of Workflow
Route 2: Suzuki-Miyaura Coupling of a Pre-functionalized Aryl Halide
This approach strategically reverses the order of events compared to Route 1. Here, the chloromethyl group is already in place on one of the coupling partners. A particularly effective strategy involves the selective coupling of a C(sp²)-Br bond in the presence of a C(sp³)-Cl bond.
Chemical Rationale and Mechanistic Insight
The key to this route is the chemoselective Suzuki-Miyaura coupling . Palladium catalysts can differentiate between the reactivity of an aryl bromide (C(sp²)-Br) and a benzyl chloride (C(sp³)-Cl). The oxidative addition of the C(sp²)-Br bond to the Pd(0) catalyst is significantly more facile than the oxidative addition of the C(sp³)-Cl bond. This difference in reactivity allows for the selective formation of the biphenyl linkage while leaving the chloromethyl group intact for further functionalization. The remainder of the catalytic cycle follows the standard Suzuki-Miyaura pathway.
Experimental Protocol
-
Reaction Setup: In a reaction vessel suitable for heating under an inert atmosphere, combine 1-bromo-3-(chloromethyl)benzene (1.0 equivalent), phenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(OAc)₂ (0.002 equivalents), and a suitable ligand like tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (0.004 equivalents).[1]
-
Solvent and Base: Add a solvent mixture of toluene and water (10:1) and a base, for instance, cesium carbonate (Cs₂CO₃) (2.0 equivalents).[1]
-
Reaction Conditions: The mixture is degassed and then heated to 80 °C for 2 hours under an argon atmosphere.[1]
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.
Data Presentation
| Parameter | Value |
| Typical Yield | 80-95%[1] |
| Reaction Time | 2 hours[1] |
| Key Reagents | 1-Bromo-3-(chloromethyl)benzene, Phenylboronic acid, Pd(OAc)₂, PCy₃·HBF₄ |
| Purity | High after chromatography |
Visualization of Workflow
Route 3: Direct Blanc Chloromethylation of Biphenyl
The Blanc chloromethylation is a classic electrophilic aromatic substitution reaction that introduces a chloromethyl group directly onto an aromatic ring using formaldehyde and hydrogen chloride, typically catalyzed by a Lewis acid like zinc chloride.
Chemical Rationale and Mechanistic Insight
Under acidic conditions and in the presence of a Lewis acid catalyst (e.g., ZnCl₂), formaldehyde is protonated, rendering the carbonyl carbon highly electrophilic. The aromatic π-system of biphenyl then acts as a nucleophile, attacking the activated formaldehyde. The resulting benzyl alcohol is subsequently converted to the corresponding benzyl chloride under the reaction conditions.
A significant challenge with this route is regioselectivity . Biphenyl is a moderately activated aromatic system, and electrophilic substitution can occur at the ortho, meta, and para positions. The phenyl group is an ortho, para-director. Therefore, the primary products are expected to be 2-(chloromethyl)- and 4-(chloromethyl)-1,1'-biphenyl, with the 3-isomer being a minor product. This lack of selectivity necessitates challenging purification steps and leads to lower yields of the desired isomer. Furthermore, a major drawback for industrial applications is the potential formation of the highly carcinogenic byproduct, bis(chloromethyl) ether.[2]
Experimental Protocol
-
Reaction Setup: In a flask equipped with a gas inlet tube, a stirrer, and a condenser, a mixture of biphenyl (1.0 equivalent), paraformaldehyde (2.0 equivalents), and anhydrous zinc chloride (0.5 equivalents) in a solvent like glacial acetic acid is prepared.
-
Reaction Conditions: The mixture is heated to 60-70 °C, and a stream of dry hydrogen chloride gas is bubbled through the reaction mixture for several hours.
-
Work-up and Purification: The reaction is quenched by pouring it into ice water. The crude product is extracted with a suitable organic solvent (e.g., dichloromethane). The organic layer is washed, dried, and concentrated. The resulting mixture of isomers requires careful separation, typically by fractional distillation or preparative chromatography, to isolate the this compound.
Data Presentation
| Parameter | Value |
| Typical Yield (of 3-isomer) | Low (isomer mixture) |
| Reaction Time | 4-8 hours |
| Key Reagents | Biphenyl, Paraformaldehyde, HCl, ZnCl₂ |
| Purity | Low before extensive purification |
Visualization of Workflow
Comparative Analysis and Recommendations
| Feature | Route 1: Coupling then Chlorination | Route 2: Chemoselective Coupling | Route 3: Blanc Chloromethylation |
| Overall Yield | Good (60-80%) | Excellent (80-95%) | Poor (for 3-isomer) |
| Regioselectivity | Excellent | Excellent | Poor |
| Number of Steps | Two | One | One |
| Ease of Purification | Moderate | Relatively straightforward | Difficult |
| Cost of Reagents | Moderate | Moderate to High | Low |
| Safety Concerns | Standard handling of Pd catalysts and chlorinated solvents | Standard handling of Pd catalysts | Formation of carcinogenic byproduct |
| Scalability | Good | Excellent | Poor due to selectivity issues |
Expert Recommendation:
For the synthesis of this compound, Route 2 (Chemoselective Suzuki-Miyaura Coupling) emerges as the most efficient and elegant strategy. Its single-step nature, high yield, excellent regioselectivity, and relatively short reaction time make it the superior choice for both laboratory-scale synthesis and potential scale-up. The ability to selectively react the aryl bromide in the presence of the benzyl chloride is a significant advantage, streamlining the synthesis and minimizing byproduct formation.
Route 1 (Coupling then Chlorination) is also a very viable and robust alternative. While it involves an additional step, the starting materials are readily available, and both the Suzuki coupling and free-radical chlorination are well-established and reliable reactions. This route offers excellent control over the final product and is a strong contender, particularly if 3-methyl-1,1'-biphenyl is a readily available starting material.
Route 3 (Blanc Chloromethylation) is generally not recommended for the selective synthesis of this compound. The poor regioselectivity leads to a mixture of isomers that are difficult to separate, resulting in a low yield of the desired product and significant waste. The formation of the highly carcinogenic bis(chloromethyl) ether is another major deterrent. This route might only be considered if a mixture of isomers is acceptable or if a highly efficient and selective catalytic system for the 3-chloromethylation of biphenyl is developed in the future.
Conclusion
The synthesis of this compound is a critical step in the development of new chemical entities. By understanding the strengths and weaknesses of different synthetic approaches, researchers can select the most appropriate method to meet their objectives. The chemoselective Suzuki-Miyaura coupling (Route 2) offers the most direct and efficient path to the target molecule, while the two-step sequence involving Suzuki coupling followed by free-radical chlorination (Route 1) provides a reliable and high-yielding alternative. The choice between these two excellent routes may ultimately depend on the relative cost and availability of the respective starting materials.
References
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IndiaMART. Phenylboronic Acid product page. [Link]
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IndiaMART. Sulfuryl Chloride product page. [Link]
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Wikipedia. Sommelet–Hauser rearrangement. [Link]
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Pharmaffiliates. 1-Bromo-3-(chloromethyl)benzene product page. [Link]
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Ningbo Inno Pharmchem Co.,Ltd. The Versatile Role of 3-Chlorophenylboronic Acid in Chemical Synthesis. [Link]
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ACS Publications. Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. [Link]
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PubMed Central. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. [Link]
-
Journal of Nanostructures. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. [Link]
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A Comparative Guide to 2D NMR Techniques for the Unambiguous Structural Confirmation of 3-(Chloromethyl)-1,1'-biphenyl
Introduction: The Imperative for Certainty in Molecular Structure
In the realms of pharmaceutical research and drug development, the precise structural characterization of active pharmaceutical ingredients (APIs), intermediates, and related substances is not merely an academic exercise; it is a foundational requirement for safety, efficacy, and regulatory compliance.[1][2] An incorrect structural assignment can lead to wasted resources, failed clinical trials, and significant safety concerns. The subject of this guide, 3-(Chloromethyl)-1,1'-biphenyl, serves as an exemplary case. As a substituted biphenyl, its 1D ¹H NMR spectrum can present significant challenges, including signal overlap in the aromatic region and ambiguity in the precise location of the chloromethyl substituent.
While 1D NMR provides a primary fingerprint of a molecule, it often falls short of providing the unequivocal evidence needed to differentiate between isomers or confirm complex connectivity. This is where two-dimensional (2D) NMR spectroscopy becomes an indispensable tool, offering profound insights into molecular architecture by correlating nuclear spins through bonds or through space.[3][4][5] This guide provides a comparative analysis of key 2D NMR techniques—COSY, HSQC, HMBC, and NOESY—demonstrating their synergistic application to achieve absolute structural confirmation of this compound. We will move beyond a simple listing of methods to explain the causal logic behind the experimental choices, providing a robust, self-validating workflow for researchers and scientists.
The Challenge: Why 1D NMR Is Not Enough
The 1D ¹H NMR spectrum of this compound is expected to show a complex multiplet pattern in the aromatic region (approx. 7.2-7.7 ppm) and a singlet for the benzylic methylene protons (-CH₂Cl) around 4.6 ppm. The core challenge lies in definitively proving:
-
The connectivity within each of the two distinct phenyl rings.
-
The exact point of attachment of the chloromethyl group (C3 vs. C2 or C4).
-
The crucial C1-C1' linkage that defines the biphenyl scaffold.
Resolving these points with 1D NMR alone is often impossible due to overlapping signals and the difficulty in interpreting complex coupling patterns.
The 2D NMR Solution: A Multi-Technique, Synergistic Approach
A comprehensive 2D NMR analysis provides a logical, stepwise pathway to the correct structure. Each experiment yields a specific piece of the structural puzzle, and together, they form a network of cross-validated evidence.
Logical Experimental Workflow
The process of structural elucidation follows a logical sequence, where each step builds upon the last. This workflow ensures that assignments are made with the highest degree of confidence.
Caption: Logical workflow for 2D NMR structural elucidation.
COSY (COrrelation SpectroscopY): Mapping the Proton Spin Systems
-
Core Principle: The COSY experiment identifies protons that are spin-spin coupled, typically those separated by two or three bonds (²JHH, ³JHH).[6][7] It generates a 2D map with the ¹H spectrum on both axes, where off-diagonal cross-peaks connect coupled protons.
-
Application to this compound:
-
Causality: The primary goal here is to delineate the two separate aromatic spin systems. The unsubstituted phenyl ring (C1' to C6') will show a network of correlations connecting H2'/H6' to H3'/H5', and H3'/H5' to H4'. The substituted ring will show a different pattern, for instance, correlations between H4-H5-H6. The absence of a correlation between H2 and H4 confirms that C3 is substituted.
-
Alternative Comparison: A DQF-COSY can provide cleaner spectra with better resolution for cross-peaks near the diagonal, though at a slight cost to sensitivity.[6] For a sample with good concentration, DQF-COSY is often preferred.
-
HSQC (Heteronuclear Single Quantum Coherence): The C-H Connection
-
Core Principle: HSQC is a highly sensitive experiment that correlates a proton directly to the carbon it is attached to (¹JCH).[6][8] The resulting spectrum has a ¹H axis and a ¹³C axis, with each cross-peak representing a one-bond C-H connection.
-
Application to this compound:
-
Causality: This experiment is the definitive link between the proton and carbon chemical shifts. After identifying proton spin systems with COSY, HSQC allows for the unambiguous assignment of their corresponding carbon atoms. The methylene (-CH₂) protons will show a correlation to a carbon signal around 45 ppm, while the aromatic protons will correlate to carbons in the 125-130 ppm range.
-
Self-Validation: An "edited" HSQC or an APT/DEPT-135 experiment can be used to differentiate CH/CH₃ signals (positive phase) from CH₂ signals (negative phase), providing an internal check for the methylene group assignment.[8]
-
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Puzzle
-
Core Principle: HMBC is arguably the most powerful tool for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons over two and three bonds (²JCH, ³JCH).[9][10][11] Crucially, it shows correlations to quaternary (non-protonated) carbons, which are invisible in HSQC.
-
Application to this compound: This experiment provides the key connections to finalize the structure.
-
Connecting the Chloromethyl Group: The methylene protons (H7) will show a ³JCH correlation to C2 and C4, and a ²JCH correlation to C3. This pattern is unique and definitively places the -CH₂Cl group at the C3 position.
-
Confirming the Biphenyl Linkage: Protons on one ring will show long-range correlations to carbons on the other ring. Specifically, H2' and H6' on the unsubstituted ring should show a ³JCH correlation to C1 on the substituted ring. Likewise, H2 and H6 on the substituted ring should show a ³JCH correlation to C1' on the unsubstituted ring. These inter-ring correlations are irrefutable proof of the C1-C1' bond.
-
Validating Substitution: The absence of certain correlations is as telling as their presence. For example, the lack of a strong ³JCH correlation from the H7 methylene protons to C1 confirms the substituent is not at the C2 position.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Through-Space Confirmation
-
Core Principle: Unlike the previous techniques which rely on through-bond coupling, NOESY detects correlations between protons that are close in space (< 5 Å), regardless of bonding.[12][13][14]
-
Application to this compound:
-
Causality: This experiment provides powerful confirmatory evidence for the assignments made via HMBC. The methylene protons (H7) are spatially close to the protons at the C2 and C4 positions. Therefore, a NOESY spectrum should show cross-peaks between H7 and H2, and between H7 and H4. This through-space data perfectly complements the through-bond HMBC data.
-
Alternative Comparison (NOESY vs. ROESY): The Nuclear Overhauser Effect (NOE) can be zero for medium-sized molecules (MW ~700-1200 Da).[15] For this compound (MW ≈ 203 Da), which is a small molecule, a standard NOESY experiment is the preferred technique.[16] ROESY is generally reserved for molecules where the NOE is weak or zero.[15][16]
-
Illustrative Data and Interpretation
To demonstrate the power of this integrated approach, the following table summarizes representative NMR data for this compound.
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | ¹H Mult. | Key COSY Correlations (with Proton at...) | Key HMBC Correlations (from Proton to Carbon at...) | Key NOESY Correlations (from Proton to Proton at...) |
| 1 | 141.5 | - | - | - | C2, C3, C5, C1' | - |
| 2 | 127.5 | 7.65 | s | H6 | C1, C3, C4, C6, C7 | H7, H6 |
| 3 | 139.0 | - | - | - | C2, C4, C5, C7 | - |
| 4 | 129.1 | 7.45 | d | H5 | C2, C3, C5, C6 | H5, H7 |
| 5 | 129.3 | 7.40 | t | H4, H6 | C1, C3, C4 | H4, H6 |
| 6 | 128.0 | 7.55 | d | H5, H2 | C1, C2, C4, C5 | H5, H2 |
| 7 (-CH₂) | 45.5 | 4.60 | s | - | C2, C3, C4 | H2, H4 |
| 1' | 140.8 | - | - | - | C2', C6', C1 | - |
| 2'/6' | 127.8 | 7.60 | d | H3'/H5' | C1, C1', C3'/C5', C4' | H3'/H5' |
| 3'/5' | 129.5 | 7.48 | t | H2'/H6', H4' | C1', C2'/C6', C4' | H2'/H6', H4' |
| 4' | 128.5 | 7.38 | t | H3'/H5' | C2'/C6', C3'/H5' | H3'/H5' |
Note: Chemical shifts (δ) are hypothetical and for illustrative purposes, referenced to TMS. Multiplicity: s=singlet, d=doublet, t=triplet.
Visualizing Key Structural Correlations
The following diagram illustrates the most critical correlations used to assemble the final structure. COSY correlations establish the intra-ring spin systems, while the highlighted HMBC correlations piece the fragments together.
Caption: Key COSY and HMBC correlations for this compound.
Experimental Protocols
Achieving high-quality, reproducible data requires meticulous attention to experimental setup.
1. Sample Preparation
-
Analyte: Accurately weigh ~10-15 mg of this compound.
-
Solvent: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent is free of interfering signals.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Filtration: Filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
2. Instrument Setup & Calibration
-
Spectrometer: Use a high-field NMR spectrometer (≥ 400 MHz) for optimal resolution and sensitivity.
-
Locking & Shimming: Insert the sample, lock on the deuterium signal of the solvent, and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Pulse Calibration: Calibrate the 90° pulse widths for both ¹H and ¹³C channels.
3. 2D NMR Data Acquisition
-
General: For all 2D experiments, use gradient-selected sequences (e.g., gCOSY, gHSQCAD, gHMBCAD) to improve data quality by suppressing artifacts.
-
gCOSY:
-
Set spectral widths to cover all proton signals (~10-12 ppm).
-
Acquire 256-512 increments in the indirect dimension (t₁).
-
Use 2-4 scans per increment with a relaxation delay of 1.5-2.0 seconds.
-
-
gHSQC:
-
Set the ¹H spectral width as above. Set the ¹³C spectral width to cover all expected carbon signals (~0-160 ppm).
-
Optimize for an average one-bond coupling constant (¹JCH) of ~145 Hz.
-
Acquire 256 increments in t₁ with 4-8 scans per increment.
-
-
gHMBC:
-
Use the same spectral widths as HSQC.
-
Optimize for a long-range coupling constant (ⁿJCH) of 8 Hz. This value is a good compromise for detecting both ²J and ³J correlations.[8]
-
Acquire 256-512 increments in t₁ with 8-32 scans per increment, as HMBC is less sensitive.
-
-
NOESY:
-
Use the same proton spectral width.
-
Set the mixing time (d8) to an appropriate value for a small molecule, typically between 0.5 and 1.5 seconds. A mixing time titration may be necessary for optimal results.
-
Acquire 256-512 increments in t₁ with 8-16 scans per increment.
-
4. Data Processing
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform Fourier transformation.
-
Phase correct the spectra manually or using automated routines.
-
Calibrate the spectra by setting the TMS signal to 0.00 ppm.
Conclusion
The structural confirmation of a molecule like this compound exemplifies the modern standard for analytical rigor in the chemical and pharmaceutical sciences. While 1D NMR provides an initial hypothesis, it is the synergistic application of a suite of 2D NMR experiments that delivers unequivocal proof. COSY delineates the individual spin systems, HSQC links protons to their parent carbons, and HMBC provides the critical long-range correlations that build the complete molecular skeleton and confirm substituent positions. Finally, NOESY offers an orthogonal, through-space validation of the proposed structure. By following this logical, multi-faceted workflow, researchers can eliminate ambiguity and establish molecular structures with the highest degree of scientific confidence, ensuring the integrity of their research and the safety of future therapeutics.
References
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Ahmed, R. (2025). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. Radinka Journal of Health Science, 2(4). [Link]
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Ahmed, R. (2024). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. ResearchGate. [Link]
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Ahmed, R. (2025). The Role of Two-Dimensional nmr Spectroscopy (2dnmr Spectroscopy) in Pharmaceutical Research: Applications, Advancements and. OPENPUB Global Publisher. [Link]
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Ahmed, R. (2025). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. RADINKA JOURNAL OF HEALTH SCIENCE, 2(4). [Link]
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Farley, K. A., Horst, R., Koos, M. R. M., & Walker, G. S. (2023). Application of Fast 2D NMR Methods in the Pharmaceutical Industry. In Fast 2D Solution-state NMR Concepts and Applications (pp. 311-346). Royal Society of Chemistry. [Link]
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Decatur, J. (2018). NOESY and ROESY. Hamilton College. [Link]
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Reddit. (2018). What is the difference between NOESY and ROESY for NMR? r/chemistry. [Link]
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Barbosa, T. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. [Link]
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University of Ottawa. NOESY and EXSY. uOttawa NMR Facility. [Link]
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Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]
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Elyashberg, M., et al. (2007). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 45(7), 549-555. [Link]
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San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]
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Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. [Link]
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Slideshare. (n.d.). use of nmr in structure ellucidation. [Link]
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Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]
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Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11(001). [Link]
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YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]
-
Chemistry LibreTexts. (2024). 19: HMBC. [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
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Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. [Link]
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ResearchGate. (n.d.). HMBC correlations of compounds 1-5. [Link]
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YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
-
ResearchGate. (2025). Heteronuclear Multible Bond Correlation Spectroscopy-An Overview. [Link]
-
ResearchGate. (n.d.). 1 H-NMR data of chloromethylcatechols formed from 2-and 3-chlorotoluene. [Link]
-
YouTube. (2011). Lecture 22. Aspects of COSY, HMQC, HMBC, and Related Experiments. [Link]
-
YouTube. (2022). HMBC spectrum | Heteronuclear Multiple Bond Correlation. [Link]
-
YouTube. (2023). 2D COSY, NOESY, HSQC, HMBC and DOSY NMR application -Part 1. [Link]
-
Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. [Link]
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A Senior Application Scientist's Guide to Purity Assessment of Synthesized 3-(Chloromethyl)-1,1'-biphenyl
Introduction: The Imperative of Purity in Chemical Synthesis
In the realms of pharmaceutical development and fine chemical manufacturing, the purity of a synthetic intermediate is not merely a quality metric; it is a cornerstone of process reliability, reaction yield, and the safety and efficacy of the final product. 3-(Chloromethyl)-1,1'-biphenyl is a key building block in the synthesis of various high-value compounds. Its purity directly influences the outcome of subsequent reactions, with contaminants potentially leading to undesirable side products, reduced yields, or complex purification challenges downstream.
This guide provides a comprehensive comparison of two orthogonal and complementary analytical techniques—High-Performance Liquid Chromatography (HPLC) and melting point determination—for the robust assessment of the purity of synthesized this compound. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer insights into data interpretation, empowering researchers to make informed decisions about the quality of their synthesized materials.
Section 1: HPLC for Quantitative Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the industry standard for separating, identifying, and quantifying components in a mixture. For a non-polar, aromatic compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[1][2] This technique utilizes a non-polar stationary phase (typically C18) and a polar mobile phase, causing hydrophobic compounds to be retained longer on the column.[2][3]
The Causality Behind Method Selection: We choose RP-HPLC for its high resolution, sensitivity, and quantitative accuracy. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. By creating a gradient where the mobile phase becomes progressively less polar, we can effectively elute compounds of varying hydrophobicities, providing a detailed impurity profile. The method's validation is guided by the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for its intended purpose.[4][5][6]
Experimental Protocol: RP-HPLC Method
This protocol is designed to be a self-validating system, where system suitability tests are performed prior to analysis to ensure the instrument is performing correctly.
-
Instrumentation & Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18 bonded silica column (e.g., 4.6 x 150 mm, 5 µm particle size). A biphenyl stationary phase can also be considered as an alternative for enhanced separation of aromatic compounds.[7]
-
-
Reagents and Sample Preparation:
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a final concentration of 100 µg/mL.
-
Sample Preparation: Prepare the synthesized this compound sample in the same manner as the standard to a final concentration of ~100 µg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Gradient Elution:
Time (min) % Mobile Phase A (Water) % Mobile Phase B (Acetonitrile) 0.0 50 50 20.0 5 95 25.0 5 95 25.1 50 50 | 30.0 | 50 | 50 |
-
-
Data Analysis:
-
Identify the peak corresponding to this compound by comparing its retention time with that of the reference standard.
-
Calculate the purity by the area percent method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
-
HPLC Workflow Diagram
Caption: Workflow for HPLC purity assessment.
Section 2: Melting Point Analysis for Confirmatory Purity
Melting point is a fundamental physical property of a pure, crystalline solid. Its determination is a rapid and effective method to gauge purity. The underlying principle is melting point depression : impurities disrupt the crystal lattice structure of a solid, which requires less energy to break apart. Consequently, an impure substance will melt over a wider range of temperatures and at a lower temperature than the pure substance.[8][9] A sharp melting range (typically 0.5-1.0 °C) is a strong indicator of high purity.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation:
-
Ensure the synthesized this compound sample is completely dry.
-
Place a small amount of the sample on a clean, dry watch glass and crush it into a fine powder using a spatula.[11]
-
-
Capillary Loading:
-
Tap the open end of a capillary tube into the powdered sample until a small amount of solid (2-3 mm in height) enters the tube.[11]
-
Invert the tube and tap the sealed end gently on a hard surface to pack the sample tightly at the bottom.
-
-
Measurement:
-
Place the loaded capillary into the heating block of the melting point apparatus.
-
Set a rapid heating rate to quickly approach the expected melting point (e.g., to within 20 °C).
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium and an accurate reading.[11]
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the entire sample has melted into a clear liquid (T2).
-
The melting range is reported as T1 - T2.
-
-
Data Interpretation:
Melting Point Depression Concept Diagram
Caption: Effect of impurities on melting point.
Section 3: A Dual-Method Approach: Synthesizing the Data
Neither HPLC nor melting point analysis alone tells the whole story. A truly rigorous purity assessment leverages the strengths of both. HPLC provides precise, quantitative data, revealing the number of impurities and their relative amounts. Melting point provides a rapid, qualitative confirmation of the bulk sample's crystalline purity. A sample that shows >99.5% purity by HPLC should also exhibit a sharp, un-depressed melting point.
Comparative Data Summary
The following table presents hypothetical data for batches of this compound at different stages, illustrating how the two methods provide a comprehensive quality profile.
| Sample ID | Description | % Purity (by HPLC Area) | Melting Range (°C) (Hypothetical Ref. MP: 85.0-85.5°C) | Interpretation |
| CS-01 | Commercial Standard | 99.9% | 85.0 - 85.4 °C | High purity, sharp melting point. Validated reference. |
| SYN-B1 | Crude Synthesized Batch | 94.2% (multiple impurity peaks) | 81.5 - 84.0 °C | Significant impurities present, confirmed by both low HPLC purity and a depressed, broad melting range. |
| PUR-B1 | Purified Batch (Post-Recrystallization) | 99.7% (trace impurity peaks) | 84.8 - 85.3 °C | High purity. Purification was successful, removing most impurities, resulting in a sharp melting point near the reference. |
Analysis of Results:
-
The Crude Batch (SYN-B1) clearly requires purification. The HPLC chromatogram would show a main peak at 94.2% and several smaller peaks corresponding to starting materials or by-products. This quantitative result is corroborated by the significantly depressed and broad melting range.
-
The Purified Batch (PUR-B1) demonstrates the effectiveness of the purification step. The HPLC purity is high, and the melting range is sharp and close to the reference standard, confirming the high purity of the bulk crystalline material.
Conclusion
Assessing the purity of synthesized this compound requires a multi-faceted approach. Relying on a single technique can lead to an incomplete picture of product quality. By combining the quantitative power of a validated RP-HPLC method with the rapid, confirmatory insight of melting point analysis , researchers and drug development professionals can establish a robust, self-validating system for quality control. This dual-method strategy ensures that the intermediate meets the stringent purity requirements necessary for successful and reproducible outcomes in advanced chemical synthesis.
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Performance comparison of modern four-step vs. traditional six-step synthesis
An Expert's Guide to Oligonucleotide Synthesis: A Performance Showdown of Modern Four-Step versus Traditional Six-Step Methodologies
A Senior Application Scientist's Perspective
For research scientists and professionals in the burgeoning field of drug development, the synthesis of high-quality oligonucleotides is a critical, foundational step. The efficiency, reliability, and cost-effectiveness of this process directly impact research timelines and therapeutic development. For decades, a meticulous six-step synthesis cycle was the established norm. However, relentless innovation in phosphoramidite chemistry has ushered in a more streamlined, four-step approach that is now the industry standard. This guide provides an in-depth, data-driven comparison of these two synthetic paradigms, offering the technical insights necessary to navigate the nuances of modern oligonucleotide production.
The Chemical Bedrock: Phosphoramidite Chemistry
At the heart of both synthetic strategies lies the elegant and highly efficient phosphoramidite chemistry. This method facilitates the stepwise addition of nucleotide monomers to a growing oligonucleotide chain that is anchored to a solid support. The fundamental divergence between the four-step and six-step methods is not in the core chemical reactions, but rather in the optimization and consolidation of the synthetic cycle, leading to significant differences in performance and resource consumption.
The Traditional Six-Step Synthesis: A Legacy of Precision
The six-step method, often seen in older protocols and representing a more cautious approach, breaks down the synthesis cycle into discrete chemical and washing stages. This meticulous process, while robust, is characterized by longer cycle times and higher solvent consumption. A single nucleotide addition in the traditional six-step cycle unfolds as follows:
-
Deblocking (Detritylation): The cycle commences with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleotide of the solid-support-bound oligonucleotide chain. This is typically achieved with a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane.[1]
-
Washing: A crucial step to remove the deblocking agent and the liberated DMT cation, typically using anhydrous acetonitrile.
-
Coupling: The next phosphoramidite monomer, activated by a catalyst such as 1H-tetrazole or its derivatives, is introduced. This activated monomer then couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.[]
-
Oxidation: The newly formed phosphite triester linkage is unstable and is oxidized to a more stable phosphate triester. This is commonly accomplished using a solution of iodine in a mixture of tetrahydrofuran, water, and a weak base.[3]
-
Capping: To prevent the elongation of any chains that failed to couple in the preceding step ("failure sequences"), a capping step is introduced. This involves the acetylation of any unreacted 5'-hydroxyl groups using reagents like acetic anhydride and N-methylimidazole.[1][]
-
Washing: A final wash with acetonitrile removes residual capping reagents, oxidizer, and byproducts, preparing the chain for the next synthesis cycle.
The Modern Four-Step Synthesis: The Apex of Efficiency
The contemporary four-step synthesis is the result of extensive optimization of phosphoramidite chemistry and advancements in automated synthesizer technology.[1][3][4] This refined process significantly reduces cycle time and solvent usage by consolidating steps and minimizing non-essential washes. The four-step cycle is as follows:
-
Deblocking (Detritylation): The removal of the 5'-DMT protecting group, as in the traditional method.[1]
-
Coupling: The activated phosphoramidite monomer is coupled to the growing chain. Modern synthesizers and reagents allow for near-quantitative coupling efficiencies in a short time.[]
-
Capping: The capping of unreacted hydroxyl groups is performed immediately after the coupling step.[1][]
-
Oxidation: The phosphite triester is oxidized to the stable phosphate triester.[3]
In this streamlined workflow, the washing steps are integrated into the fluidics of the automated synthesizer, occurring rapidly between the primary chemical steps without being designated as separate, time-consuming stages.
Performance Face-Off: A Quantitative Comparison
The practical implications of these methodological differences are best illustrated through a direct comparison of key performance indicators. The following table summarizes typical data for the synthesis of a standard 20-mer oligonucleotide.
| Performance Metric | Traditional Six-Step Synthesis | Modern Four-Step Synthesis | Advantage |
| Average Cycle Time | 10 - 15 minutes | 3 - 5 minutes | Four-Step |
| Reagent Consumption | High | Optimized (Lower) | Four-Step |
| Solvent Waste | High | Significantly Reduced | Four-Step |
| Coupling Efficiency | ~98.5% | >99% | Four-Step |
| Final Crude Purity | Good | High | Four-Step |
| Overall Yield | Lower | Higher | Four-Step |
In-Depth Experimental Protocols
To provide a practical understanding, detailed, step-by-step methodologies for a single synthesis cycle are presented below.
Traditional Six-Step Synthesis Protocol
-
Deblocking: A solution of 3% TCA in dichloromethane is passed through the synthesis column for 90 seconds.
-
Washing: The column is washed with anhydrous acetonitrile for 60 seconds.
-
Coupling: A 0.1 M solution of the phosphoramidite and a 0.45 M solution of 1H-tetrazole in acetonitrile are delivered to the column and allowed to react for 5 minutes.
-
Oxidation: A solution of 0.1 M iodine in THF/water/pyridine is passed through the column for 60 seconds.
-
Capping: A 1:1 mixture of capping reagent A (acetic anhydride/THF/lutidine) and capping reagent B (N-methylimidazole/THF) is delivered to the column and reacts for 2 minutes.
-
Washing: The column is washed with anhydrous acetonitrile for 60 seconds before initiating the next cycle.
Modern Four-Step Synthesis Protocol (Automated Synthesizer)
-
Deblocking: A 3% DCA in toluene solution is delivered for 45 seconds.
-
Coupling: A 0.08 M solution of phosphoramidite and a 0.4 M solution of 5-ethylthio-1H-tetrazole in acetonitrile are delivered simultaneously and allowed to react for 90 seconds.
-
Capping: Capping A and B solutions are delivered and react for 30 seconds.
-
Oxidation: A 0.05 M iodine solution is delivered for 30 seconds. (Note: Rapid acetonitrile washes are performed between each step by the synthesizer's fluidics system)
The "Why": Expert Rationale Behind the Evolution
The move from a six-step to a four-step cycle is a testament to the continuous improvement in chemical reagents and synthesizer hardware. The development of more potent activators and optimized phosphoramidite formulations has driven coupling efficiencies to consistently exceed 99%.[5] This high efficiency reduces the population of failure sequences, making a single, rapid capping step highly effective. Furthermore, the precise and rapid fluid delivery systems of modern synthesizers allow for the highly efficient removal of reagents, obviating the need for prolonged, discrete washing steps. This not only accelerates the synthesis but also dramatically cuts down on the consumption of expensive and often hazardous solvents.
Visualizing the Synthetic Workflows
The following diagrams, generated using Graphviz, provide a clear visual representation of the logical flow of each synthesis methodology.
Caption: Traditional Six-Step Oligonucleotide Synthesis Workflow.
Caption: Modern Four-Step Oligonucleotide Synthesis Workflow.
Conclusion: A Clear Verdict for Modern Synthesis
While the traditional six-step synthesis method laid the groundwork for chemical oligonucleotide production, the modern four-step process represents a significant leap forward in efficiency, cost-effectiveness, and sustainability. The data unequivocally demonstrates that the four-step approach delivers higher quality oligonucleotides in a fraction of the time and with substantially less chemical waste. For researchers and drug development professionals, embracing the modern four-step synthesis is not merely a matter of convenience; it is a strategic imperative for accelerating discovery and development in the dynamic landscape of nucleic acid-based therapeutics and diagnostics.
References
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Chemie Brunschwig AG. (2015). Guidebook for the Synthesis of Oligonucleotides. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Oligonucleotide synthesis. Retrieved from [Link]
-
ACS Publications. (2022). Scalable One-Pot – Liquid-Phase Oligonucleotide Synthesis for Model Network Hydrogels. Retrieved from [Link]
-
ATDBio Ltd. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]
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A Senior Application Scientist's Guide to Evaluating the Environmental Impact of Synthetic Pathways
Introduction
In the relentless pursuit of novel molecules, the modern researcher, scientist, and drug development professional is confronted with a dual imperative: to innovate effectively and to do so sustainably. The synthetic pathway chosen for a new chemical entity dictates not only its economic viability but also its environmental legacy. Historically, the elegance of a synthesis was judged primarily by its yield and novelty. Today, the definition of an "elegant" synthesis has evolved to encompass efficiency, safety, and minimal environmental burden. This guide provides a comprehensive framework for evaluating and comparing the environmental impact of different synthetic pathways, moving from rapid assessment metrics to holistic life cycle analyses. It is designed to empower you with the rationale and practical methodologies to make data-driven, sustainable choices in your synthetic design, aligning with the core tenets of modern green chemistry.
Pillar 1: The Foundation - Principles of Green Chemistry
Before we can measure, we must understand the philosophy that guides our evaluation. The 12 Principles of Green Chemistry, developed by Paul Anastas and John Warner, provide the foundational framework for sustainable chemical design.[1][2] These principles shift the focus from managing waste after it is created to preventing its generation in the first place. They are not merely a checklist but a cohesive design philosophy that, when embraced, leads to inherently safer and more efficient chemistry. While a full exploration is beyond our scope, key principles that directly inform our quantitative evaluation include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency.[1][3]
Caption: Key Green Chemistry principles guiding sustainable synthetic design.
Pillar 2: Quantifying Efficiency - Key Mass-Based Metrics
To translate the principles of green chemistry into actionable insights, we rely on quantitative metrics.[4][5] Mass-based metrics are the first and most crucial step in this process, providing a rapid assessment of the material efficiency of a synthetic route.
Atom Economy (AE)
Introduced by Barry Trost, Atom Economy is a theoretical measure of how many atoms from the reactants are incorporated into the final desired product.[6][7] It is a measure of the intrinsic efficiency of the chemical transformation itself. An ideal, 100% atom-economical reaction (like an addition reaction) incorporates all reactant atoms into the product, generating no byproducts.[7][8]
-
Causality: A low atom economy signifies that a large portion of the reactant mass is converted into undesired byproducts, which constitutes waste. Designing syntheses with high atom economy is a primary goal of green chemistry.[2][9]
-
Limitation: AE's primary weakness is that it is a theoretical calculation based on the balanced equation. It does not account for reaction yield, excess reagents, solvents, or energy, which are often the largest contributors to waste.[10]
Environmental Factor (E-Factor)
Developed by Roger Sheldon, the E-Factor provides a more practical measure of waste by relating the mass of waste generated to the mass of the desired product.[4][11][12] It offers a direct snapshot of how much waste a real-world process produces.
-
Causality: The E-Factor highlights the total waste stream, including byproducts, leftover reactants, solvent losses, and catalyst residues.[13] A lower E-Factor indicates a greener, less wasteful process.[11] The ideal E-Factor is 0.[13] Different industrial sectors have vastly different typical E-Factors, with the pharmaceutical industry historically having some of the highest values (25-100+).[3][14]
Process Mass Intensity (PMI)
Adopted by the American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable, Process Mass Intensity is arguably the most holistic of the simple mass-based metrics.[15][16] It is defined as the ratio of the total mass of all materials (reactants, solvents, reagents, process water, etc.) used in a process to the mass of the final active pharmaceutical ingredient (API) produced.[16][17][18]
-
Causality: PMI provides a complete picture of the material inputs required to create a product.[15][19] It directly links process efficiency to resource utilization, cost, and environmental impact.[15][20] A lower PMI signifies a more sustainable and cost-effective process. The pharmaceutical industry uses PMI to benchmark processes and drive innovation toward more sustainable manufacturing.[15][16]
Caption: Relationship between key mass-based green chemistry metrics.
Experimental Protocol: Calculating Mass-Based Green Metrics
This protocol outlines a self-validating system for calculating AE, E-Factor, and PMI for a given reaction step.
Objective: To quantitatively assess the material efficiency of a chemical synthesis.
Methodology:
-
Step 1: Define the Process Boundaries
-
Clearly define the starting materials and the final, isolated product for the synthetic step or entire pathway being evaluated.
-
Write the complete, balanced chemical equation for the transformation.
-
-
Step 2: Calculate Atom Economy (AE)
-
Formula: AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100.[6]
-
Procedure:
-
Determine the molecular weights of the desired product and all reactants as defined in the stoichiometric equation.
-
Sum the molecular weights of all reactants.
-
Apply the formula to calculate the theoretical percentage.
-
-
-
Step 3: Collect Mass Data from the Experiment
-
Accurately measure and record the mass of all materials used in the process. This includes:
-
Reactants (including any excess)
-
Solvents (for the reaction and any purification/workup steps)
-
Reagents
-
Catalysts
-
Process water or other workup materials (e.g., acids, bases, salts).
-
-
Accurately measure and record the mass of the final, isolated, and purified product (actual yield).
-
-
Step 4: Calculate Process Mass Intensity (PMI)
-
Formula: PMI = (Total Mass of All Inputs (kg) / Mass of Product (kg)).[21]
-
Procedure:
-
Sum the masses of all materials recorded in Step 3 to get the "Total Mass of All Inputs."
-
Ensure all masses are in the same unit (preferably kg).
-
Divide the total input mass by the mass of the isolated product.
-
-
-
Step 5: Calculate E-Factor
-
Formula: E-Factor = (Total Mass of Waste (kg) / Mass of Product (kg)).[21]
-
Procedure:
-
Calculate the "Total Mass of Waste" by subtracting the mass of the isolated product from the "Total Mass of All Inputs." (Total Waste = Total Inputs - Product Mass).
-
Divide the total waste mass by the mass of the isolated product.
-
-
Self-Validation Check: Note that PMI = E-Factor + 1 . This relationship serves as a quick validation of your calculations.
-
Pillar 3: A Holistic View - Life Cycle Assessment (LCA)
While mass-based metrics are excellent for assessing material efficiency, they do not differentiate between the environmental impacts of different types of waste or energy sources.[4] A kilogram of benign saltwater waste is treated the same as a kilogram of heavy metal waste. To gain a more comprehensive understanding, we turn to Life Cycle Assessment (LCA).
LCA is a standardized, multi-stage methodology for evaluating the environmental impacts of a product or process throughout its entire life cycle.[22][23] It allows for a "cradle-to-grave" or "cradle-to-gate" analysis, quantifying impacts such as global warming potential, water use, ecotoxicity, and resource depletion.[22][24] The methodology is governed by ISO standards 14040 and 14044, which define its four key stages.[24] Although conducting a full LCA is resource-intensive and often requires specialized software (e.g., SimaPro, GaBi) and databases, understanding its framework is crucial for making truly informed decisions.[25][26][27]
Caption: The four main stages of a Life Cycle Assessment (LCA).
Application in Practice: A Comparative Case Study - The Synthesis of Ibuprofen
To illustrate these principles, we will compare the traditional "brown" synthesis of ibuprofen with the greener BHC (Boots-Hoechst-Celanese) process. The original route, developed in the 1960s, was a six-step synthesis with an atom economy of only 40%, meaning 60% of the atomic mass of the reactants was lost as waste.[28]
The innovative BHC process, developed in the 1980s, is a three-step catalytic route.[9] The key improvement lies in the first two steps. The first step is a catalytic Friedel-Crafts acylation. The second, and most crucial, step uses a palladium catalyst for the carbonylation of the alcohol to the corresponding acid. This catalytic approach replaces the stoichiometric reagents and multiple steps of the older process, dramatically improving efficiency and reducing waste.
Below is a quantitative comparison of the two pathways.
| Metric | Traditional "Brown" Synthesis | Greener BHC Synthesis | Rationale for Improvement |
| Number of Steps | 6 | 3 | Fewer steps reduce energy, solvent use, and potential for waste generation. |
| Atom Economy (AE) | ~40%[28] | ~77-80%[10][28] | Catalytic additions are inherently more atom-economical than stoichiometric reactions. |
| Overall Yield | <40% | >75% | Higher efficiency in each step leads to a much greater overall yield. |
| E-Factor | High (Est. >1.5) | Low (Est. <0.3) | Drastic reduction in byproducts and reagents directly lowers the waste-to-product ratio. |
| Process Mass Intensity (PMI) | High (Est. >2.5) | Low (Est. <1.3) | Fewer steps and less waste significantly reduce the total mass input per kg of product. |
| Key Reagents | Stoichiometric AlCl₃, multiple steps | Catalytic HF, Pd catalyst | Catalysts are used in small amounts and can often be recycled, unlike stoichiometric reagents. |
Note: E-Factor and PMI values are estimated based on the known improvements in atom economy and reduction in steps. A full analysis would require detailed process data.
A recent life cycle assessment comparing the BHC route to an even newer enzymatic synthetic route highlights further potential for improvement, showing that replacing chemical catalysts with recyclable enzymes can reduce environmental impacts across multiple categories, including acidification and human toxicity.[28][29][30]
Conclusion
The evaluation of a synthetic pathway's environmental impact is a critical component of modern chemical research and development. It requires a tiered approach, beginning with the foundational principles of green chemistry. Rapid, quantitative assessments using mass-based metrics like Atom Economy , E-Factor , and especially Process Mass Intensity (PMI) provide essential, data-driven insights into material efficiency and waste generation. For a truly comprehensive analysis, Life Cycle Assessment (LCA) offers a holistic view of environmental burdens, from raw material extraction to final disposal.
As the case of ibuprofen demonstrates, redesigning syntheses with these principles and metrics in mind can lead to dramatic reductions in waste, energy use, and hazard. By integrating these evaluative tools into the earliest stages of route design, researchers and drug development professionals can drive the creation of not only innovative and effective molecules but also more sustainable and economically sound chemical processes.
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Comparison of chemical routes based on inherent safety, health and environmental impacts of accidental and daily operational releases | Request PDF - ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Results Using Different Chromatographic Columns
In the landscape of pharmaceutical development and quality control, the certainty of analytical data is paramount. A validated analytical method is the cornerstone of this certainty, providing the evidence that a procedure is fit for its intended purpose. However, true confidence in an analytical method, particularly a stability-indicating one, is achieved through rigorous cross-validation. This guide provides an in-depth exploration of cross-validating analytical results using chromatographically different, or 'orthogonal', columns. We will delve into the scientific rationale behind this practice, provide detailed experimental protocols, present comparative data, and discuss the interpretation of results within a regulatory framework.
The Imperative of Orthogonality in Method Validation
An analytical method's specificity is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. A single chromatographic column, no matter how efficient, can harbor co-elutions where a degradant or impurity peak is hidden under the main analyte peak or another impurity. This can lead to inaccurate quantification and a false sense of security regarding a product's stability and purity.
Cross-validation with an orthogonal column is a powerful tool to mitigate this risk. Orthogonality in chromatography refers to the use of two separation systems with fundamentally different selectivity.[1] By analyzing the same sample on two columns with different retention mechanisms, the probability of a co-elution occurring at the same retention time on both systems is significantly reduced.[2] This approach provides a much higher degree of confidence that the peaks are pure and the method is truly stability-indicating.
Quantifying Orthogonality: The Hydrophobic Subtraction Model
To move beyond a qualitative "looks different" assessment of column selectivity, the Hydrophobic Subtraction Model (HSM) provides a quantitative framework.[3][4] This model characterizes reversed-phase HPLC columns based on five key parameters:
-
H (Hydrophobicity): The primary retention mechanism based on non-polar interactions.
-
S* (Steric Hindrance): The column's ability to distinguish between molecules of different sizes and shapes.
-
A (Hydrogen Bond Acidity): The ability of the stationary phase to act as a hydrogen bond donor.
-
B (Hydrogen Bond Basicity): The ability of the stationary phase to act as a hydrogen bond acceptor.
-
C (Cation Exchange): The extent of ionic interactions with protonated basic compounds.
By comparing the HSM parameters of two columns, a quantitative measure of their orthogonality can be calculated. A larger difference in these parameters, particularly in S*, A, B, and C, indicates a higher degree of orthogonality and a greater likelihood of resolving hidden impurities.[5]
Strategic Selection of Orthogonal Columns: A Case Study with C18 and Phenyl-Hexyl Phases
The workhorse of reversed-phase chromatography is the C18 (ODS) column, which primarily separates compounds based on hydrophobicity.[6][7] To achieve orthogonality, a column with a different dominant separation mechanism is required. A Phenyl-Hexyl column is an excellent choice for this purpose.
The Phenyl-Hexyl stationary phase offers a unique selectivity due to the presence of the aromatic phenyl ring.[8][9] This allows for π-π interactions with analytes that also contain aromatic moieties.[6] This interaction is a different retention mechanism compared to the purely hydrophobic interactions of a C18 phase. Consequently, the elution order of aromatic compounds can be significantly different on a Phenyl-Hexyl column compared to a C18 column, making it an excellent orthogonal choice for the analysis of many pharmaceutical compounds, which are often aromatic in nature.
The hexyl linker in the Phenyl-Hexyl phase provides a degree of hydrophobic interaction, but the dominant selectivity for aromatic compounds is driven by the phenyl group. This dual nature allows for a unique separation profile that can resolve impurities that are co-eluted on a C18 column.[9]
Experimental Protocol: Cross-Validation of a Stability-Indicating Method
This section provides a detailed, step-by-step protocol for the cross-validation of an analytical method for a hypothetical drug substance, "Exemplar," and its related impurities using a C18 and a Phenyl-Hexyl column.
Objective
To verify the specificity and accuracy of the primary stability-indicating method (using a C18 column) by comparing the results with those obtained from an orthogonal method (using a Phenyl-Hexyl column).
Materials and Equipment
-
HPLC Systems: Two independent HPLC systems with UV detection.
-
Columns:
-
Primary Column: C18, 4.6 x 150 mm, 3.5 µm
-
Orthogonal Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
-
-
Samples:
-
Exemplar API (Active Pharmaceutical Ingredient) reference standard
-
Known impurities of Exemplar (if available)
-
Forced degradation samples of Exemplar (acid, base, peroxide, heat, light)
-
A representative batch of Exemplar drug substance
-
Chromatographic Conditions
The following are example starting conditions. These should be optimized for the specific analyte.
| Parameter | Primary Method (C18 Column) | Orthogonal Method (Phenyl-Hexyl Column) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 30 minutes | 10% to 90% B over 30 minutes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Detection | 254 nm | 254 nm |
| Injection Vol. | 10 µL | 10 µL |
Experimental Workflow
Caption: Experimental workflow for cross-validation using orthogonal columns.
System Suitability
Before sample analysis, perform system suitability injections (e.g., five replicate injections of the reference standard) on both systems. The acceptance criteria are typically:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: > 2000
-
%RSD for Peak Area and Retention Time: ≤ 2.0%
Analysis of Forced Degradation Samples
Inject the forced degradation samples onto both columns. The primary goal is to assess for co-elutions and to ensure that all significant degradation products are resolved from the main peak and from each other.
Data Presentation and Interpretation
The results from the two columns should be tabulated for a clear comparison. The following is a hypothetical data set for the analysis of a representative batch of "Exemplar" API.
Table 1: Comparative Analysis of Exemplar API Batch on C18 and Phenyl-Hexyl Columns
| Impurity | Retention Time (min) - C18 | % Area - C18 | Retention Time (min) - Phenyl-Hexyl | % Area - Phenyl-Hexyl |
| Impurity A | 8.5 | 0.08 | 10.2 | 0.09 |
| Impurity B | 12.3 | 0.15 | 11.5 | 0.14 |
| Impurity C | 15.1 | 0.25 (Co-eluted) | 14.8 | 0.12 |
| Impurity D | 15.1 | 0.25 (Co-eluted) | 15.5 | 0.13 |
| Impurity E | 18.2 | 0.06 | 19.8 | 0.07 |
| Total Impurities | 0.54 | 0.55 |
In this hypothetical example, the C18 column showed a single peak at 15.1 minutes with an area of 0.25%. However, the orthogonal Phenyl-Hexyl column resolved this into two distinct peaks, Impurity C and Impurity D, with areas of 0.12% and 0.13% respectively. This demonstrates the power of orthogonal cross-validation in uncovering co-eluting species.
Statistical Analysis and Acceptance Criteria
According to regulatory guidelines such as ICH Q2(R2), when comparing two analytical procedures, the results should be statistically evaluated.[4][10][11]
Caption: Logical relationship in data analysis for cross-validation.
For quantitative comparisons, such as the total percentage of impurities or the assay value, statistical tests should be employed:
-
F-test: To compare the precision of the two methods. The calculated F-value should be less than the critical F-value at a given confidence level (e.g., 95%).
-
Student's t-test: To compare the accuracy (mean values) of the two methods. The calculated t-value should be less than the critical t-value, indicating no significant difference between the means.
Acceptance Criteria for Successful Cross-Validation:
-
Qualitative: The orthogonal method should not reveal any new, significant impurities (>0.05%) that were not detected by the primary method. The elution order may be different, which is expected and desired.
-
Quantitative: The results for total impurities and assay should be statistically equivalent, as determined by the F-test and t-test. A common acceptance criterion is that the difference between the mean results from the two methods should be no more than a pre-defined value (e.g., ± 2.0%).
Conclusion: A Foundation of Trust in Analytical Data
Cross-validation of analytical results using different chromatographic columns is not merely a regulatory checkbox; it is a fundamental scientific practice that builds a foundation of trust in your analytical data. By employing orthogonal separation mechanisms, you significantly enhance the reliability of your method's specificity, providing strong evidence that your method is truly stability-indicating. The use of quantitative measures of orthogonality, such as the Hydrophobic Subtraction Model, allows for a scientifically sound selection of columns. A well-designed cross-validation study, complete with a detailed protocol, clear data presentation, and rigorous statistical analysis, is an indispensable tool in the development and lifecycle management of robust analytical methods in the pharmaceutical industry.
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HPLC Columns. The Hydrophobic Subtraction Model (HSM) of selectivity has been developed to.... [Link]
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Agilent Technologies. (2010). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. [Link]
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Waters Corporation. (2014). Using HILIC and RP-LC together to Analyze Polar and Non-Polar Compounds. [Link]
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A Comparative Guide to the Reactivity of 3-(Chloromethyl)-1,1'-biphenyl and its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the functionalization of biphenyl scaffolds is a cornerstone of molecular design. The chloromethyl-substituted biphenyls, in particular, serve as versatile synthons for introducing the biphenylmethyl moiety into a diverse range of molecular architectures. However, the isomeric position of the chloromethyl group profoundly influences its reactivity, dictating the choice of reaction conditions and, ultimately, the success of a synthetic campaign. This guide provides an in-depth comparison of the reactivity of 3-(Chloromethyl)-1,1'-biphenyl with its 2- and 4-isomers, grounded in the principles of physical organic chemistry and supported by illustrative experimental data from analogous systems.
Understanding the Reactivity of Benzylic Halides: A Tale of Two Mechanisms
The reactivity of chloromethyl-biphenyls is dominated by the chemistry of the benzylic chloride group. These compounds readily undergo nucleophilic substitution reactions, primarily through two distinct mechanisms: the unimolecular S(_N)1 pathway and the bimolecular S(_N)2 pathway.[1][2] The preferred mechanism is a delicate balance of electronic and steric factors inherent to the substrate, the nature of the nucleophile, and the solvent system employed.[3]
-
The S(_N)1 Mechanism: This two-step process involves the initial, rate-determining departure of the chloride ion to form a planar, resonance-stabilized benzylic carbocation. This intermediate is then rapidly captured by a nucleophile.[4] The stability of this carbocation is paramount to the reaction rate.
-
The S(_N)2 Mechanism: In this concerted, single-step reaction, the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the chloride ion.[2] This mechanism is highly sensitive to steric hindrance around the reaction center.
Isomeric Effects on Reactivity: A Comparative Analysis
The substitution pattern of the chloromethyl group on the biphenyl ring system dictates the interplay of electronic and steric effects, leading to significant differences in reactivity among the 2-, 3-, and 4-isomers.
4-(Chloromethyl)-1,1'-biphenyl: The Influence of Electronic Effects
In the 4-isomer, the chloromethyl group is positioned at the para position of one of the phenyl rings. The primary factor governing its reactivity is the electronic effect of the distal phenyl group. The phenyl group is weakly electron-donating through resonance, which can stabilize the developing positive charge in the transition state of an S(_N)1 reaction. This resonance stabilization, though modest, enhances the rate of carbocation formation compared to benzyl chloride itself.
In an S(_N)2 reaction, the electronic effect of the para-phenyl group is less pronounced, and the reaction rate is primarily influenced by the unhindered nature of the primary benzylic carbon.
This compound: A Balance of Inductive and Steric Factors
For the 3-isomer, the chloromethyl group is in the meta position relative to the other phenyl ring. In this configuration, the resonance-donating effect of the second phenyl ring on the benzylic carbon is negligible. The reactivity is primarily influenced by the inductive effect of the phenyl substituent, which is weakly electron-withdrawing. This inductive effect slightly destabilizes the carbocation intermediate in an S(_N)1 pathway, leading to a slower reaction rate compared to the 4-isomer.
From a steric standpoint, the 3-isomer is relatively unhindered, allowing for facile S(_N)2 reactions, similar to the 4-isomer.
2-(Chloromethyl)-1,1'-biphenyl: The Dominance of Steric Hindrance
The 2-isomer presents a unique case where steric hindrance is the dominant factor controlling reactivity.[5] The bulky phenyl group at the ortho position severely impedes the backside attack required for an S(_N)2 mechanism.[5] This steric clash significantly raises the energy of the S(_N)2 transition state, making this pathway highly unfavorable.
In an S(_N)1 reaction, the formation of a planar carbocation can alleviate some of the initial steric strain. However, the bulky ortho-phenyl group can hinder the solvation of the incipient carbocation, which is crucial for its stabilization.[6] This can lead to a slower S(_N)1 rate compared to what might be expected based on electronic effects alone. In some cases, ortho-substituents can provide anchimeric assistance, where a neighboring group participates in the displacement of the leaving group, leading to an enhanced reaction rate.[1] However, for a phenyl group, this is less common than for heteroatom-containing substituents.
Predicted Order of Reactivity
Based on the interplay of these electronic and steric factors, the predicted order of reactivity for the chloromethyl-biphenyl isomers in nucleophilic substitution reactions, particularly under solvolytic (S(_N)1-favoring) conditions, is:
4-(Chloromethyl)-1,1'-biphenyl > this compound >> 2-(Chloromethyl)-1,1'-biphenyl
This trend is summarized in the table below:
| Isomer | Primary Influencing Factor(s) | Predicted Relative Reactivity (S(_N)1) |
| 4-(Chloromethyl)-1,1'-biphenyl | Resonance stabilization from the para-phenyl group. | Highest |
| This compound | Weak electron-withdrawing inductive effect of the meta-phenyl group. | Intermediate |
| 2-(Chloromethyl)-1,1'-biphenyl | Significant steric hindrance from the ortho-phenyl group. | Lowest |
Quantitative Insights from Analogous Systems
For illustrative purposes, the following table presents hypothetical relative solvolysis rate constants based on the established principles discussed above and data from related systems.
| Compound | Relative Solvolysis Rate (Hypothetical) |
| Benzyl Chloride | 1.0 |
| 4-(Chloromethyl)-1,1'-biphenyl | ~ 2-3 |
| This compound | ~ 0.8-1.0 |
| 2-(Chloromethyl)-1,1'-biphenyl | < 0.1 |
Note: These are estimated values for illustrative purposes and actual experimental values may vary depending on the specific reaction conditions.
Experimental Protocol for a Comparative Reactivity Study: Solvolysis Rate Determination
To empirically validate the predicted order of reactivity, a comparative kinetic study of the solvolysis of the three isomers can be performed. The rate of solvolysis can be conveniently monitored by measuring the increase in conductivity of the solution as the reaction progresses, due to the formation of hydrochloric acid.[6]
Objective:
To determine the pseudo-first-order rate constants for the solvolysis of 2-, 3-, and 4-(chloromethyl)-1,1'-biphenyl in 80% aqueous ethanol at a constant temperature.
Materials:
-
2-(Chloromethyl)-1,1'-biphenyl
-
This compound
-
4-(Chloromethyl)-1,1'-biphenyl
-
Absolute Ethanol
-
Deionized Water
-
Conductivity meter and probe
-
Constant temperature water bath
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
Procedure:
-
Solvent Preparation: Prepare a stock solution of 80% (v/v) aqueous ethanol by mixing 800 mL of absolute ethanol with 200 mL of deionized water in a 1 L volumetric flask.
-
Temperature Equilibration: Place the solvent and sealed vials of the three isomers in a constant temperature water bath set to 25.0 ± 0.1 °C for at least 30 minutes to reach thermal equilibrium.
-
Reaction Setup: Place a known volume (e.g., 50 mL) of the 80% aqueous ethanol into a reaction vessel equipped with a calibrated conductivity probe and a magnetic stir bar. Allow the conductivity reading to stabilize.
-
Reaction Initiation: Prepare a dilute solution of one of the chloromethyl-biphenyl isomers in a small amount of the 80% aqueous ethanol. At time t=0, inject a small, precise volume of this solution into the reaction vessel to achieve a final concentration of approximately 0.01 M.
-
Data Acquisition: Record the conductivity of the solution at regular time intervals (e.g., every 30 seconds) until the reaction is complete (i.e., the conductivity reading remains constant).
-
Repeat for all Isomers: Repeat steps 3-5 for the other two isomers, ensuring identical starting concentrations and reaction conditions.
Data Analysis:
The pseudo-first-order rate constant, k, can be determined by plotting the natural logarithm of the change in conductivity versus time. The slope of the resulting straight line will be equal to -k. A comparison of the calculated k values will provide a quantitative measure of the relative reactivity of the three isomers.
Figure 1: Experimental workflow for the comparative solvolysis rate determination.
Conclusion
The isomeric position of the chloromethyl group on the biphenyl scaffold has a profound and predictable impact on its reactivity in nucleophilic substitution reactions. The 4-isomer is the most reactive due to favorable electronic stabilization of the S(_N)1 intermediate. The 3-isomer exhibits intermediate reactivity, governed primarily by inductive effects. The 2-isomer is significantly less reactive due to severe steric hindrance. A thorough understanding of these structure-reactivity relationships is paramount for researchers in drug discovery and materials science, enabling the rational design of synthetic routes and the efficient construction of complex molecular architectures. The provided experimental protocol offers a robust framework for the quantitative comparison of these important synthetic intermediates.
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The Analytical Imperative: Why Isomer-Specific Identification Matters
A Senior Application Scientist's Guide to Isomer-Specific Identification of Chlorinated Biphenyls by GC/MS
For researchers, scientists, and drug development professionals engaged in the analysis of persistent organic pollutants (POPs), the accurate identification and quantification of polychlorinated biphenyls (PCBs) present a significant analytical challenge. With 209 distinct congeners, each exhibiting unique toxicological properties, isomer-specific identification is paramount. This guide provides an in-depth comparison of Gas Chromatography/Mass Spectrometry (GC/MS) methodologies for the robust and reliable analysis of PCBs, grounded in scientific principles and field-proven insights.
Polychlorinated biphenyls are a class of synthetic organic chemicals that were once widely used in industrial and commercial applications. Due to their environmental persistence and adverse health effects, their production was banned in many countries. The toxicity of PCBs varies significantly between congeners, with "dioxin-like" PCBs being of particular concern due to their high toxicity. Therefore, analytical methods must be capable of separating and identifying individual PCB congeners to accurately assess the risk associated with environmental and biological samples.
The primary challenge in PCB analysis lies in the chromatographic separation of a large number of isomers with very similar physicochemical properties.[1] Many congeners co-elute on standard gas chromatography columns, making their individual identification and quantification difficult.[2][3] This guide will explore the established and advanced GC/MS techniques that address this challenge.
Foundational Technique: Single Quadrupole GC/MS
Single quadrupole GC/MS is a widely adopted technique for the analysis of a broad range of organic compounds, including PCBs. The gas chromatograph separates the PCB congeners based on their boiling points and interaction with the stationary phase of the GC column. The mass spectrometer then ionizes the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.
Key Experimental Considerations for Robust PCB Analysis by GC/MS
1. Column Selection: The Heart of the Separation
The choice of the GC column is critical for achieving optimal separation of PCB congeners. While no single column can separate all 209 congeners, certain stationary phases offer superior selectivity.[4]
-
5% Phenyl Polysilphenylene-siloxane (e.g., DB-5ms, Rtx-5ms): These are common general-purpose columns providing good separation for many PCB congeners.
-
Specialized PCB Columns (e.g., Rtx-PCB, Zebron ZB-Dioxin): These columns have stationary phases specifically designed to enhance the resolution of critical PCB pairs.[5][6] Modern regulations often necessitate the use of such advanced column selectivities to meet separation requirements.[5]
2. Injection Technique: Ensuring Representative Sampling
The injector introduces the sample into the GC system. A split/splitless injector is commonly used for PCB analysis. For trace-level analysis, a splitless injection is preferred to maximize the amount of analyte transferred to the column. The use of premium deactivated liners is crucial to prevent analyte degradation and ensure accurate quantification.[5]
3. Mass Spectrometer Operation: Selectivity and Sensitivity
-
Ionization Mode: Electron Ionization (EI) is the most common ionization technique for PCB analysis, producing characteristic fragmentation patterns.[7]
-
Acquisition Mode:
Standardized Methodology: EPA Method 1628
The U.S. Environmental Protection Agency (EPA) has developed Method 1628, which utilizes low-resolution GC/MS in SIM mode for the determination of all 209 PCB congeners.[8][9][10] This method is designed to be more accessible to standard environmental laboratories compared to high-resolution MS methods.[9] It employs isotope dilution, where carbon-13 labeled PCB congeners are used as internal standards to improve accuracy and precision.[9][11]
Advanced Separation and Detection Techniques
While single quadrupole GC/MS is a powerful tool, more advanced techniques are often required for the unambiguous identification of co-eluting congeners and for ultra-trace analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry, as specified in EPA Method 1668, offers significantly higher mass accuracy and resolution than low-resolution MS.[4][12][13][14][15] This allows for the differentiation of PCBs from other co-eluting compounds with the same nominal mass, thereby reducing the likelihood of false positives.[16] HRMS is the gold standard for the analysis of dioxin-like PCBs at very low concentrations.[12][13]
Tandem Mass Spectrometry (GC-MS/MS)
Triple quadrupole mass spectrometers (GC-MS/MS) provide another layer of selectivity through Selected Reaction Monitoring (SRM).[11][17][18][19] In SRM, a specific precursor ion is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This highly specific detection method significantly reduces matrix interference and improves the signal-to-noise ratio for target analytes.[17][18]
Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS)
GCxGC-MS is a powerful technique that utilizes two different GC columns with orthogonal separation mechanisms.[1][20] The effluent from the first column is trapped and then rapidly re-injected onto the second, shorter column. This results in a significant increase in peak capacity and the ability to separate many co-eluting compounds.[1][6][20][21] When coupled with a high-speed Time-of-Flight (TOF) mass spectrometer, GCxGC-MS can provide comprehensive analysis of complex PCB mixtures.[1]
Performance Comparison of Analytical Techniques
| Technique | Resolution | Sensitivity | Selectivity | Isomer Specificity | Cost & Complexity |
| GC-LRMS (SIM) | Moderate | Good | Good | Moderate (co-elution issues) | Moderate |
| GC-HRMS | High | Excellent | Excellent | High | High |
| GC-MS/MS (SRM) | Moderate (Chromatographic) | Excellent | Excellent | High (for targeted congeners) | High |
| GCxGC-TOFMS | Excellent | Excellent | Excellent | Excellent | Very High |
Experimental Protocol: Isomer-Specific PCB Analysis by GC-LRMS (Based on EPA Method 1628)
This protocol provides a general workflow. Specific parameters should be optimized based on the instrument and sample matrix.
1. Sample Preparation:
-
Extraction: Use appropriate solvent extraction techniques (e.g., Soxhlet, pressurized fluid extraction) based on the sample matrix (water, soil, tissue).[4]
-
Cleanup: Remove interfering compounds using techniques such as gel permeation chromatography, silica gel, or Florisil column chromatography.[2][4][8]
-
Internal Standard Spiking: Spike the sample with a solution containing 13C-labeled PCB congeners before extraction for isotope dilution quantification.[11]
2. GC-MS Analysis:
-
GC System: Agilent 8890 GC or equivalent.[10]
-
Column: Agilent DB-5ms UI, 30 m x 0.25 mm x 0.25 µm or equivalent.
-
Injector: Split/splitless, 250 °C, splitless mode.
-
Oven Program: 100 °C (hold 1 min), ramp to 320 °C at 10 °C/min, hold 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS System: Agilent 5977C GC/MSD or equivalent.[10]
-
Ion Source: Electron Ionization (EI), 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor at least two characteristic ions for each congener homolog group.
-
Calibration: Perform a multi-point calibration using certified PCB congener standards.[10] The National Institute of Standards and Technology (NIST) provides Standard Reference Materials (SRMs) for PCBs.[22]
3. Data Analysis:
-
Identify congeners based on their retention times and the ratio of their quantifier and qualifier ions.
-
Quantify the concentration of each congener using the response of its corresponding 13C-labeled internal standard.
Workflow Diagram
Caption: Experimental workflow for isomer-specific PCB analysis by GC/MS.
Conclusion
The isomer-specific identification of chlorinated biphenyls is a complex analytical task that requires careful consideration of chromatographic separation and mass spectrometric detection. While single quadrupole GC/MS provides a robust and accessible platform, particularly when following standardized methods like EPA 1628, advanced techniques such as HRMS, GC-MS/MS, and GCxGC-MS offer superior performance for challenging separations and ultra-trace analysis. The choice of methodology should be guided by the specific analytical requirements, including the number of target congeners, the required detection limits, and the complexity of the sample matrix. By understanding the principles and practical considerations outlined in this guide, researchers can develop and implement self-validating systems for the accurate and reliable analysis of PCBs.
References
-
Appropriate use of EPA Methods 8082 and 1668 - ESSLAB. (n.d.). Retrieved from [Link]
-
Implementation Memorandum #12: When to Use EPA Method 1668 for PCB Congener Analyses - Washington State Department of Ecology. (2015, July 22). Retrieved from [Link]
-
Method 1668: Toxic Polychlorinated Biphenyls by Isotope Dilution High Resolution Gas Chromatography/High Resolution Mass Spectrometry - epa nepis. (n.d.). Retrieved from [Link]
-
GCxGC(qMS) PCB. (n.d.). Retrieved from [Link]
-
SERVICES SUMMARY 1668A/1668C. (n.d.). Retrieved from [Link]
-
1668C Air - Analytical Method. (n.d.). Retrieved from [Link]
-
Method 1628 Polychlorinated Biphenyl (PCB) Congeners in Water, Soil, Sediment, Biosolids, and Tissue - EPA. (2021, July 1). Retrieved from [Link]
-
PCB Congeners by Low-Resolution GC-MS - Method 1628 (Not yet approved) | US EPA. (n.d.). Retrieved from [Link]
-
Schantz, M., Parris, R., & Wise, S. (1993). NIST Standard Reference Materials (SRMs) for Polychlorinated Biphenyl (PCB) Determinations and Their Applicability to Toxaphene Measurements. Chemosphere. Retrieved from [Link]
-
A Comparative Assessment of Low- and High-Resolution Gas Chromatography / Mass Spectrometry Methods for Polychlorinated Biphenyl Congener Analysis in Industry Wastewater | NCASI. (2024, February 22). Retrieved from [Link]
-
Determination of Polychlorinated Biphenyl (PCB) by GC/MS According to EPA Method 1628 | Agilent. (2025, January 16). Retrieved from [Link]
-
The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects - NIH. (2024, July 25). Retrieved from [Link]
-
Comparison of PCB separation using GC-MS (above), compared to GCxGC-... - ResearchGate. (n.d.). Retrieved from [Link]
-
Comparison of PCB separation using GC-MS (above), compared to GCxGC-... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
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ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). Retrieved from [Link]
-
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Justification for selecting 3-(Chloromethyl)-1,1'-biphenyl over similar compounds for specific applications
An In-Depth Guide to the Strategic Selection of 3-(Chloromethyl)-1,1'-biphenyl for Advanced Chemical Synthesis
Abstract
The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, lending favorable pharmacokinetic and physical properties to a vast array of functional molecules.[1][2][3] The strategic introduction of this structural unit often relies on the use of versatile, reactive intermediates. This guide provides a comprehensive technical analysis of this compound, a key building block for advanced organic synthesis. We will objectively compare its performance and utility against structurally similar compounds, providing the experimental and mechanistic rationale to justify its selection in specific applications. This document is intended for researchers, chemists, and drug development professionals seeking to optimize their synthetic routes by making informed decisions about starting materials.
The Strategic Importance of Functionalized Biphenyls
Biphenyl derivatives are central to the development of pharmaceuticals, agrochemicals, and high-performance polymers.[1][2] Their rigid, aromatic structure can enhance molecular recognition, improve thermal stability, and tune electronic properties. The functionalization of the biphenyl core is critical, as it provides the chemical handles necessary for elaboration into more complex target molecules.[3] this compound emerges as a particularly valuable intermediate due to the unique reactivity of its benzylic chloride group, which allows for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.
Physicochemical Profile and Reactivity Considerations
The utility of any chemical intermediate is fundamentally tied to its physical properties and chemical reactivity. This compound offers a balance of stability and reactivity that makes it suitable for multi-step syntheses.
| Property | Value | Reference |
| CAS Number | 38580-82-4 | [4] |
| Molecular Formula | C₁₃H₁₁Cl | [4] |
| Molecular Weight | 202.68 g/mol | [4] |
| Appearance | Not specified; likely a solid at room temp. | |
| Storage | Sealed in dry, 2-8°C | [4] |
The key to this molecule's utility is the chloromethyl group. As a benzylic halide, it is an excellent electrophile for nucleophilic substitution and a competent partner in various cross-coupling reactions. The choice of the halide is a critical decision point in synthesis design. Compared to its bromide and iodide analogs, the C-Cl bond is stronger, rendering this compound less reactive but more stable and often more cost-effective. This reduced reactivity can be highly advantageous, minimizing unwanted side reactions such as homo-coupling, which is more prevalent with more reactive benzylic bromides.[5] While reactions with chlorides may require more active catalyst systems or slightly harsher conditions, this trade-off often leads to cleaner reaction profiles and higher yields of the desired product.[6]
Core Application: A Superior Building Block for Diarylalkane Synthesis
A primary application of this compound is in the synthesis of unsymmetrical diarylalkanes and other complex molecules containing the biphenylmethyl moiety. This is most effectively achieved through modern palladium-catalyzed cross-coupling reactions.
Key Reaction Classes:
-
Suzuki-Miyaura Coupling: Reacts with arylboronic acids or their esters to form a new C-C bond. This reaction is known for its high functional group tolerance.[6][7]
-
Negishi Coupling: Utilizes organozinc reagents, which can be formed in situ from a corresponding organic halide, offering an alternative pathway for C-C bond formation.[5]
-
Friedel-Crafts Alkylation: The chloromethyl group can act as an electrophile to alkylate other aromatic rings, a classic method for forming diarylalkane structures.
The meta-position of the chloromethyl group in this compound provides a distinct steric and electronic environment compared to its ortho- and para-isomers, allowing for the synthesis of unique molecular architectures that are crucial for tuning the biological activity or material properties of the final product.
Comparative Analysis: Justification for Selection
The decision to use this compound is best understood by comparing it to its closest alternatives in a practical synthetic context.
vs. Other Benzylic Halides: A Balance of Reactivity and Stability
The most common alternatives are the corresponding benzylic bromide and iodide. The choice between them is a classic optimization problem in synthesis.
| Feature | 3-(Chloro methyl)-biphenyl | 3-(Bromo methyl)-biphenyl | Justification & Causality |
| Reactivity | Moderate | High | The C-Br bond is weaker than the C-Cl bond, leading to a faster oxidative addition step in Pd-catalyzed cycles. However, this can also lead to faster decomposition and side reactions.[5][8] |
| Stability & Shelf-life | High | Moderate | Chlorides are generally more stable to moisture and long-term storage, ensuring reagent consistency. |
| Cost-Effectiveness | High | Moderate to Low | Chlorinated starting materials are typically less expensive than their brominated counterparts. |
| Side Reactions | Lower propensity for homo-coupling | Higher propensity for homo-coupling | The lower reactivity of the chloride allows for more controlled coupling, especially with less reactive nucleophiles, reducing the formation of undesired dimers.[5] |
vs. Positional Isomers: The Impact of Regiochemistry
The substitution pattern on the biphenyl ring significantly influences molecular shape and properties.
-
3-(meta)-Isomer: Provides an angular geometry. This can be critical in drug design for fitting into specific binding pockets or in materials science for disrupting crystal packing.
-
4-(para)-Isomer: Results in a linear, more rigid structure. This is often used to create liquid crystals or polymers with high thermal stability.[1]
-
2-(ortho)-Isomer: Introduces significant steric hindrance around the reactive site. This can impede reactions but can also be exploited to direct substitution or to create atropisomers, which are stereoisomers arising from hindered rotation around a single bond.
The selection of the 3-isomer is therefore a deliberate choice to impart a specific three-dimensional architecture to the target molecule, which cannot be achieved with the other isomers.
Experimental Section: Validated Protocols
To demonstrate the practical utility of this compound, we provide a representative protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol is a self-validating system, designed for high yield and purity.
Protocol: Synthesis of 3-(4-Methoxybenzyl)-1,1'-biphenyl
This procedure describes the palladium-catalyzed cross-coupling of this compound with 4-methoxyphenylboronic acid.
Reagents & Equipment:
-
This compound (1.0 mmol, 202.7 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182.4 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
SPhos (buchwald ligand) (0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 424.6 mg)
-
Toluene (5 mL) and Water (0.5 mL)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line
Step-by-Step Procedure:
-
Vessel Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound, 4-methoxyphenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Solvent Addition: Add toluene and water to the flask.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Causality: The choice of a biarylphosphine ligand like SPhos is crucial for activating the C-Cl bond for oxidative addition to the palladium center, a rate-limiting step for less reactive aryl chlorides.[6] The biphasic toluene/water system with K₃PO₄ as the base is a robust and widely used condition for Suzuki couplings.
Visualization of Key Synthetic Processes
To further clarify the concepts discussed, the following diagrams illustrate a key synthetic application and a comparative experimental workflow.
Caption: Proposed synthetic pathway to a Felbinac analogue via Grignard reaction.
Caption: Workflow for comparing halide reactivity in Suzuki coupling.
Conclusion: A Strategic Choice for Modern Synthesis
This compound represents a strategic choice for chemists aiming to construct complex molecules built upon the biphenyl scaffold. While more reactive halides may offer faster reaction times, the superior stability, cost-effectiveness, and lower propensity for side reactions make the chloromethyl derivative an ideal candidate for robust, scalable, and controllable synthetic processes. Its unique meta-substitution pattern further expands the toolbox for creating molecules with specific three-dimensional architectures. By pairing this intermediate with modern, highly active catalyst systems, researchers can achieve excellent results while maintaining process efficiency and control.
References
- BenchChem. (2025). Synthesis and Characterization of 3-(Chloromethyl)-2-methyl-1,1'-biphenyl: A Technical Guide. Benchchem.com.
- Asian Publication Corporation. (2019). A Facile Synthesis of 3-(Chloromethyl)-2-methyl-1,1′-biphenyl. Asian Journal of Chemistry.
-
Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Organic Letters, 5(13), 2267–2270*. NIH. [Link]
-
Krasovskiy, A., Duplais, C., & Lipshutz, B. H. (2010). Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes. Organic Letters, 12(20), 4732–4734*. NIH. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 4,4'-Bis(chloromethyl)-1,1'-biphenyl: Properties and Applications. Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
Asian Journal of Chemistry. (2019). A Facile Synthesis of 3-(Chloromethyl)-2-methyl-1,1′-biphenyl. Asian Journal of Chemistry. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Intermediate: Applications of Bis(chloromethyl)-1,1'-biphenyl (CAS 1667-10-3). Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
Zhang, Q., et al. (2015). Nickel-Catalyzed Reductive Cross-Coupling of Benzyl Halides with Aryl Halides. Synlett, 26(11), 1535-1539. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4,4'-Bis(chloromethyl)-1,1'-biphenyl in Modern Chemical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
Cole, T. R., et al. (2022). Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. Journal of the American Chemical Society, 144(37), 17088–17096. [Link]
-
El-Mekabaty, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18635-18671*. RSC Publishing. [Link]
- CN104086394A. (2014). Preparation method of felbinac.
- CN103086875A. (2013). Synthetic method of felbinac non-steroidal anti-inflammatory agent.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Bis(chloromethyl)-1,1'-biphenyl: Synthesis Pathways and Industrial Significance. Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
Zhejiang Hongda Chemicals Co.Ltd. (2020). 4,4'-BIS(CHLOROMETHYL)-1,1'-BIPHENYL. Hongda Chem. [Link]
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Jain, Z. J., Gide, P. S., & Kankate, R. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 3), 15-23. [Link]
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ResearchGate. (2013). Synthetic scheme for various chloromethylated biphenyls. ResearchGate. [Link]
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Safety Operating Guide
Proper Disposal of 3-(Chloromethyl)-1,1'-biphenyl: A Comprehensive Guide for Laboratory Professionals
This document provides essential, immediate safety and logistical information for the proper disposal of 3-(Chloromethyl)-1,1'-biphenyl. Developed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with field-proven practices to ensure personal safety and environmental compliance. Adherence to these procedures is critical when handling this and structurally similar halogenated organic compounds.
Understanding the Hazard Profile
Key Hazard Considerations:
| Hazard Type | Anticipated Effects | Source Analogy |
| Skin Irritation | Causes skin irritation, potential for severe burns. | 4-(Chloromethyl)biphenyl, 4,4'-Bis(chloromethyl)-1,1'-biphenyl[1] |
| Eye Irritation | Causes serious eye irritation, potential for severe damage. | 4-(Chloromethyl)biphenyl, 4,4'-Bis(chloromethyl)-1,1'-biphenyl[1] |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust or vapors. | 4-(Chloromethyl)biphenyl |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | 4,4'-Bis(chloromethyl)-1,1'-biphenyl[1] |
| Carcinogenicity | Benzyl chloride is classified as a probable human carcinogen. | Benzyl Chloride |
Immediate Safety and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the availability and proper use of the following personal protective equipment:
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Eye/Face Protection: Use chemical safety goggles and a face shield.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, chemical-resistant coveralls are recommended.
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
Disposal Decision Workflow
The proper disposal route for this compound depends on the quantity of waste and the capabilities of your institution's environmental health and safety (EHS) department. The following diagram outlines the decision-making process.
Caption: Disposal decision workflow for this compound.
Step-by-Step Disposal Procedures
Part 1: Collection and Segregation for Professional Disposal (Preferred Method)
This is the most common and recommended procedure for the disposal of this compound in a laboratory setting.
-
Segregation: Designate a specific, properly labeled waste container for "Halogenated Organic Waste."[2][3] Never mix halogenated waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[3]
-
Containerization: Use a chemically compatible, leak-proof container with a secure screw-top cap. The container should be clearly labeled with "Hazardous Waste," "Halogenated Organic Solvents," and the full chemical name: "this compound."
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[4] The storage area should be cool, dry, and well-ventilated.
-
EHS Pickup: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup. They will ensure the waste is transported to a licensed hazardous waste disposal facility.
Part 2: Laboratory-Scale Chemical Treatment (For Small Quantities, with EHS Approval)
For very small quantities (e.g., milligrams), chemical neutralization may be an option, but only with prior approval from your institution's EHS department. The principle is to hydrolyze the reactive chloromethyl group to the less hazardous benzyl alcohol derivative.
Reaction: C₁₃H₁₁Cl + OH⁻ → C₁₃H₁₁OH + Cl⁻
Protocol:
-
Preparation: In a fume hood, prepare a dilute solution of sodium hydroxide or sodium carbonate in a flask of appropriate size.
-
Addition: Slowly and with constant stirring, add the this compound to the basic solution. Be aware that this reaction may be exothermic.
-
Reaction Time: Allow the mixture to stir at room temperature for several hours to ensure complete hydrolysis.
-
Neutralization: After the reaction is complete, neutralize the solution with a dilute acid (e.g., hydrochloric acid) to a pH between 6 and 8.
-
Disposal of Treated Waste: The resulting aqueous solution, containing the biphenyl methanol derivative and salt, should be collected in a designated "Aqueous Waste" container for EHS pickup. Do not dispose of this down the drain unless explicitly permitted by your EHS department.
Spill Management
In the event of a spill, adhere to the following procedure:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial spill kit to contain the substance.
-
Cleanup: Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with soap and water. Collect the cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to your supervisor and your institution's EHS department.
Professional Disposal Methods
Your EHS department will coordinate with a licensed hazardous waste disposal company for the final disposition of the collected this compound waste. The primary methods are:
-
High-Temperature Incineration: This is the preferred and most effective method for destroying halogenated organic compounds.[5] Incineration at temperatures around 1200 K can safely break down the molecule, minimizing the formation of toxic byproducts like dioxins and furans.[5] Modern incinerators are equipped with scrubbers to neutralize acidic gases (e.g., HCl) produced during combustion.[6]
-
Hazardous Waste Landfill: If incineration is not feasible, the waste may be disposed of in a specially designed hazardous waste landfill.[7] These landfills have robust containment systems to prevent leaching into the environment.
The disposal of materials with structural similarities to PCBs is regulated by the Environmental Protection Agency (EPA) under the Toxic Substances Control Act (TSCA).[8]
References
-
Clean Harbors. (n.d.). Polychlorinated Biphenyl (PCB) Disposal Services. Retrieved from [Link]
-
GOV.UK. (2024, June 5). Polychlorinated biphenyls (PCBs): registration, disposal, labelling. Retrieved from [Link]
-
Madridge Publishers. (2017, May 10). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
Reddit. (2011, November 9). Benzyl Chloride removal? Retrieved from [Link]
-
Sciencemadness Wiki. (2021, November 7). Benzyl chloride. Retrieved from [Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Washington State Department of Ecology. (2024, May 2). Disposal Options and Requirements for Polychlorinated Biphenyl Waste. Retrieved from [Link]
-
Zeeco. (n.d.). Halogenated Hydrocarbon Thermal Oxidizer. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
